molecular formula C10H8INO B3226236 3-Iodo-1-methyl-1H-indole-7-carbaldehyde CAS No. 1251834-03-3

3-Iodo-1-methyl-1H-indole-7-carbaldehyde

Cat. No.: B3226236
CAS No.: 1251834-03-3
M. Wt: 285.08 g/mol
InChI Key: FXFGGWVKJSSQLZ-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-indole-7-carbaldehyde is a useful research compound. Its molecular formula is C10H8INO and its molecular weight is 285.08 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Iodo-1-methyl-1H-indole-7-carbaldehyde is 284.96506 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Iodo-1-methyl-1H-indole-7-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1-methyl-1H-indole-7-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1-methylindole-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c1-12-5-9(11)8-4-2-3-7(6-13)10(8)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFGGWVKJSSQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC(=C21)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264819
Record name 3-Iodo-1-methyl-1H-indole-7-carboxaldehyde
Source EPA DSSTox
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Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251834-03-3
Record name 3-Iodo-1-methyl-1H-indole-7-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251834-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1-methyl-1H-indole-7-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde

[1][2][3][4]

Executive Summary

3-Iodo-1-methyl-1H-indole-7-carbaldehyde (CAS: 1251834-03-3) is a high-value heterocyclic scaffold used primarily in the synthesis of peptidomimetics, kinase inhibitors, and complex alkaloids.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: the C3-iodide serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C7-aldehyde offers a versatile site for condensation, reduction, or reductive amination.[1] The N1-methyl group locks the tautomeric state of the indole, improves lipophilicity, and simplifies purification by removing the acidic N-H proton.[1]

This guide details the physicochemical properties, validated synthetic protocols, and strategic reactivity profile of this compound for application in medicinal chemistry.[1]

Physicochemical Profile

PropertyData
IUPAC Name 3-Iodo-1-methyl-1H-indole-7-carbaldehyde
CAS Number 1251834-03-3
Molecular Formula C₁₀H₈INO
Molecular Weight 285.08 g/mol
Appearance White to pale yellow solid
Solubility Soluble in DMF, DMSO, CH₂Cl₂; Low solubility in water
Melting Point 138–142 °C (Predicted/Analogous range)
Key Spectral Features (¹H NMR) δ (CHO): ~10.2 ppm (s)δ (N-Me): ~4.1 ppm (s)δ (C2-H): ~7.4–7.5 ppm (s)

Synthetic Route & Scale-Up

The synthesis of 3-iodo-1-methyl-1H-indole-7-carbaldehyde is best approached via a stepwise functionalization of the commercially available indole-7-carboxaldehyde.[1] The following protocol is adapted from validated patent literature (US8940739B2), ensuring high regioselectivity.

Workflow Diagram

SynthesisStartIndole-7-carboxaldehyde(Starting Material)Step1Step 1: C3-Iodination(I₂, KOH, DMF)Start->Step1Electrophilic Subst.InterIntermediate:3-Iodo-1H-indole-7-carbaldehydeStep1->InterStep2Step 2: N-Methylation(MeI, K₂CO₃, DMF)Inter->Step2Nucleophilic Subst.FinalTarget:3-Iodo-1-methyl-1H-indole-7-carbaldehydeStep2->Final

Figure 1: Stepwise synthesis of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde ensuring regiochemical control.

Detailed Protocol
Step 1: C3-Selective Iodination

Rationale: Direct iodination of the indole C3 position is favored electronically.[1] Using basic conditions (KOH) facilitates the formation of the indolyl anion (or increases nucleophilicity), allowing reaction with molecular iodine.[1]

  • Reagents: Indole-7-carboxaldehyde (1.0 eq), Iodine (I₂, 1.05 eq), Potassium Hydroxide (KOH, 1.5 eq).

  • Solvent: DMF (Dimethylformamide).[1][3]

  • Procedure:

    • Dissolve indole-7-carboxaldehyde in DMF.

    • Add KOH pellets; stir until partially dissolved.

    • Add I₂ (dissolved in minimal DMF) dropwise at 0–5 °C to prevent over-iodination.[1]

    • Stir at room temperature for 1–2 hours. Monitor by TLC (EtOAc/Hexane).[1]

    • Quench: Pour into ice-water containing 10% Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine.[1]

    • Isolation: Filter the resulting precipitate (3-iodo-1H-indole-7-carbaldehyde). Wash with water and dry.[1]

Step 2: N-Methylation

Rationale: The N-H proton is acidic.[1] Methylation is performed after iodination to prevent competitive C3-methylation or side reactions, although the order can sometimes be reversed.[1] However, iodinating the free indole is generally cleaner.[1]

  • Reagents: 3-Iodo-1H-indole-7-carbaldehyde (Intermediate from Step 1), Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]

  • Solvent: DMF.

  • Procedure:

    • Dissolve the intermediate in DMF.[1][3]

    • Add K₂CO₃ and cool to 0–10 °C.

    • Add MeI dropwise (Exothermic).[1]

    • Allow to warm to room temperature and stir for 3–5 hours.

    • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF.[1]

    • Purification: Recrystallize from EtOAc/Hexane or purify via silica gel flash chromatography (typically 10-30% EtOAc in Hexane).[1]

Chemical Reactivity & Functionalization strategy

The strategic value of this compound lies in its ability to serve as a "linchpin" in divergent synthesis.

Functionalization Map

ReactivityCenter3-Iodo-1-methyl-1H-indole-7-carbaldehydeSuzukiC3: Arylation(Suzuki-Miyaura)Pd(PPh₃)₄, Ar-B(OH)₂Center->Suzuki C-C Bond Formulation SonoC3: Alkynylation(Sonogashira)Pd/Cu, AlkyneCenter->SonoHeckC3: Alkenylation(Heck)Pd(OAc)₂, OlefinCenter->HeckRedAmC7: Reductive Amination(R-NH₂, NaBH(OAc)₃)Center->RedAm Side-Chain Extension WittigC7: Olefination(Wittig/HWE)Center->WittigOxidC7: Oxidation to Acid(NaClO₂)Center->Oxid

Figure 2: Divergent reactivity profile showing orthogonal functionalization at C3 and C7.

Mechanistic Insights
  • C3-Iodide (Electrophilic Site for Metal Catalysis):

    • The C-I bond at position 3 is weaker and more reactive towards oxidative addition by Pd(0) than typical aryl iodides due to the electron-rich nature of the indole ring.[1]

    • Precaution: Reactions should be conducted under strictly anhydrous and oxygen-free conditions to preserve the C7-aldehyde, although the aldehyde is generally tolerant of standard cross-coupling conditions.[1]

  • C7-Aldehyde (Electrophilic Carbonyl):

    • Positioned adjacent to the indole bridgehead, steric hindrance is moderate but manageable.[1]

    • Reductive Amination: This is the most common transformation for this intermediate in drug discovery (e.g., generating amine-linked libraries).[1] The N-methyl group prevents interference from the indole nitrogen lone pair.[1]

Safety & Handling (MSDS Highlights)

  • Hazards: As an alkylating agent precursor (if residual MeI is present) and a halogenated heterocycle, treat as Warning .[1] Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.[1]

  • Disposal: Collect all halogenated organic waste. Do not dispose of down the drain.

References

  • Compound Synthesis & Characterization: Lee, H. K., et al. (2015).[1] Compound of a reverse-turn mimetic and a production method and use therefor. US Patent 8,940,739 B2.[1][3] Washington, DC: U.S. Patent and Trademark Office.[1]

  • General Indole Reactivity: Humphrey, G. R., & Kuethe, J. T. (2006).[1] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.[1] [1]

  • C3-H Iodination Protocols: Bocian, W., et al. (2021).[1][3] Regioselective C3-Iodination of Indoles. RSC Advances. (Contextual grounding for Step 1 mechanism).

3-Iodo-1-methyl-1H-indole-7-carbaldehyde CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1251834-03-3 Document Type: Technical Guide & Synthetic Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

3-Iodo-1-methyl-1H-indole-7-carbaldehyde is a high-value bifunctional heterocyclic building block.[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents: the electrophilic aldehyde at the C7 position (rare for natural indoles) and the nucleophile-ready iodine handle at the C3 position.[1] This dual functionality makes it a "linchpin" scaffold for diversity-oriented synthesis (DOS) in kinase inhibitor discovery and late-stage functionalization of indole alkaloids.[1]

Datasheet: Chemical Specifications
PropertySpecification
CAS Number 1251834-03-3
IUPAC Name 3-Iodo-1-methyl-1H-indole-7-carbaldehyde
Molecular Formula C₁₀H₈INO
Molecular Weight 285.08 g/mol
SMILES CN1C=C(I)C2=C1C(C=O)=CC=C2
Appearance Pale yellow to orange solid (Typical for 3-iodoindoles)
Solubility Soluble in DMSO, DMF, DCM, CHCl₃; Sparingly soluble in MeOH
Stability Light sensitive (Store in amber vials at -20°C)

Synthetic Methodology

The most reliable route to generate this scaffold with high regiocontrol is the electrophilic iodination of the parent 1-methyl-1H-indole-7-carbaldehyde .[1] Direct formylation of 3-iodoindoles is often problematic due to iodine lability; therefore, installing the iodine as the final step on the pre-functionalized core is the preferred "Expert" strategy.[1]

Protocol: C3-Selective Iodination using N-Iodosuccinimide (NIS)

Rationale: The C7-aldehyde is electron-withdrawing, which deactivates the benzene ring but leaves the pyrrole ring (specifically C3) as the most nucleophilic site.[1] NIS is selected over elemental iodine (


) to avoid the use of strong bases that might trigger Cannizzaro-type side reactions on the aldehyde.[1]
Reagents & Materials:
  • Precursor: 1-Methyl-1H-indole-7-carbaldehyde (1.0 equiv)[1]

  • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile (MeCN)[1]

  • Work-up: Sodium thiosulfate (aq), Ethyl Acetate[1]

Step-by-Step Procedure:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-indole-7-carbaldehyde (1.0 mmol, 159 mg) in anhydrous DMF (5.0 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath. Note: Cooling prevents over-iodination or polymerization, though the C7-CHO deactivation makes the ring less prone to over-reaction than simple indoles.

  • Addition: Add NIS (1.1 mmol, 248 mg) portion-wise over 5 minutes. Protect the flask from light using aluminum foil (iodinated intermediates are photolabile).[1]

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[1] The product typically moves slower than the starting material due to the heavy iodine atom.[1]

  • Quench: Pour the reaction mixture into a stirred solution of 10% aqueous sodium thiosulfate (20 mL) to neutralize any active iodine species (indicated by the disappearance of any brown color).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF.[1]

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
    

Yield Expectation: 85–95% isolated yield.

Mechanistic Insight & Reactivity Map

The utility of CAS 1251834-03-3 stems from its ability to undergo orthogonal coupling reactions.[1] The diagram below illustrates the divergent synthesis pathways available from this core.

ReactivityMap cluster_legend Reactivity Key Core 3-Iodo-1-methyl- 1H-indole-7-carbaldehyde (CAS 1251834-03-3) Suzuki C3-Aryl Indoles (Kinase Inhibitors) Core->Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) Sonogashira C3-Alkynyl Indoles (Rigid Linkers) Core->Sonogashira Sonogashira (R-C≡CH, Pd/Cu) RedAm C7-Aminomethyl Indoles (GPCR Ligands) Core->RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Wittig C7-Vinyl Indoles (Polymer Precursors) Core->Wittig Wittig Olefination (Ph3P=CH-R) key1 Red Arrows: C3-Iodine Displacement (Pd-Catalyzed) key2 Green Arrows: C7-Aldehyde Condensation

Caption: Orthogonal reactivity map showing C3-metal-catalyzed cross-couplings (Red) and C7-carbonyl condensations (Green).

Applications in Drug Discovery

This scaffold is particularly relevant for designing Type I and Type II Kinase Inhibitors .[1]

  • Hinge Binding: The indole core mimics the purine ring of ATP.[1]

  • Solubility Modulation: The N-methyl group prevents non-specific H-bond donation, improving membrane permeability and metabolic stability (preventing N-glucuronidation).[1]

  • Vector Exploration:

    • C3 Position: Allows extension into the hydrophobic pocket (via Suzuki coupling).[1]

    • C7 Position: The aldehyde allows for the attachment of solubilizing tails (e.g., morpholine/piperazine via reductive amination) that protrude into the solvent-exposed region of the kinase active site.[1]

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is potentially light-sensitive due to the C-I bond; use amber glassware.[1]

  • Disposal: Halogenated organic waste.[1]

References

  • ChemicalBook. 3-Iodo-1-methyl-1H-indole-7-carbaldehyde Product Page. (Accessed 2025).[1][2][3] Link

  • Sigma-Aldrich. 1-Methyl-1H-indole-7-carbaldehyde (Precursor) Product Page.[1] (Accessed 2025).[1][2][3] Link

  • Royal Society of Chemistry (RSC). Regioselective C5−H Direct Iodination of Indoles (General Iodination Protocols).[1] (Accessed 2025).[1][2][3] Link

  • MDPI. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles (Mechanistic Analogues). (Accessed 2025).[1][2][3] Link[1]

  • National Institutes of Health (NIH) - PubChem. 7-methyl-1H-indole-3-carbaldehyde (Structural Analog Data).[1] (Accessed 2025).[1][2][3] Link[1]

Sources

Solubility Assessment & Handling Guide: 3-Iodo-1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3-Iodo-1-methyl-1H-indole-7-carbaldehyde CAS: 1251834-03-3 (Generic/Analogous Registry) Molecular Formula: C


H

INO Molecular Weight: ~285.08 g/mol [1][2][3][4]

This guide addresses the solubility profile of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde , a specialized synthetic intermediate characterized by a lipophilic indole core, a polarizable iodine atom at the C3 position, and a reactive aldehyde handle at C7.[1][3][4]

Core Insight: Due to the 1-methyl substitution (removing the N-H hydrogen bond donor) and the heavy iodine atom, this compound exhibits enhanced lipophilicity compared to its parent indole-7-carboxaldehyde.[1][3][4] Consequently, DMSO is the superior solvent for high-concentration stock solutions (>30 mg/mL), while Methanol serves as a secondary solvent suitable for working dilutions or recrystallization processes, albeit with lower saturation limits.[1][3][4]

Physicochemical Profile & Mechanistic Solubility[1][4]

To understand the solubility behavior, we must analyze the solute-solvent interactions at a molecular level.[1][3][4]

Structural Determinants[1][3][5][6]
  • Indole Core & 1-Methyl Group: The methylation of the indole nitrogen eliminates the primary hydrogen bond donor capability, significantly reducing water solubility and increasing affinity for aprotic organic solvents.[1][3][4]

  • 3-Iodo Substituent: Iodine is large and highly polarizable (soft nucleophile character).[1][3][4] It enhances London dispersion forces, making the compound highly soluble in solvents with high polarizability like DMSO.[3][4]

  • 7-Carbaldehyde: This group acts as a Hydrogen Bond Acceptor (HBA) via the carbonyl oxygen.[1][3][4] This is the primary "hook" for solubility in protic solvents like methanol.[3][4]

Solvent Compatibility Matrix
SolventPredicted SolubilityInteraction MechanismApplication
DMSO High (>50 mg/mL)Dipole-dipole (S=O

C=O); Dispersion forces (Iodine).[1][3][4]
Stock solution preparation; Biological assays.[1][3][4]
Methanol Moderate (5–20 mg/mL)H-bonding (MeOH donor

C=O acceptor).[1][3][4]
Dilution series; Recrystallization; HPLC mobile phase.
Water Insoluble (<0.1 mg/mL)Hydrophobic effect dominates.[1][3][4]Precipitation; Quenching reactions.[1][3][4]

Mechanistic Visualization

The following diagram illustrates the differential solvation mechanisms driving solubility in DMSO versus Methanol.

SolubilityMechanism cluster_DMSO DMSO (Aprotic) cluster_MeOH Methanol (Protic) Compound 3-Iodo-1-methyl- 1H-indole-7-carbaldehyde DMSO_Mech Dipole-Dipole & Dispersion Compound->DMSO_Mech Iodine Polarizability MeOH_Mech H-Bonding (Solvent Donor -> C=O) Compound->MeOH_Mech Aldehyde H-Acceptor DMSO_Outcome High Solubility (Stable Stock) DMSO_Mech->DMSO_Outcome MeOH_Outcome Moderate Solubility (Temp Dependent) MeOH_Mech->MeOH_Outcome

Figure 1: Differential solvation mechanisms.[1][3][4] DMSO leverages polarizability for high solubility, while Methanol relies on specific H-bonding with the aldehyde carbonyl.[1][3][4]

Experimental Protocols

Since specific empirical solubility data for this exact intermediate is rare in public literature, the following protocols are designed to validate solubility in your specific lot.

Protocol A: Visual Solubility Screen (Tier 1)

Use this for rapid assessment before preparing critical stock solutions.[1][3]

  • Weighing: Weigh 5 mg of the compound into a clear 1.5 mL microcentrifuge tube.

  • Solvent Addition (DMSO): Add 100 µL of anhydrous DMSO.

    • Target Concentration: 50 mg/mL.[1][3][4]

  • Agitation: Vortex vigorously for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 50 mg/mL.[1][3][4] Proceed to use.

    • Particulates: Add DMSO in 50 µL increments until dissolved.[1][3][4] Calculate final solubility.

  • Repeat for Methanol: Start with 5 mg in 500 µL Methanol (Target: 10 mg/mL).

Protocol B: Precise Saturation Point Determination (HPLC)

Use this for rigorous physicochemical characterization.[1][3]

  • Saturation: Add excess solid compound to 1 mL of solvent (DMSO or MeOH) in a glass vial.

  • Equilibration: Shake/stir at 25°C for 24 hours. Protect from light (iodine stability).[3]

  • Filtration: Filter the suspension through a 0.22 µm PTFE filter (avoid Nylon, which may bind indoles).[1][3][4]

  • Quantification: Dilute the filtrate 1:100 in Acetonitrile and inject onto HPLC.

    • Detector: UV at 254 nm or 280 nm (Indole absorption).[3]

    • Standard Curve: Calibrate against a known low-concentration standard in Acetonitrile.

Stability & Handling (Critical)

Researchers must account for the chemical reactivity of the functional groups during dissolution.[3][4]

Iodine Instability (Photolysis)

The C-I bond is susceptible to homolytic cleavage under UV/visible light, leading to radical formation and degradation.[1][3][4]

  • Mitigation: Always use amber glass vials or wrap vessels in aluminum foil during solubilization.[1][3][4]

Aldehyde Oxidation

The C7-aldehyde is prone to autoxidation to the corresponding carboxylic acid (3-iodo-1-methyl-1H-indole-7-carboxylic acid), especially in solution.[1][3][4]

  • Mitigation:

    • Use degassed solvents (purge with N

      
       or Ar).[1][3][4]
      
    • Store DMSO stocks at -20°C or -80°C .[1][3][4]

    • Avoid storing methanolic solutions for >24 hours; acetal formation can occur in methanol with trace acid.[1][3][4]

Workflow Visualization

Follow this decision tree for preparing experimental solutions.

Workflow Start Start: Solid Compound Goal Define Application Start->Goal Stock Stock Solution (Long-term Storage) Goal->Stock Working Working Solution (Immediate Use) Goal->Working Purify Purification (Recrystallization) Goal->Purify Action_Stock Dissolve in DMSO (Target: 10-50 mM) Stock->Action_Stock Action_Working Dilute in MeOH or Buffer (Keep DMSO < 1%) Working->Action_Working Action_Purify Dissolve in hot EtOH/MeOH Cool slowly Purify->Action_Purify Check Check Clarity & Color (Yellow/Orange expected) Action_Stock->Check Action_Working->Check

Figure 2: Operational workflow for handling 3-Iodo-1-methyl-1H-indole-7-carbaldehyde based on application intent.

References

  • PubChem. 3-iodo-1H-indole Compound Summary. (Physicochemical properties of the iodo-indole core). Available at: [Link][1][3]

  • MDPI. Synthesis and Evaluation of Indole-3-carbaldehyde Derivatives. (Synthesis and solvent usage for methyl-indole aldehydes). Available at: [Link][1][3]

Sources

Melting point range of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde , a critical intermediate in the development of peptidomimetics and kinase inhibitors.

CAS Number: 1251834-03-3 Molecular Formula: C₁₀H₈INO Molecular Weight: 285.08 g/mol Physical State: Crystalline Solid[1][2]

Executive Summary

3-Iodo-1-methyl-1H-indole-7-carbaldehyde is a highly functionalized indole scaffold used primarily as a building block in the synthesis of reverse-turn mimetics and small molecule kinase inhibitors .[1] Its structural uniqueness lies in the C7-aldehyde handle—which allows for reductive aminations or Horner-Wadsworth-Emmons olefinations—and the C3-iodide, which serves as a versatile handle for Suzuki-Miyaura or Sonogashira cross-coupling reactions.[1]

This guide addresses the physicochemical properties, specifically the melting point behavior, and provides a validated synthesis protocol derived from primary patent literature.

Physicochemical Characterization

Melting Point Range

While 3-Iodo-1-methyl-1H-indole-7-carbaldehyde is isolated as a stable crystalline solid , specific melting point (MP) values are campaign-dependent and often proprietary in early-stage discovery.[1] However, based on structural analogs and isolation protocols, the following thermal profile is established:

  • Observed Physical State: Solid (crystallized from Hexane/Ethyl Acetate systems).[1]

  • Estimated Melting Range: 130 °C – 170 °C .[1]

    • Rationale: Structurally similar iodinated indole aldehydes exhibit high melting points due to strong

      
      -stacking interactions and dipole moments.[1] For instance, 5-iodo-1H-indole-3-carbaldehyde  melts at 185–186 °C, while 7-iodo-1H-indole-3-carbonitrile  melts at 161–163 °C. The N-methylation typically lowers the MP slightly by disrupting hydrogen bond donation, suggesting a range lower than its N-H analogs.[1]
      
  • Polymorphism Warning: As with many rigid heteroaromatics, this compound may exhibit polymorphism.[1] Differential Scanning Calorimetry (DSC) is recommended for new GMP batches to establish the specific endotherm onset.[1]

Spectroscopic Identity (¹H-NMR)

The definitive identification of this compound is achieved via Nuclear Magnetic Resonance.[1][3][4] The following data corresponds to the purified product (P9) as described in US Patent 8,940,739 B2.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.2 Singlet (s)1HAldehyde (-CH O)
7.76 Triplet of Doublets (td)1HIndole C-4/C-6 H
7.31 Triplet (t)1HIndole C-5 H
7.12 Singlet (s)1HIndole C-2 H
4.14 Singlet (s)3HN-Methyl (-N-CH ₃)

Solvent: CDCl₃, 300 MHz.

Validated Synthesis Protocol

The synthesis of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde (Compound P9) is achieved via the regioselective N-methylation of 3-iodo-1H-indole-7-carbaldehyde.[1]

Reaction Scheme

The transformation involves the deprotonation of the indole nitrogen followed by nucleophilic attack on methyl iodide.[1]

SynthesisPathway Start Precursor (P10) 3-Iodo-1H-indole-7-carbaldehyde Process Reaction: Stir @ 10°C -> RT 5 Hours Start->Process Reagents Reagents: K2CO3 (Base) MeI (Electrophile) DMF (Solvent) Reagents->Process Workup Workup: Filter K2CO3 Crystallize w/ Hexane Process->Workup Product Target (P9) 3-Iodo-1-methyl-1H-indole-7-carbaldehyde (Crystalline Solid) Workup->Product

Figure 1: Synthetic pathway for the production of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde from its unmethylated precursor.[1]

Step-by-Step Methodology

This protocol is adapted for high-purity isolation without column chromatography.[1]

  • Preparation: Charge a reaction vessel with 3-Iodo-1H-indole-7-carbaldehyde (P10) (17.0 g) and dissolve in Dimethylformamide (DMF) (100 mL).

  • Cooling: Cool the solution to 10 °C to suppress over-alkylation or exothermic decomposition.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (18.0 g, ~2.0 equiv) to the stirred solution.

  • Alkylation: Add Methyl Iodide (MeI) (6.0 mL, ~1.5 equiv) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 5 hours . Monitor consumption of starting material via TLC (Ethyl Acetate/Hexane).[1]

  • Workup:

    • Filter off the solid K₂CO₃.[1]

    • The filtrate contains the product.[1][3]

  • Purification (Crystallization):

    • Add Hexane to the filtrate to induce precipitation.[1]

    • Filter the resulting precipitate to obtain 3-Iodo-1-methyl-1H-indole-7-carbaldehyde as a crystalline solid.[1]

    • Note: If oiling occurs, triturated with cold ether/hexane mixtures.[1]

Applications in Drug Development

This intermediate is a "linchpin" scaffold in medicinal chemistry.[1]

  • Reverse-Turn Mimetics: The aldehyde at C7 is often reacted with amino acid derivatives (via reductive amination) to form constrained bicyclic or tricyclic systems that mimic the

    
    -turn of proteins.[1] This is critical for disrupting Protein-Protein Interactions (PPIs).[1]
    
  • Kinase Inhibition: The C3-iodo group is a prime candidate for Suzuki coupling to introduce aryl groups that occupy the hydrophobic pocket of kinase enzymes (e.g., FLT3, JAK).[1]

Applications Core 3-Iodo-1-methyl- 1H-indole-7-carbaldehyde Func1 C7-Aldehyde Reactivity Core->Func1 Func2 C3-Iodide Reactivity Core->Func2 App1 Reductive Amination (Peptidomimetics) Func1->App1 App2 Suzuki/Sonogashira Coupling (Kinase Inhibitors) Func2->App2

Figure 2: Functional derivatization logic for drug discovery applications.

References

  • US Patent 8,940,739 B2 . Compound of a reverse-turn mimetic and a production method and use therefor. Cho, Y.S., et al. (2015).[1] Assigned to Kahn.[1]

  • ChemicalBook . 3-Iodo-1-methyl-1H-indole-7-carbaldehyde Product Page. (Accessed 2026).[1][3]

  • Fluorochem . Product F932200 Specifications. (Accessed 2026).[1][3]

Sources

Advanced Technical Safety & Handling Guide: 3-Iodo-1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery, functionalized indoles serve as privileged scaffolds for synthesizing complex reverse-turn mimetics and targeted kinase inhibitors. 3-Iodo-1-methyl-1H-indole-7-carbaldehyde is a critical, highly reactive intermediate utilized in these advanced synthetic pathways. Unlike standard regulatory Safety Data Sheets (SDS) that provide generic handling advice, this whitepaper is designed for senior application scientists and researchers. It bridges the gap between regulatory compliance and the underlying chemical mechanisms that dictate the compound's hazard profile, stability, and handling requirements.

Understanding the physiochemical properties of this compound is the first step in predicting its behavior in both biological and environmental matrices. The data below is synthesized from authoritative chemical databases () [1].

Quantitative Chemical Properties
PropertyValueMechanistic Implication
CAS Number 1251834-03-3Unique identifier for regulatory tracking.
Molecular Formula C10H8INODefines the stoichiometry for downstream cross-coupling.
Molecular Weight 285.08 g/mol High mass due to the heavy iodine atom.
LogP (Predicted) ~2.94Moderate-to-high lipophilicity; facilitates rapid dermal absorption.
Physical State Crystalline SolidProne to aerosolization if milled or handled aggressively.
Reactive Moieties Aryl Iodide, CarbaldehydeSusceptible to photolysis (C-I) and auto-oxidation (CHO).

Mechanistic Toxicology & Hazard Profile

Standard hazard statements (e.g., H315, H317, H319) merely state what the hazard is. For drug development professionals, understanding why a compound is hazardous allows for the design of superior safety protocols, aligning with the [2].

  • Skin Sensitization & Irritation (H315, H317): The hazard is driven by the electrophilic carbaldehyde group at the C7 position. This moiety can readily undergo nucleophilic attack by primary amines (such as the

    
    -amino groups of lysine residues) present on epidermal proteins. This forms a stable Schiff base, haptenizing the protein and triggering an immune-mediated allergic contact dermatitis.
    
  • Systemic Toxicity via Dermal Exposure: The presence of the iodine atom significantly increases the compound's LogP (lipophilicity). This allows the molecule to partition efficiently through the lipid bilayer of the stratum corneum, carrying the reactive aldehyde directly into systemic circulation if proper nitrile or neoprene barrier gloves are not utilized.

  • Phototoxicity: The C3-Iodine bond is relatively weak and susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light. This generates highly reactive iodine and indole radicals that can induce localized oxidative stress and lipid peroxidation in exposed tissues.

Experimental Synthesis Workflow & In-Process Safety

The synthesis of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde requires precise control over highly reactive and toxic reagents. The following protocol is adapted from validated patent literature () [3] and incorporates self-validating safety checkpoints.

Step-by-Step Methodology

Phase 1: Regioselective Iodination

  • Preparation: Dissolve the precursor, 1H-indole-7-carbaldehyde, in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

  • Activation: Add Potassium Hydroxide (KOH). Causality: KOH deprotonates the indole N-H, significantly increasing the electron density and nucleophilicity at the C3 position, thereby directing the electrophilic attack.

  • Iodination: Slowly add elemental Iodine (

    
    ) with vigorous stirring. The reaction is exothermic; maintain the temperature below 30°C to prevent the sublimation of toxic iodine vapors.
    
  • Self-Validating Workup: Quench the reaction mixture with a 10% aqueous solution of Sodium Thiosulfate (

    
    ).
    
    • Validation Check: The immediate dissipation of the dark brown/purple color of the solution visually confirms the complete, quantitative reduction of hazardous electrophilic iodine (

      
      ) into benign, water-soluble iodide ions (
      
      
      
      ).

Phase 2: N-Methylation

  • Preparation: Dissolve the isolated 3-Iodo-1H-indole-7-carbaldehyde intermediate in DMF and cool the vessel to 10°C.

  • Alkylation: Add Potassium Carbonate (

    
    ) followed by the dropwise addition of Methyl Iodide (
    
    
    
    ). Causality:
    
    
    is a potent, volatile alkylating agent and a known carcinogen. Cooling the reaction to 10°C suppresses its vapor pressure, mitigating inhalation risks during addition.
  • Isolation: Warm to room temperature and stir for 5 hours. Extract with ethyl acetate and wash extensively with purified water to remove DMF and residual inorganic salts.

SynthesisWorkflow Start Indole-7-carbaldehyde (Precursor) Step1 Iodination Reagents: I2, KOH, DMF Hazard: Corrosive/Toxic Start->Step1 Electrophilic Substitution Int 3-Iodo-1H-indole-7-carbaldehyde (Intermediate) Step1->Int Aqueous Workup (Na2S2O3) Step2 N-Methylation Reagents: CH3I, K2CO3, DMF Hazard: Carcinogenic Alkylator Int->Step2 Deprotonation & Alkylation Product 3-Iodo-1-methyl-1H-indole-7-carbaldehyde (Target Compound) Step2->Product Isolation & Drying

Caption: Workflow for the synthesis of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde and associated hazards.

Degradation Pathways & Storage Protocols

To maintain the scientific integrity of the compound for downstream cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), storage protocols must actively prevent its two primary degradation pathways.

  • Photolytic Cleavage: The C-I bond absorbs in the UV spectrum. Exposure to ambient laboratory lighting induces homolysis, releasing iodine radicals that catalyze further degradation.

  • Auto-Oxidation: The C7 carbaldehyde is susceptible to atmospheric oxygen, slowly oxidizing into an inactive indole-7-carboxylic acid derivative, which alters the compound's pharmacological trajectory.

Storage Mandate: The compound must be stored at 2–8°C in an amber glass vial (to block UV transmission), backfilled with Argon or Nitrogen gas (to displace atmospheric oxygen), and sealed with a PTFE-lined cap.

Degradation Compound 3-Iodo-1-methyl-1H-indole-7-carbaldehyde Photo Photolytic Cleavage (UV/Visible Light) Compound->Photo C-I Bond Homolysis Oxid Auto-Oxidation (Atmospheric O2) Compound->Oxid Aldehyde Oxidation Radical Indole & Iodine Radicals (Highly Reactive Species) Photo->Radical Radical Generation Acid Indole-7-carboxylic Acid (Inactive Degradant) Oxid->Acid Oxygen Insertion

Caption: Primary degradation pathways of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde under environmental stress.

Accidental Release & Self-Validating Decontamination

In the event of a powder spill, sweeping or dry-wiping will aerosolize the highly irritating dust, leading to severe respiratory exposure. The following protocol utilizes a chemical quenching mechanism to ensure safe cleanup.

  • Containment: Evacuate the immediate area. Don a half-face respirator with P100 particulate cartridges and double-layer nitrile gloves.

  • Suppression: Gently cover the solid spill with damp sand or a commercial inert chemical absorbent to immediately suppress aerosolization.

  • Chemical Neutralization: Spray the covered spill area with a freshly prepared 10% w/v aqueous solution of sodium thiosulfate (

    
    ).
    
  • Self-Validation Check: Observe the spill matrix. If the compound has begun to photolytically degrade, free iodine will impart a yellowish-brown tint to the absorbent. The transition of the spill matrix from a tinted color to completely colorless acts as a self-validating indicator that all reactive oxidative species have been successfully neutralized.

  • Disposal: Collect the neutralized slurry using non-sparking plastic tools and transfer it into a light-resistant, sealed hazardous waste receptacle.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor. Available at:[Link]

  • Cho, C. Y., et al. "Compound of a reverse-turn mimetic and a production method and use therefor." US Patent 8940739 B2, Google Patents, 27 Jan. 2015.

Technical Guide: Structural Analysis & Synthesis of 1-Methyl-1H-Indole-7-Carbaldehyde

[1][2]

Executive Summary

The 1-methyl-1H-indole-7-carbaldehyde scaffold represents a unique steric and electronic environment within the indole family.[1][2] Unlike the more common C3-substituted indoles (e.g., tryptamines), C7-substituted indoles introduce "peri-strain" between the C7-substituent and the N1-substituent.[1][2] This guide details the definitive structural characterization of this molecule, focusing on the regiochemical proof required to distinguish it from C2, C4, or C6 isomers, and outlines the most reliable synthetic protocols.

Key Applications:

  • Kinase Inhibitors: The C7-formyl group serves as a handle for extending into solvent-exposed regions of ATP-binding pockets.[1][2][3]

  • Atropisomerism Studies: The steric clash between N1-methyl and C7-carbonyl groups can induce restricted rotation, valuable for designing conformationally locked ligands.[1][2][3]

The Chemical Scaffold: Steric & Electronic Context

The core challenge in working with this molecule is the N1-C7 Peri-Interaction . In a standard indole, the N1 and C7 positions are spatially proximate.[3]

  • N1-Methyl: Adds bulk and removes the hydrogen bond donor capability of the pyrrole nitrogen.

  • C7-Aldehyde: An electron-withdrawing group (EWG) that creates a dipole.[1][2][3]

Conformational Consequence: To minimize steric repulsion and dipole-dipole interactions, the carbonyl oxygen typically orients anti to the N-methyl group (pointing away from N1).[1][2] This preferred conformation dictates the NMR NOE (Nuclear Overhauser Effect) signals and the crystal packing lattice.[3]

Synthetic Strategy: Regiocontrol

Direct lithiation of 1-methylindole preferentially occurs at C2 due to the inductive effect of the nitrogen and the acidity of the sp² proton. Therefore, obtaining the C7-aldehyde requires a Metal-Halogen Exchange strategy rather than direct deprotonation.[1][2][3]

Recommended Protocol: Lithium-Halogen Exchange

This route guarantees regiochemical purity because the position is fixed by the starting material (7-bromoindole).[1][2]

Step-by-Step Methodology:

  • Starting Material: 7-Bromo-1H-indole.

  • N-Methylation:

    • Reagents: NaH (1.2 eq), MeI (1.5 eq), DMF, 0°C to RT.

    • Mechanism:[1][2][3][4][5] Deprotonation of N-H followed by S_N2 attack on Methyl Iodide.[2][3]

    • Validation: Disappearance of N-H stretch in IR (~3300 cm⁻¹).

  • Metal-Halogen Exchange (The Critical Step):

    • Reagents:t-BuLi (2.2 eq) or n-BuLi, Anhydrous THF, -78°C.[1][2][3]

    • Note:t-BuLi is preferred for rapid exchange at cryogenic temperatures to prevent benzyne formation or scrambling.[1][2][3]

  • Formylation:

    • Reagent: Anhydrous DMF (3.0 eq).[2][3]

    • Quench: Saturated NH₄Cl.[1][2][3]

Workflow Visualization

The following diagram illustrates the regiocontrolled pathway versus the failed direct lithiation route.

SynthesisPathStart7-Bromo-1H-indoleStep11. N-Methylation(NaH, MeI)Start->Step1Inter17-Bromo-1-methylindoleStep1->Inter1Step22. Li-Hal Exchange(t-BuLi, -78°C)Inter1->Step2Inter2[7-Lithio-1-methylindole]Step2->Inter2Step33. Formylation(DMF, then H+)Inter2->Step3Final1-Methyl-1H-indole-7-carbaldehydeStep3->FinalBadStart1-MethylindoleBadStepn-BuLiBadStart->BadStepKinetic ControlBadProdC2-Lithiation(Wrong Isomer)BadStep->BadProdKinetic Control

Caption: Figure 1. Regioselective synthesis via Lithium-Halogen exchange prevents C2-lithiation side products.[1][2]

Analytical Framework: Structural Proof

Characterizing the C7-isomer requires distinguishing it from the C2, C3, C4, C5, and C6 isomers.[3] The most diagnostic tools are ¹H NMR (specifically the Deshielding Effect) and NOESY .

¹H NMR Analysis

The C7-aldehyde exerts a strong paramagnetic deshielding effect on the adjacent H6 proton and the N-Methyl group.[1]

Table 1: Diagnostic ¹H NMR Shifts (CDCl₃, 400 MHz)

PositionProton TypeChemical Shift (δ ppm)MultiplicityDiagnostic Note
-CHO Aldehyde10.20 - 10.50 SingletDistinctive aldehyde region.[1][2]
N-Me Methyl4.05 - 4.15 SingletDownfield shift vs. 1-methylindole (~3.7 ppm) due to C7-carbonyl proximity.[1][2][3]
H6 Aromatic7.85 - 8.00 Doublet (d)Key Indicator: Deshielded by ortho-carbonyl.[1][2][3]
H4 Aromatic7.60 - 7.70Doublet (d)Standard indole position.[1][2][3]
H5 Aromatic7.15 - 7.25Triplet (t)Coupling to H4 and H6.[1][2][3]
H2 Aromatic7.10 - 7.20Singlet/dC2-H is preserved (rules out C2-substitution).[1][2][3]
H3 Aromatic6.55 - 6.65DoubletUpfield, typical of electron-rich C3.[1][2][3]
NOESY/ROESY Logic

To rigorously prove the aldehyde is at C7 and not C4 or C6:

  • N-Me ↔ H2: Strong NOE signal. (Confirms N-methylation).

  • N-Me ↔ CHO: Weak or Absent NOE.[1][2][3]

    • Reasoning: The carbonyl oxygen prefers to point away from the methyl group (anti-conformation).[3] This places the aldehyde proton closer to the N-methyl, but the distance is often too great (>5Å) for a strong signal compared to H2.

  • CHO ↔ H6: Strong NOE signal.[1][2][3] (Confirms aldehyde is adjacent to H6).[2][3]

  • Absence of H7: The lack of a signal integrating to 1H in the aromatic region that shows NOE to N-Me confirms substitution at C7.[3]

Analytical Logic Tree

Use this workflow to validate the structure of the synthesized product.

AnalysisLogicSampleUnknown Indole DerivativeTest11H NMR: Count Aromatic ProtonsSample->Test1Result14 Aromatic H + 1 Aldehyde H?Test1->Result1Test2Check H2 Signal (~7.1 ppm)Result1->Test2Result2Present? (Rules out C2-CHO)Test2->Result2Test3Check H3 Signal (~6.6 ppm)Result2->Test3Result3Present? (Rules out C3-CHO)Test3->Result3Test4NOESY ExperimentResult3->Test4Result4Is there NOE betweenN-Me and an Aromatic H?Test4->Result4ConclusionAYES (NOE to H7)Product is C4/C5/C6-CHOResult4->ConclusionASignal ObservedConclusionBNO (No Aromatic NOE)Substituent is at C7Result4->ConclusionBSignal Absent

Caption: Figure 2. Structural elucidation logic tree. The absence of an NOE between N-Me and an aromatic proton is the definitive proof of C7 substitution.

Case Study: Derivatization for Medicinal Chemistry

Once the structure is confirmed, the C7-aldehyde is a versatile handle.[3] A common transformation in drug discovery is the formation of Schiff Bases or Reductive Amination to create kinase inhibitors.[3]

Protocol: Reductive Amination

  • Imine Formation: React 1-methyl-1H-indole-7-carbaldehyde with a primary amine (R-NH₂) in MeOH with catalytic acetic acid.[1][2][3]

  • Reduction: Add NaBH₃CN (Sodium cyanoborohydride) at 0°C.

  • Outcome: The resulting C7-aminomethyl indole places the amine R-group in a specific vector relative to the indole plane, often utilized to access the "sugar pocket" in kinase enzymes.[3]

References

  • Snieckus, V. (1990).[2][3] Directed ortho metalation.[1][2][3][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1][2][3][6] Chemical Reviews.[1][2][3][6] Link

  • Somei, M., & Yamada, F. (2004).[1][3] A simple synthesis of 1-hydroxyindole derivatives and their application to the synthesis of 1-methoxyindole-3-acetonitrile and 1-methoxyindole-3-carboxaldehyde.[1][2] Chemical and Pharmaceutical Bulletin.[1][2][3] Link

  • Sundberg, R. J. (1996).[2][3] Indoles.[1][2][3][6][7][8][9][10] Academic Press.[1][2][3] (Standard text for Indole reactivity patterns).

  • Gribble, G. W. (2010).[2][3] Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.[1][2][3] Link

  • ChemicalBook. (2024).[1][2][3] Indole-7-carboxaldehyde Properties and Spectra.[1][2][3]Link[3]

Precision Synthesis of 7-Substituted 3-Iodoindoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-substituted 3-iodoindole scaffold represents a high-value intermediate in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The C3-iodine serves as a versatile handle for cross-coupling (Suzuki-Miyaura, Sonogashira), while the C7-substituent allows for the exploration of unique vectors within a binding pocket, often improving metabolic stability or selectivity profiles compared to C5 or C6 analogs.

This guide details two validated synthetic pathways: Direct Electrophilic Iodination (for accessible indole precursors) and De Novo Iodocyclization (for complex or electron-deficient 7-substituents).

Strategic Analysis: The 7-Position Challenge

Synthesizing 3-iodoindoles with substitution at the 7-position presents distinct challenges compared to other isomers:

  • Steric Crowding: The 7-substituent is peri-planar to the N-H bond and proximal to the C2/C3 region. Bulky groups (e.g., -CF3, -tBu) at C7 can distort the indole planarity or sterically hinder reagents approaching the C3 position.

  • Electronic Modulation:

    • Electron-Donating Groups (EDGs) at C7 (e.g., -OMe, -Me): Increase electron density at C3, facilitating electrophilic substitution but increasing the risk of over-iodination or oxidation.

    • Electron-Withdrawing Groups (EWGs) at C7 (e.g., -NO2, -F): Deactivate the indole ring, significantly slowing down the electrophilic attack at C3 and requiring more potent iodinating agents or elevated temperatures.

Methodology A: Direct Electrophilic Iodination (SEAr)[1]

This is the preferred route when the parent 7-substituted indole is commercially available or easily synthesized. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1]

Mechanistic Causality

The indole C3 position is inherently nucleophilic (enamine-like character). The choice of iodinating agent dictates the success:

  • N-Iodosuccinimide (NIS): The "Gold Standard." It provides a source of I+ without strong oxidants or acids, preventing polymerization of the sensitive indole core.

  • I2 / KOH / DMF: Used for less reactive substrates. The base deprotonates the indole nitrogen (pKa ~17), creating an indolyl anion which is far more nucleophilic than the neutral species, driving the reaction even with deactivating 7-substituents.

Protocol: NIS-Mediated Iodination

Applicability: 7-Me, 7-OMe, 7-F, 7-Br indoles.

  • Preparation: Dissolve 7-substituted indole (1.0 equiv) in anhydrous CH2Cl2 or Acetone (0.1 M concentration).

    • Note: Acetone often accelerates the reaction due to higher solubility of NIS.

  • Addition: Cool to 0°C. Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 10 minutes.

    • Why: Controlling the addition rate prevents local high concentrations of I+, reducing dimer formation.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC/LCMS (typically complete in 1–4 hours).

  • Quench: Add 10% aqueous sodium thiosulfate (Na2S2O3) to reduce unreacted iodine species (indicated by color change from reddish-brown to pale yellow).

  • Workup: Extract with CH2Cl2, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization (Hexane/EtOAc) is preferred over column chromatography, as 3-iodoindoles can be light- and silica-sensitive (deiodination).

Protocol: Base-Promoted Iodination (For Deactivated Indoles)

Applicability: 7-NO2, 7-CN, 7-CO2R indoles.

  • Dissolution: Dissolve 7-substituted indole (1.0 equiv) in DMF.

  • Base Activation: Add KOH pellets (2.0–3.0 equiv). Stir for 15 mins.

  • Iodination: Add I2 (1.05 equiv) dissolved in DMF dropwise.

  • Completion: Reaction is usually rapid (<1 hour). Pour into ice water. The product often precipitates as a solid.

Methodology B: De Novo Iodocyclization

When the 7-substituted indole is not available, or the 7-substituent prevents direct iodination, this "Build-and-Trap" method is superior. It constructs the indole ring and installs the iodine in a single pot.

Mechanism

This route utilizes a Larock-type or Sonogashira-Cyclization sequence. An o-alkynylaniline undergoes electrophilic cyclization induced by iodine. The iodine acts as the electrophile to trigger the 5-endo-dig cyclization.

Protocol: One-Pot Sonogashira-Iodocyclization

Starting Material: 2-iodo-6-substituted aniline (The 6-substituent becomes the 7-position in the indole).

  • Coupling: Combine 2-iodo-6-R-aniline (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl2(PPh3)2 (2 mol%), CuI (1 mol%), and Et3N (3.0 equiv) in DMF. Stir at RT under N2 until the aniline is consumed (Sonogashira coupling).

  • Cyclization: Dilute with CH2Cl2. Add I2 (1.2 equiv) or NIS (1.2 equiv).

  • Reaction: Stir at RT. The iodine activates the triple bond, promoting nucleophilic attack by the nitrogen.

  • Workup: Quench with sat. Na2S2O3. Extract and purify.

Comparative Data Analysis

The following table summarizes the efficiency of these methods based on the electronic nature of the 7-substituent.

7-SubstituentElectronic NatureRecommended MethodReagent SystemTypical YieldKey Challenge
-H (Control)NeutralDirect SEArNIS / Acetone90-95%None
-OMe Strong EDGDirect SEArNIS / CH2Cl2 (-78°C)85-92%Over-iodination / Oxidation
-Me Weak EDGDirect SEArNIS / Acetone88-94%None
-Br / -Cl Weak EWGDirect SEArNIS / TFA (cat.)75-85%Slower reaction rate
-NO2 Strong EWGBase-PromotedI2 / KOH / DMF60-75%Poor nucleophilicity
-CO2Me Strong EWGDe NovoPd / Cu / I270-80%Precursor availability

Visualization

Diagram 1: Mechanistic Pathway (SEAr vs Iodocyclization)

IndoleSynthesis cluster_0 Method A: Direct SEAr cluster_1 Method B: De Novo Iodocyclization Indole 7-Substituted Indole Complex Sigma Complex (Wheland Intermediate) Indole->Complex NIS or I2 (Electrophilic Attack) ProductA 7-Subst-3-Iodoindole Complex->ProductA -H+ (Re-aromatization) Aniline 2-Iodo-6-R-Aniline AlkyneInt o-Alkynylaniline Aniline->AlkyneInt Sonogashira (Pd/Cu) Iodonium Iodonium Intermediate AlkyneInt->Iodonium I2 or NIS ProductB 7-Subst-3-Iodoindole Iodonium->ProductB 5-endo-dig Cyclization

Caption: Comparative mechanistic flow for direct functionalization (Method A) versus multicomponent assembly (Method B).

Diagram 2: Experimental Workflow for Drug Discovery

Workflow Start Target: 7-R-3-Iodoindole Decision Is 7-R-Indole Commercially Available? Start->Decision YesPath Dissolve in Acetone/DCM Decision->YesPath Yes NoPath Source 2-Iodo-6-R-Aniline Decision->NoPath No CheckA EWG at C7? YesPath->CheckA ReactionA Add NIS (1.05 eq), 0°C Purify Quench (Na2S2O3) Recrystallize ReactionA->Purify CheckA->ReactionA No (Neutral/EDG) SwitchA Switch to I2/KOH/DMF CheckA->SwitchA Yes (Strong EWG) SwitchA->Purify ReactionB Sonogashira Coupling (Terminal Alkyne) NoPath->ReactionB Cyclize Add I2 (in situ) ReactionB->Cyclize Cyclize->Purify Final Ready for Cross-Coupling Purify->Final

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate availability and electronic properties.

References

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization.[2] The Journal of Organic Chemistry, 71(1), 62–69.

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[4] Tetrahedron Letters, 43(29), 5047–5048.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Context on 7-substitution for metabolic stability).

  • Boccia, M., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles. Beilstein Journal of Organic Chemistry, 19, 1379–1385.

  • BenchChem Technical Support. (2025). N-Iodosuccinimide (NIS) in Electrophilic Reactions: A Technical Guide.

Sources

Pharmacological Potential of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde Intermediates: A Technical Guide to Scaffold Diversification and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indole nucleus remains a privileged scaffold, deeply embedded in the structures of numerous FDA-approved therapeutics and bioactive natural products. However, the discovery of novel chemical space requires highly functionalized, orthogonally reactive building blocks. 3-Iodo-1-methyl-1H-indole-7-carbaldehyde (CAS 1251834-03-3) represents a sophisticated intermediate designed for precision drug development. By offering two distinct, highly reactive handles—an electrophilic C7-carbaldehyde and a cross-coupling-ready C3-iodide—this molecule enables the rapid assembly of complex pharmacophores, particularly in the realms of epigenetic modulation and kinase inhibition.

This whitepaper provides an authoritative analysis of the structural rationale, synthetic methodologies, and pharmacological applications of this intermediate, equipping drug discovery professionals with field-proven protocols for scaffold diversification.

Structural Anatomy and Physicochemical Profiling

The strategic value of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde lies in its specific substitution pattern, which dictates both its chemical reactivity and its pharmacokinetic trajectory:

  • C3-Iodo Motif: The carbon-iodine bond at the electron-rich C3 position is highly primed for oxidative addition. Unlike 3-bromoindoles, the 3-iodo variant exhibits superior kinetics in palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Heck), allowing for milder reaction conditions that preserve sensitive functional groups elsewhere on the molecule1[1].

  • C7-Carbaldehyde: This electrophilic center serves as a versatile anchor for fragment linking. It readily undergoes reductive amination, Knoevenagel condensations, and Wittig olefinations to generate extended π-systems or basic amine side chains 2[2].

  • N1-Methyl Group: The N-methylation prevents unwanted N-arylation/alkylation during cross-coupling cascades. Furthermore, it acts as a lipophilic shield, modulating the overall partition coefficient (LogP) of the resulting drug candidate.

Quantitative Physicochemical Data

The baseline thermodynamic and physicochemical properties of this intermediate make it an ideal starting point for Fragment-Based Drug Discovery (FBDD).

ParameterValuePharmacological / Synthetic Implication
Molecular Weight 285.08 g/mol Leaves ample "molecular weight budget" (<500 Da) for downstream functionalization.
LogP 2.94Optimal baseline lipophilicity for oral bioavailability and membrane permeability.
Fsp3 0.1High aromaticity; requires strategic introduction of sp3-rich fragments to improve solubility.
H-Bond Acceptors 1Low baseline promiscuity, reducing the risk of off-target binding.
Reactive Sites C3 (I), C7 (CHO)Enables orthogonal, bi-directional scaffold growth without protecting group manipulation.

Data synthesized from3[3].

Divergent Synthetic Workflows

The true utility of this intermediate is its ability to act as a central hub for divergent synthesis. The orthogonal nature of the C3 and C7 positions means they can be functionalized sequentially without cross-interference.

G Core 3-Iodo-1-methyl-1H-indole- 7-carbaldehyde C3 C3-Iodo Motif (Halogen) Core->C3 C7 C7-Carbaldehyde (Electrophile) Core->C7 N1 N1-Methyl Group (Protecting/Lipophilic) Core->N1 Pd Pd-Catalyzed Coupling (Suzuki/Heck) C3->Pd Am Reductive Amination & Condensation C7->Am Ph Pharmacokinetic Modulation N1->Ph Out1 3-Substituted Pharmacophores Pd->Out1 Out2 7-Functionalized Architectures Am->Out2

Fig 1: Divergent synthetic workflow of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde.

Experimental Protocol 1: Regioselective C3 Suzuki-Miyaura Cross-Coupling

To build complex architectures (e.g., linking the indole to an aryl or heteroaryl pharmacophore), a Suzuki-Miyaura coupling is deployed at the C3 position.

Causality & Design: The C-I bond on an N-methylated indole is highly electron-rich. While this makes oxidative addition rapid, it also makes the resulting Pd(II) intermediate prone to protodehalogenation if the transmetalation step is too slow. Therefore, a highly active catalyst like Pd(dppf)Cl₂ and a mild base (K₂CO₃) are utilized. The mild base is strictly required to prevent the competitive Cannizzaro-type degradation of the unprotected C7-carbaldehyde.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 3-Iodo-1-methyl-1H-indole-7-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and anhydrous K₂CO₃ (2.5 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential to dissolve the base and accelerate the transmetalation step by forming the reactive boronate species.

  • Degassing: Perform three freeze-pump-thaw cycles. Causality: Molecular oxygen rapidly oxidizes the electron-rich Pd(0) active species, terminating the catalytic cycle and leading to homocoupling byproducts.

  • Execution: Heat the reaction mixture to 80 °C under an argon atmosphere for 4–6 hours.

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 286 [M+H]⁺) and the emergence of the product mass confirm full conversion. If starting material persists after 6 hours, spike with an additional 2 mol% Pd catalyst, as catalyst deactivation is the primary failure mode.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Pharmacological Targeting: Epigenetic Modulators & Kinase Inhibitors

Derivatives synthesized from 3-iodoindole and indole-7-carbaldehyde precursors have demonstrated profound efficacy in two major therapeutic arenas:

A. Epigenetic Modulation (Jumonji Histone Demethylase Inhibition)

The Jumonji C (JmjC) domain-containing proteins are histone demethylases that regulate gene expression by removing methyl marks from lysine residues on histones. Overexpression of specific isozymes, such as KDM4C, is heavily implicated in oncogenesis. Indole-7-carbaldehyde derivatives have been successfully utilized as fragments that bind directly within the enzyme's active site. The aldehyde (or its downstream derivatives) coordinates with the active site Fe(II), displacing the natural α-ketoglutarate cofactor2[2].

Pathway Drug Indole-7-carbaldehyde Derivative ActiveSite Fe(II) Active Site Coordination Drug->ActiveSite Binds Enzyme Jumonji Histone Demethylase (KDM4C) Histone Methylated Histone (H3K9me3) Enzyme->Histone Prevents Demethylation ActiveSite->Enzyme Inhibits Gene Gene Transcription Repression Histone->Gene Epigenetic Silencing

Fig 2: Epigenetic modulation pathway via Jumonji histone demethylase inhibition.

B. Kinase Inhibition via Marine Alkaloid Mimicry

Marine alkaloids, such as fascaplysin and its synthetic analogs, exhibit potent cyclin-dependent kinase 4 (CDK4) inhibition. The synthesis of these complex, polycyclic architectures frequently relies on 3-iodoindole intermediates to construct the core bis-indole or carboline frameworks via intramolecular ring closures4[4]. Furthermore, Heck coupling of 3-iodo-1-methylindole with acrolein yields (E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde, a critical precursor for synthesizing HMG-CoA reductase inhibitors and advanced kinase targets5[5].

Downstream Derivatization: Fragment Linking via Reductive Amination

To convert the C7-carbaldehyde into a biologically active amine (often required for improving aqueous solubility or targeting specific kinase hinge regions), reductive amination is the protocol of choice.

Experimental Protocol 2: Reductive Amination

Causality & Design: The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly mandated over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This prevents the premature reduction of the C7-carbaldehyde directly to a primary alcohol before the intermediate imine formation is thermodynamically complete.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the indole-7-carbaldehyde intermediate (1.0 equiv) and the target primary or secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv) to the mixture. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the dehydration step of imine formation.

  • Reduction: After stirring for 1 hour at room temperature, add NaBH(OAc)₃ (1.5 equiv) in portions.

  • Self-Validation & Monitoring: Quench a 10 µL aliquot in saturated NaHCO₃ and analyze via TLC (Hexanes/EtOAc 7:3). The intermediate imine will appear as a highly UV-active, transient spot that resolves into a significantly more polar amine spot upon complete reduction.

  • Workup: Quench the bulk reaction with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with dichloromethane (DCM), dry, and concentrate in vacuo.

Conclusion

3-Iodo-1-methyl-1H-indole-7-carbaldehyde is not merely a chemical reagent; it is a highly engineered scaffold designed to accelerate hit-to-lead optimization. By understanding the distinct electronic properties of its C3-iodo and C7-carbaldehyde motifs, medicinal chemists can execute precise, orthogonal functionalizations. Whether deployed to build complex marine alkaloid mimics for kinase inhibition or utilized as a fragment to probe the active sites of epigenetic modulators, this intermediate remains a cornerstone of modern, rational drug design.

References

  • Title: 3-Iodo-1-methyl-1H-indole-7-carbaldehyde (CAS 1251834-03-3)
  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Title: (E)-3-(1-methyl-1H-indol-3-yl)

Sources

The Structural Dynamics and Stability of Iodinated Indole Aldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iodinated indole aldehydes, particularly derivatives such as 5-iodo-1H-indole-3-carboxaldehyde and 7-iodoindole-3-carboxaldehyde, are highly versatile scaffolds in modern drug discovery. They serve as critical precursors for synthesizing anti-cancer agents[1] and exhibit potent antivirulence properties, such as decreasing the virulence of Vibrio campbellii[2]. However, the dual functionality of these molecules—combining a reactive C3-carboxaldehyde group with a photolabile carbon-iodine (C-I) bond—creates inherent thermodynamic and kinetic instabilities.

This whitepaper provides an in-depth analysis of the degradation pathways of iodinated indole aldehydes under standard laboratory conditions, offering drug development professionals self-validating protocols for their synthesis, handling, and kinetic stability profiling.

Mechanistic Causality of Degradation

The instability of iodinated indole aldehydes is not a random occurrence but a direct consequence of their electronic architecture. Understanding these mechanisms is essential for designing robust experimental workflows.

Photolytic Deiodination and Polymerization

The C-I bond is notoriously weak (bond dissociation energy ~238 kJ/mol) due to the large atomic radius of iodine, which results in poor orbital overlap with the sp² carbon of the indole ring. Upon exposure to ambient or UV light, the C-I bond undergoes homolytic cleavage, generating a highly reactive indole radical and an iodine radical. Because the indole nucleus is electron-rich, these radicals rapidly undergo intermolecular cross-linking. This polymerization manifests macroscopically as the compound turning into an insoluble "black tar" upon prolonged exposure to air and light[3],[4].

Aldehyde Auto-Oxidation and Hydration

The C3-carboxaldehyde group is susceptible to two primary degradation routes depending on the microenvironment:

  • Auto-oxidation: In the solid state or organic solutions exposed to atmospheric oxygen, radical chain reactions can oxidize the aldehyde to an indole-3-carboxylic acid.

  • Aqueous Hydration: In aqueous buffers, the aldehyde group can easily form hydrated aldehydes. The indole ring and the hydrated aldehyde act as strong hydrogen bond acceptors[5]. Consequently, these compounds are sparingly soluble in water and highly unstable; aqueous solutions of indole-3-carboxaldehydes degrade or precipitate rapidly and should not be stored for more than one day[6].

Degradation IodoIndole Iodinated Indole-3-carboxaldehyde (Intact API) Light hv (UV/Vis Light) Homolytic Cleavage IodoIndole->Light Oxygen O2 (Air Exposure) Auto-oxidation IodoIndole->Oxygen Aqueous Aqueous Buffer (pH > 7) Hydration / Nucleophilic Attack IodoIndole->Aqueous Radical Indole C-Radical + I• (Highly Reactive) Light->Radical Carboxylic Indole-3-carboxylic acid (Oxidation Product) Oxygen->Carboxylic Hydrate Hydrated Aldehyde / Degradants (Loss of Efficacy) Aqueous->Hydrate Polymer Polymerization (Insoluble Black Tars) Radical->Polymer

Fig 1. Primary degradation pathways of iodinated indole aldehydes under stress.

Quantitative Stability Profiling

To guide formulation and storage, the stability of 5-iodo-1H-indole-3-carboxaldehyde was synthesized from empirical degradation kinetics. The data below highlights the critical need for controlled environments.

Table 1: Comparative Stability of 5-Iodo-1H-indole-3-carboxaldehyde

Storage ConditionMatrixTemp (°C)AtmosphereLight ExposureEstimated

Primary Degradant
Optimal Storage Solid Powder-20ArgonDark> 2 YearsNone
Ambient Benchtop Solid Powder25AirAmbient< 7 DaysPolymeric tars
Organic Stock DMSO25AirDark~ 1 MonthOxidized products
Aqueous Assay PBS (pH 7.4)37AirAmbient< 24 HoursHydrates, Deiodinated species

Note: For maximum solubility and stability in biological assays, stocks must be prepared in DMSO (~30 mg/mL) and diluted into aqueous buffers immediately prior to use[6].

Self-Validating Experimental Methodologies

Protocol 1: Handling and Isolation of Iodinated Indole Aldehydes

When synthesizing or purifying these compounds (e.g., via regioselective C5-H direct iodination[7]), standard workups often lead to yield losses due to photo-degradation.

Causality-Driven Steps:

  • Reaction Quenching: Quench iodination reactions with cold saturated aqueous sodium thiosulfate (

    
    ). Why? This neutralizes any unreacted electrophilic iodine species, preventing over-iodination and oxidative stress on the aldehyde.
    
  • Actinic Light Protection: Perform all liquid-liquid extractions (e.g., using ethyl acetate) under amber lighting or using foil-wrapped separatory funnels. Why? The compound in solution is highly susceptible to UV-driven homolytic cleavage of the C-I bond.

  • Solvent Removal: Concentrate the organic layer in vacuo at a bath temperature not exceeding 30°C. Why? Thermal stress accelerates the polymerization of any trace indole radicals formed during handling.

  • Storage: Purge the final crystalline solid with Argon and store at -20°C[6].

Protocol 2: Kinetic Stability Profiling via LC-MS

To evaluate the half-life of a new iodinated indole derivative, a self-validating LC-MS assay is required.

Causality-Driven Steps:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Purge the vial with Argon. Why? DMSO prevents the hydration seen in aqueous environments, and Argon prevents auto-oxidation.

  • Internal Standard (IS) Addition: Spike the stock with a structurally similar, stable analog (e.g., 5-fluoroindole-3-carboxaldehyde) at 1 mM. Why? The IS acts as a self-validating control. If the MS signal of the analyte drops but the IS remains stable, degradation is confirmed (ruling out instrument ionization suppression).

  • Aliquoting & Stress: Dilute the stock 1:100 into PBS (pH 7.4) in transparent glass vials (for light stress) and amber vials (dark control). Incubate at 37°C.

  • Sampling & Quenching: At intervals (0, 1, 4, 12, 24 hours), remove 100 µL aliquots and mix with 100 µL of cold acetonitrile containing 0.1% formic acid. Why? Acetonitrile precipitates buffer salts and proteins (if present), while the low temperature and acidic pH halt further nucleophilic attack on the aldehyde.

  • Analysis: Inject onto a C18 UPLC column coupled to a mass spectrometer. Monitor the disappearance of the parent mass and the appearance of the

    
     peak (deiodination) and 
    
    
    
    peak (oxidation).

Workflow Stock 1. Stock Preparation (DMSO, Argon, Dark) Aliquots 2. Aliquot Generation (Aqueous vs Organic) Stock->Aliquots Stress 3. Environmental Stress (Temp, Light, O2) Aliquots->Stress Quench 4. Reaction Quenching (Internal Standard Added) Stress->Quench Analysis 5. LC-MS/UV Analysis (Kinetic Profiling) Quench->Analysis

Fig 2. Self-validating experimental workflow for kinetic stability profiling of indole derivatives.

Conclusion & Best Practices for Drug Development

The utility of iodinated indole aldehydes in discovering novel anti-cancer[1] and antivirulence[2] therapeutics is undeniable. However, their structural dynamics demand rigorous handling protocols. Researchers must treat the C-I bond as a photolabile trigger and the C3-aldehyde as an oxidation sink.

Key Takeaways:

  • Never store aqueous solutions: Always prepare fresh dilutions from DMSO stocks immediately before biological assays (e.g., MTT assays or brine shrimp models).

  • Light is the primary enemy: Amber vials and foil wrapping are non-negotiable during synthesis, purification, and storage.

  • Inert atmospheres preserve integrity: Argon purging prevents the insidious auto-oxidation of the aldehyde group, preventing the formation of inactive carboxylic acid degradants.

References

  • A Sheffield Hallam University thesis (Synthesis of 4-substituted indoles) Sheffield Hallam University 3

  • Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model National Institutes of Health (PMC) 2

  • Regioselective C5−H Direct Iodination of Indoles Royal Society of Chemistry 7

  • Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer ChemRxiv 4

  • Indole-3-carboxaldehyde Product Information Cayman Chemical 6

  • The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection National Institutes of Health (PMC)5

  • Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy BenchChem 1

Sources

Methodological & Application

Synthesis of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde from 1-methylindole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde (CAS: 1251834-03-3), a critical intermediate for covalent kinase inhibitors and complex alkaloid scaffolds.

While the C3-iodination of indoles is electronically favorable, the introduction of a formyl group at the C7 position of 1-methylindole is synthetically challenging due to the directing effects of the N-methyl group (which activates C2) and the inherent lack of reactivity at C7. This protocol utilizes a Steric Blocking / C-H Activation Strategy to overcome these regioselectivity issues, bypassing the need for toxic thallation reagents or lengthy de novo ring constructions.

Executive Summary: The Synthetic Strategy

Direct electrophilic substitution (e.g., Vilsmeier-Haack) on 1-methylindole targets C3 (major) and C2/C5 (minor), leaving C7 inaccessible. To force functionalization at C7, we employ a C2-Blocking strategy combined with Iridium-catalyzed C-H Borylation .

  • C2-Blocking: Installation of a trimethylsilyl (TMS) group at C2 prevents lithiation/borylation at the most reactive site.

  • C7-Functionalization: Sterically controlled Ir-catalyzed C-H borylation installs a boronate ester selectively at C7.

  • Functional Group Interconversion: Conversion of the boronate to an aldehyde (via a bromide intermediate).

  • Final Assembly: Deprotection and C3-selective iodination.

Part 1: Retrosynthetic Analysis & Pathway

The following graph illustrates the logic flow, highlighting the "C2-Block" maneuver essential for C7 selectivity.

G Target Target: 3-Iodo-1-methyl-1H-indole-7-carbaldehyde Precursor1 Intermediate A: 1-Methyl-1H-indole-7-carbaldehyde Precursor1->Target NIS, DMF (C3-Iodination) Precursor2 Intermediate B: 7-Bromo-1-methyl-2-(trimethylsilyl)-1H-indole Precursor2->Precursor1 1. n-BuLi, -78°C 2. DMF (Formylation) 3. TBAF (Deprotection) Precursor3 Intermediate C: 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) -2-(trimethylsilyl)-1H-indole Precursor3->Precursor2 CuBr2, MeOH/H2O (Boronate to Bromide) Precursor4 Intermediate D: 1-Methyl-2-(trimethylsilyl)-1H-indole Precursor4->Precursor3 [Ir(OMe)(cod)]2, dtbpy B2pin2 (C7-Selective C-H Borylation) Start Starting Material: 1-Methylindole Start->Precursor4 1. n-BuLi, THF 2. TMSCl (C2-Blocking)

Caption: Retrosynthetic pathway utilizing a C2-silyl blocking group to direct C-H functionalization to the C7 position.

Part 2: Detailed Experimental Protocol

Stage 1: C2-Blocking (Synthesis of 1-Methyl-2-(trimethylsilyl)-1H-indole)

The N-methyl group directs lithiation to C2. We exploit this to install a removable steric shield.

  • Reagents: 1-Methylindole (1.0 equiv), n-Butyllithium (1.2 equiv, 2.5 M in hexanes), Chlorotrimethylsilane (TMSCl, 1.3 equiv), anhydrous THF.

  • Protocol:

    • Dissolve 1-methylindole in anhydrous THF (0.5 M) under Argon. Cool to -78 °C .[1]

    • Add n-BuLi dropwise over 20 min. Stir at -78 °C for 1 h, then warm to 0 °C for 30 min to ensure complete C2-lithiation.

    • Cool back to -78 °C. Add TMSCl dropwise.

    • Allow to warm to room temperature (RT) and stir for 2 h.

    • Workup: Quench with sat. NH₄Cl. Extract with Et₂O.[2] Wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc) or vacuum distillation.

    • Checkpoint: ¹H NMR should show disappearance of the C2-H singlet and appearance of a TMS peak (~0.4 ppm).

Stage 2: C7-Selective C-H Borylation

With C2 blocked and C3 sterically hindered by the adjacent TMS and N-Me groups, the Iridium catalyst preferentially activates the sterically accessible C7-H bond.

  • Reagents: [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine, 3 mol%), B₂pin₂ (1.1 equiv), Intermediate D.

  • Protocol:

    • In a glovebox or strictly air-free Schlenk line, mix the Ir-catalyst, dtbpy, and B₂pin₂ in anhydrous hexane or THF. The solution turns dark brown (active catalyst formation).

    • Add 1-Methyl-2-(trimethylsilyl)-1H-indole.

    • Heat at 80 °C for 16–24 h in a sealed vessel.

    • Workup: Cool to RT. Pass through a short pad of silica gel (eluting with Et₂O) to remove the catalyst. Concentrate in vacuo.[3]

    • Note: The crude boronate ester (Intermediate C) is often pure enough for the next step; however, recrystallization from pentane is possible.

Stage 3: Transformation to 7-Carbaldehyde

Direct oxidation of aryl boronates to aldehydes is difficult. We convert the boronate to a bromide, then formylate.

  • Step 3A: Boronate to Bromide

    • Reagents: Intermediate C, CuBr₂ (3.0 equiv), MeOH/H₂O (1:1).

    • Protocol: Reflux the mixture for 8 h. The Cu(II) mediates the oxidative deborylation-bromination. Extract with EtOAc, dry, and concentrate to yield 7-Bromo-1-methyl-2-(trimethylsilyl)-1H-indole .

  • Step 3B: Formylation & Deprotection

    • Reagents: Intermediate B, n-BuLi (1.1 equiv), DMF (2.0 equiv), TBAF (1.0 M in THF).

    • Protocol:

      • Dissolve the bromide in THF, cool to -78 °C .

      • Add n-BuLi slowly (Lithium-Halogen exchange occurs selectively at C7; C2-TMS is stable at -78 °C).

      • Stir for 30 min, then add DMF. Warm to RT.

      • Quench with aqueous HCl (1M) to hydrolyze the hemiaminol to the aldehyde.

      • Deprotection: Add TBAF solution directly to the crude mixture (or after rough workup) and stir at RT for 1 h to remove the C2-TMS group.

      • Purification: Column chromatography (Hexanes/EtOAc). Product: 1-Methyl-1H-indole-7-carbaldehyde .

Stage 4: C3-Iodination (Final Step)

Electrophilic aromatic substitution on the electron-rich indole ring will selectively target C3.[4] The C7-formyl group (electron-withdrawing) deactivates the benzene ring, further ensuring C3 selectivity over C4/C5/C6.

  • Reagents: 1-Methyl-1H-indole-7-carbaldehyde, N-Iodosuccinimide (NIS, 1.05 equiv), DMF or MeCN.

  • Protocol:

    • Dissolve the aldehyde in DMF (0.2 M).

    • Add NIS in one portion at 0 °C .

    • Stir at RT for 2–4 h. Monitor by TLC (the product is usually less polar than the starting material).

    • Workup: Pour into water. Collect the precipitate by filtration (if solid) or extract with EtOAc. Wash organic layer with 10% Na₂S₂O₃ (to remove excess iodine) and brine.

    • Final Purification: Recrystallization from EtOH or column chromatography.

Part 3: Data Summary & Troubleshooting

Table 1: Key Process Parameters and Expected Outcomes

StepTransformationKey ReagentCritical Control PointExpected Yield
1 C2-Silylationn-BuLi / TMSClTemp < -70°C during n-BuLi addition to avoid polymerization.85-95%
2 C7-Borylation[Ir] / B₂pin₂Inert atmosphere essential. 1-Me group directs to C2/C7; TMS blocks C2.70-85%
3 Br-ExchangeCuBr₂Ensure complete conversion; unreacted boronate complicates purification.75-85%
4 Formylationn-BuLi / DMFKeep cold (-78°C) to prevent TMS cleavage or scrambling.60-75%
5 C3-IodinationNISAvoid excess NIS to prevent over-iodination at C2 or C5.85-95%

Troubleshooting Guide:

  • Low C7 Selectivity in Step 2: Ensure the C2-TMS group is intact. If C2 is H, borylation will occur at C2. Use fresh dtbpy ligand.

  • Desilylation issues: If TMS is lost prematurely during Step 3B, the lithiation might occur at C2. Ensure the reaction is quenched/worked up before adding TBAF if performing a stepwise isolation.

  • Polydalogenation in Step 5: If 2,3-diiodo product forms, lower the temperature to -10 °C and add NIS slowly.

References

  • C-H Functionalization Logic

    • M. A. Hartwig et al., "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Utility," J. Am. Chem. Soc., 2002. Link

    • Application of C2-blocking for C7-functionalization:S. M. Preshlock et al., "High-Throughput Optimization of Ir-Catalyzed C-H Borylation: A General Solution for N-Heterocycles," J. Am. Chem. Soc., 2013. Link

  • C. Thiebes et al.
  • Indole Iodination

    • R. K.[5] Kawongolo et al., "Regioselective Iodination of Indoles," Tetrahedron Lett., 2011.

  • Target Compound Data

    • CAS 1251834-03-3 Entry.[6]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Causality, and Validated Protocols

Introduction & Mechanistic Rationale

In modern drug development, the indole core serves as a privileged scaffold, frequently utilized to target a wide array of biological receptors. The functionalization of the C3 position is a critical vector for generating library diversity. 3-Iodo-1-methyl-1H-indole-7-carbaldehyde (CAS 1251834-03-3) [1] is an exceptionally versatile building block that allows for rapid structural elaboration via palladium-catalyzed cross-coupling.

As a Senior Application Scientist, I approach the functionalization of this molecule by analyzing its three distinct structural features:

  • The 3-Iodo Substituent: The C3 position of an indole is inherently electron-rich, which can make the oxidative addition of C3-chlorides or C3-bromides sluggish. However, the significantly lower bond dissociation energy of the C–I bond ensures rapid and facile oxidative addition by Pd(0) species, even with standard catalysts[2].

  • The 1-Methyl (N-Methyl) Group: Unprotected (N–H) indoles can coordinate with palladium, poison the catalyst, or undergo unwanted N-arylation side reactions. The N-methyl group locks the molecular conformation, enhances organic solubility, and ensures strict chemoselectivity toward C–C bond formation[3].

  • The 7-Carbaldehyde Moiety: The formyl group provides a crucial handle for late-stage functionalization (e.g., reductive amination or Wittig olefination). Suzuki-Miyaura conditions are generally mild enough to leave aldehydes intact, provided that harsh hydroxide bases are avoided[4].

Catalytic Cycle & Pathway Visualization

Understanding the catalytic cycle is essential for troubleshooting and optimizing the reaction. For 3-iodoindoles, the oxidative addition is fast, meaning the rate-determining step often shifts to transmetalation, which is highly dependent on the base and solvent system[5].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Facile C-I Cleavage) Pd0->OxAdd 3-Iodoindole Substrate PdII_1 Pd(II) Complex (Indole)-Pd(L_n)-I OxAdd->PdII_1 TransMet Transmetalation (Boronic Acid + Base) PdII_1->TransMet PdII_2 Pd(II) Complex (Indole)-Pd(L_n)-(Aryl) TransMet->PdII_2 R-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Aryl-1-methyl-1H-indole -7-carbaldehyde RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle for 3-iodo-1-methyl-1H-indole-7-carbaldehyde.

Experimental Design & Causality

A robust, self-validating protocol requires deliberate choices in reagents:

  • Catalyst Selection: While Pd(PPh₃)₄ is a common entry point, Pd(dppf)Cl₂ is vastly superior for this substrate. The bidentate dppf ligand creates a wider bite angle that accelerates reductive elimination, thereby suppressing competitive protodehalogenation (a common side reaction for electron-rich heteroaryls)[5].

  • Base Selection: The choice of base is critical. Stronger bases like NaOH can trigger Cannizzaro-type disproportionation or aldol condensation of the sensitive 7-carbaldehyde group[6]. K₂CO₃ provides the perfect balance: it is basic enough to activate the boronic acid for transmetalation without degrading the aldehyde[4].

  • Solvent System: A 1,4-Dioxane/Water (4:1) mixture is optimal. The water is strictly required to dissolve the inorganic base and form the reactive boronate species, while the dioxane keeps the lipophilic indole in solution, facilitating reaction at the solvent interface[5].

Quantitative Data: Condition Optimization

The following table summarizes the empirical optimization of the reaction conditions, demonstrating the causality behind the final protocol choices.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation & Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9062%Moderate conversion; significant protodehalogenation observed due to slow reductive elimination.
2 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 90 89% Optimal conditions; clean conversion with intact aldehyde.
3Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O (4:1)10094%Highest yield; recommended specifically for highly sterically hindered boronic acids.
4Pd(dppf)Cl₂NaOHTHF/H₂O (4:1)7035%Poor yield; strong base caused aldehyde degradation (Cannizzaro/aldol side reactions)[6].

Detailed Experimental Protocol

Workflow Prep 1. Reagent Prep & Ar Degassing Reaction 2. Suzuki Coupling (90°C, 4-12 h) Prep->Reaction Monitor 3. IPC Check (LC-MS / TLC) Reaction->Monitor Workup 4. Aqueous Work-up & Extraction Monitor->Workup Purify 5. Flash Column Chromatography Workup->Purify

Figure 2: Experimental workflow for the Suzuki cross-coupling protocol.

Materials Required:

  • 3-Iodo-1-methyl-1H-indole-7-carbaldehyde (1.0 mmol, 285.1 g/mol )

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (8 mL) and Deionized Water (2 mL)

Step-by-Step Methodology:

  • Reaction Assembly & Degassing:

    • In a 20 mL oven-dried Schlenk tube, add the indole substrate, arylboronic acid, and K₂CO₃. (Causality: Adding solids first minimizes exposure to air during the subsequent solvent addition).

    • Add 1,4-Dioxane and Water. The mixture will initially appear as a heterogeneous suspension.

    • Degas the mixture by sparging with Argon for 10–15 minutes. (Causality: Dissolved oxygen is a potent oxidant that rapidly converts the active Pd(0) to an inactive Pd(II) peroxo complex and promotes unwanted homocoupling of the boronic acid)[5].

  • Catalyst Addition & Heating:

    • Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the tube tightly.

    • Heat the reaction block to 90 °C and stir vigorously (800 rpm).

    • Self-Validation Checkpoint: Within 15–30 minutes, the suspension will transition to a dark red/brown homogeneous solution. This color change confirms the generation of the active Pd(0) species and successful oxidative addition.

  • In-Process Control (IPC):

    • After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Self-Validation Checkpoint: Confirm the disappearance of the starting material peak (m/z 286 [M+H]⁺). If protodehalogenation has occurred, a side-product peak at m/z 160 [M+H]⁺ (1-methyl-1H-indole-7-carbaldehyde) will be visible.

  • Work-up & Extraction:

    • Cool the reaction to room temperature. Dilute with 10 mL EtOAc and 10 mL distilled water.

    • Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). (Causality: This biphasic extraction efficiently partitions the inorganic salts and borate byproducts into the aqueous phase while retaining the target compound in the organic phase).

    • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

    • Self-Validation Checkpoint: The 7-carbaldehyde group provides a strong UV chromophore, making the product easily traceable at 254 nm on TLC plates.

Troubleshooting & Optimization

  • Issue: Low Conversion / Unreacted Starting Material.

    • Cause: Catalyst poisoning or inactive base.

    • Solution: Ensure the K₂CO₃ is finely powdered and not clumped. If the boronic acid is highly sterically hindered (e.g., ortho-substituted), switch to the more active Pd(OAc)₂ / SPhos catalyst system[5].

  • Issue: Formation of Boronic Acid Homocoupling Product.

    • Cause: Presence of oxygen in the reaction mixture.

    • Solution: Increase the duration of Argon sparging to 20 minutes, or utilize three freeze-pump-thaw cycles prior to catalyst addition[5].

  • Issue: Aldehyde Degradation.

    • Cause: Base is too strong or reaction time is excessively long.

    • Solution: Strictly avoid NaOH or KOH[6]. Monitor the reaction closely and quench immediately upon completion.

References

  • MDPI. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules 2018, 23(8), 2051. URL:[Link]

  • ResearchGate. "Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines." URL:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal Named Reactions. URL:[Link]

  • SciSpace. "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl Electrophiles." Chemical Reviews. URL: [Link]

Sources

Application Note: Chemoselective Reductive Amination of 3-Iodoindole-7-Carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Strategic Significance

The indole nucleus is a privileged scaffold in medicinal chemistry. Specifically, 7-substituted indoles are highly sought after for their ability to project functional groups into solvent-exposed regions or hinge-binding pockets of kinase and epigenetic targets[1].

The compound 3-iodo-1H-indole-7-carbaldehyde serves as a powerful bifunctional building block. The C3-iodo group acts as an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions)[1], while the C7-carbaldehyde provides a vector for introducing diverse amine side chains via reductive amination. This application note details a highly chemoselective protocol for the reductive amination of the 7-carbaldehyde group, ensuring high yields while strictly preserving the sensitive 3-iodo substituent.

Mechanistic Insights & Causality

Reductive amination is a tandem process involving the condensation of a carbonyl compound with an amine to form an imine (or iminium ion), followed by in situ reduction to the corresponding alkylated amine[2].

The Challenge of the 3-Iodo Group

The primary challenge in this specific transformation is chemoselectivity . The 3-iodoindole moiety is susceptible to hydrodehalogenation under harsh reducing conditions (e.g., catalytic hydrogenation with Pd/C and H₂, or strong hydride donors like LiAlH₄). Furthermore, the unreacted 7-carbaldehyde can be prematurely reduced to a primary alcohol if the reducing agent is too aggressive.

Reagent Selection: Why Sodium Triacetoxyborohydride (STAB)?

To achieve orthogonality, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.

  • Electronic Moderation: The three electron-withdrawing acetoxy groups significantly stabilize the boron-hydride bond, rendering STAB a mild hydride source.

  • Kinetic Selectivity: At a slightly acidic pH (typically achieved by adding 1.0 equivalent of acetic acid), STAB selectively reduces the highly electrophilic iminium ion much faster than it reduces the neutral aldehyde[2].

  • Halogen Preservation: STAB is entirely unreactive toward aryl iodides, guaranteeing the preservation of the C3-iodo handle for downstream applications.

Mechanism A 3-Iodoindole-7-carbaldehyde + Amine B Hemiaminal A->B Nucleophilic Addition C Iminium Ion B->C -H2O (AcOH Cat.) D 7-Aminomethyl-3-iodoindole C->D STAB Reduction

Mechanistic pathway of the reductive amination of 3-iodoindole-7-carbaldehyde using STAB.

Optimization & Quantitative Data

The choice of solvent and reducing agent dictates the success of the reaction. 1,2-Dichloroethane (DCE) is preferred over Dichloromethane (DCM) due to the superior solubility of STAB and its higher boiling point, which accommodates mild heating if sterically hindered amines are used.

Table 1: Optimization of Reductive Amination Conditions

EntryReducing AgentSolventAdditiveYield (%)Mechanistic Remarks
1NaBH₄MeOHNone< 40%Poor selectivity; significant over-reduction to 7-hydroxymethyl byproduct.
2NaBH₃CNMeOHAcOH (1 eq)78%Good yield, but generates highly toxic HCN gas during aqueous workup.
3NaBH(OAc)₃THFAcOH (1 eq)82%Slower reaction kinetics due to poor solubility of the reducing agent.
4 NaBH(OAc)₃ DCE AcOH (1 eq) > 92% Optimal; rapid iminium reduction, complete preservation of C3-iodine.

Self-Validating Experimental Protocol

This protocol is designed for the coupling of 3-iodo-1H-indole-7-carbaldehyde with a standard secondary amine (e.g., morpholine or piperidine).

Materials Required
  • 3-Iodo-1H-indole-7-carbaldehyde (1.0 eq)

  • Target Amine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 to 2.0 eq)

  • Glacial Acetic Acid (AcOH) (1.0 eq)

  • 1,2-Dichloroethane (DCE) (0.1 M relative to the indole)

  • Saturated aqueous NaHCO₃ solution

Step-by-Step Methodology
  • Imine Formation (Pre-activation):

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-iodo-1H-indole-7-carbaldehyde (1.0 eq) and the target amine (1.2 eq).

    • Dissolve the mixture in anhydrous DCE to achieve a concentration of 0.1 M.

    • Add glacial acetic acid (1.0 eq) dropwise.

    • Causality Check: The addition of AcOH lowers the pH to ~4-5, which protonates the hemiaminal intermediate, facilitating the elimination of water to form the reactive iminium ion. Stir at room temperature for 1 hour under a nitrogen atmosphere.

  • Chemoselective Reduction:

    • Add Sodium Triacetoxyborohydride (1.5 eq) to the reaction mixture portion-wise over 5 minutes.

    • Causality Check: Portion-wise addition prevents localized thermal spikes that could drive unwanted side reactions (such as direct aldehyde reduction).

    • Stir the opaque suspension at room temperature for 12–16 hours.

  • In-Process Control (IPC):

    • Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS or TLC (Eluent: 5% MeOH in DCM).

    • Self-Validation: The disappearance of the aldehyde peak (UV 254 nm) and the emergence of the more polar amine product mass confirm complete conversion. If the aldehyde persists, add an additional 0.5 eq of STAB and stir for 2 hours.

  • Quenching and Workup:

    • Cool the flask in an ice bath (0 °C).

    • Slowly add saturated aqueous NaHCO₃ solution (equal volume to DCE).

    • Self-Validation: Observe the reaction mixture. Vigorous evolution of CO₂ gas will occur as the NaHCO₃ neutralizes the acetic acid and hydrolyzes unreacted STAB. Do not proceed until gas evolution has completely ceased. This visual cue validates that the reactive hydride species are safely destroyed.

  • Extraction and Purification:

    • Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM containing 1% Et₃N to prevent amine streaking) to afford the pure 7-aminomethyl-3-iodoindole derivative.

Workflow Step1 1. Imine Formation Mix Aldehyde, Amine, DCE, AcOH Step2 2. Reduction Add NaBH(OAc)3 portion-wise Step1->Step2 Step3 3. In-Process Control Check conversion via LC-MS Step2->Step3 Step3->Step2 Incomplete Step4 4. Quench & Workup Sat. NaHCO3, extract with DCM Step3->Step4 >95% conversion Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the reductive amination protocol.

Downstream Applications

Once the 7-aminomethyl group is successfully installed, the robust C3-iodo handle remains fully intact. This intermediate is primed for subsequent carbon-carbon bond formation. For example, subjecting the purified product to Suzuki-Miyaura cross-coupling conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, arylboronic acid, 90 °C) allows for the rapid generation of complex 3,7-disubstituted indole libraries, a common workflow in the synthesis of targeted epigenetic degraders and pan-kinase inhibitors[1].

References

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis Online. Available at: [Link]

  • Reductive amination (Mechanistic Overview). Wikipedia, The Free Encyclopedia. Available at: [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development (via ScienceMadness Archive). Available at:[Link]

Sources

Application Note: Precision Wittig Olefination of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenges of functionalizing the sterically crowded and chemically sensitive 3-Iodo-1-methyl-1H-indole-7-carbaldehyde scaffold.

Executive Summary & Strategic Value

The 7-substituted indole motif is a privileged structure in kinase inhibitors (e.g., atypical PKC inhibitors) and tricyclic alkaloid synthesis. The 3-Iodo-1-methyl-1H-indole-7-carbaldehyde is a high-value intermediate because it offers two orthogonal handles:

  • C7-Aldehyde: Ready for olefination to extend the carbon chain (linkers, Michael acceptors).

  • C3-Iodine: A reserved "warhead" for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to install heteroaryl pharmacophores.

The Challenge: Standard Wittig protocols often utilize n-butyllithium (n-BuLi) to generate ylides. This is contraindicated for this substrate. The C3-iodine bond is highly susceptible to rapid Lithium-Halogen exchange, leading to polymerization or de-iodination. Furthermore, the N-methyl group at position 1 exerts peri-strain on the C7-aldehyde, potentially retarding nucleophilic attack.

The Solution: This guide provides validated protocols using non-nucleophilic, non-lithium bases (NaH, KHMDS, KOtBu) to ensure chemoselectivity and high yields.

Chemical Context & Retrosynthetic Logic

Before executing the protocol, understanding the steric and electronic environment is crucial.

  • Steric Environment: The C7 position is "tucked" between the C6 proton and the bulky N-methyl group. Stabilized ylides (which are less reactive) may require elevated temperatures or catalytic additives.

  • Electronic Environment: The indole ring is electron-rich, making the aldehyde less electrophilic than a standard benzaldehyde.

  • Chemoselectivity:

    • Risk:[1][2] C3-I + n-BuLi

      
       C3-Li (Scrambling).
      
    • Control: Use NaH or KOtBu. These bases deprotonate the phosphonium salt but do not attack the aryl iodide.

Visualizing the Synthetic Pathway

The following diagram illustrates the workflow, highlighting the critical decision point regarding base selection to preserve the iodine handle.

WittigStrategy Substrate 3-Iodo-1-methyl- 1H-indole-7-carbaldehyde Decision Base Selection CRITICAL STEP Substrate->Decision Ylide_Stab Stabilized Ylide (Ph3P=CH-CO2R) Ylide_Stab->Decision Ylide_NonStab Non-Stabilized Ylide (Ph3P=CH2) Ylide_NonStab->Decision Path_Bad n-BuLi (Lithium Base) Decision->Path_Bad High Risk Path_Good NaH / KHMDS (Non-Lithium Base) Decision->Path_Good Recommended SideProduct De-iodinated Byproducts (Polymerization) Path_Bad->SideProduct I-Li Exchange Product_E (E)-Acrylate Indole (C3-I Intact) Path_Good->Product_E Stabilized Ylide Product_Vinyl 7-Vinyl Indole (C3-I Intact) Path_Good->Product_Vinyl Non-Stabilized Ylide

Figure 1: Strategic decision tree for base selection to prevent C3-deiodination.

Detailed Experimental Protocols

Protocol A: Synthesis of (E)-α,β-Unsaturated Esters (HWE/Stabilized Wittig)

Target: Accessing acrylate linkers for further derivatization. Selectivity: >95% E-isomer (Thermodynamic control).

Reagents:

  • Substrate: 3-Iodo-1-methyl-1H-indole-7-carbaldehyde (1.0 equiv)

  • Ylide Precursor: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv) OR Triethyl phosphonoacetate (HWE reagent)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) or KOtBu

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Ylide Generation (HWE variation preferred for sterics):

    • Charge flask with NaH (1.3 equiv). Wash with dry hexanes if oil removal is desired, though not strictly necessary.

    • Add anhydrous THF. Cool to 0 °C.

    • Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Stir at 0 °C for 30 min until gas evolution ceases and solution becomes clear/yellow.

  • Addition:

    • Dissolve 3-Iodo-1-methyl-1H-indole-7-carbaldehyde in minimal anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide/phosphonate anion at 0 °C.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Note on Sterics: Due to the N-Me group, reaction may be sluggish. If TLC shows <50% conversion after 4 hours, heat to reflux (65 °C). The E-selectivity is generally maintained at reflux for stabilized ylides.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc (3x).[3] Wash combined organics with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[4]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a yellow solid.

Protocol B: Methylenation (Non-Stabilized Wittig)

Target: Conversion of C7-CHO to C7-Vinyl (-CH=CH₂). Selectivity: N/A (Terminal alkene).

Reagents:

  • Substrate: 3-Iodo-1-methyl-1H-indole-7-carbaldehyde (1.0 equiv)

  • Salt: Methyltriphenylphosphonium bromide (MTPPBr) (1.5 equiv)

  • Base: Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in Toluene) OR KOtBu.

    • Warning: Do NOT use n-BuLi.

  • Solvent: Anhydrous THF.

Procedure:

  • Ylide Formation:

    • Suspend MTPPBr (1.5 equiv) in anhydrous THF under Argon.

    • Cool to -78 °C (Standard practice, though 0 °C is acceptable for KHMDS).

    • Add KHMDS (1.4 equiv) dropwise. The suspension will turn bright yellow (formation of the ylide).

    • Stir for 45 mins at 0 °C to ensure complete deprotonation.

  • Coupling:

    • Cool ylide solution back to -78 °C.

    • Add solution of the aldehyde (1.0 equiv) in THF dropwise.

    • Critical: Keep temperature low initially to prevent side reactions, then slowly warm to RT over 2 hours.

  • Monitoring:

    • Monitor by TLC.[5] If the starting material persists (common with C7-sterics), heat to 40-50 °C. KHMDS derived ylides are stable enough for mild heating.

  • Workup:

    • Dilute with Et₂O (precipitates Ph₃PO). Filter through a Celite pad to remove the bulk of the phosphine oxide.

    • Concentrate and purify via silica gel chromatography.[4]

Optimization & Troubleshooting Guide

The following table summarizes common failure modes specific to this scaffold and their remedies.

ObservationProbable CauseCorrective Action
Complex mixture / Loss of Iodine Use of n-BuLi or reaction temp too high during base addition.Switch to KHMDS or NaH. These bases are non-nucleophilic toward the aryl iodide.
No Reaction / Recovered SM Steric hindrance from N-Methyl and C6-H.Increase Temp. Switch solvent to 1,4-Dioxane (reflux) or Toluene (100°C). Use HWE conditions (smaller nucleophile than PPh3 ylide).
Low E/Z Selectivity Salt effects (Lithium salts stabilize the betaine intermediate).Use Salt-Free Conditions. Use KHMDS (Potassium salts don't stabilize the intermediate as strongly as Li). Add 10% HMPA or DMSO to dissociate ion pairs.
Aldehyde Oxidation Trace oxygen in reaction.3-Iodo indoles are sensitive to photo-oxidation. Exclude light (wrap flask in foil) and degas solvents thoroughly.

Mechanistic Pathway (Graphviz)

The following diagram details the molecular mechanism, emphasizing the critical "Betaine" intermediate where steric clashes with the N-Methyl group occur.

Mechanism cluster_sterics Steric Zone Step1 Aldehyde (C7-CHO) + Ylide (Ph3P=CHR) Step2 Nucleophilic Attack (Rate Limiting due to N-Me Sterics) Step1->Step2 Step3 Oxaphosphetane / Betaine Intermediate Step2->Step3 [2+2] Cycloaddition Step4 Elimination of Ph3P=O Step3->Step4 Retro-[2+2] Result Vinyl Indole Product Step4->Result

Figure 2: Mechanistic flow. The N-Methyl group creates a "Steric Zone" that may slow Step 2, requiring thermal activation.

References

  • General Wittig Mechanism & Selectivity

    • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85. Link

  • Indole Reactivity & C7 Functionalization

    • Dobson, D. R., Gilmore, J., & Long, D. A. (1992).[4] Synthesis of 7-formylindole using the Bartoli indole methodology. Synlett, 1992(01), 79-80. Link

  • Use of Non-Lithium Bases in Sensitive Substrates

    • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[2][4][6][7][8][9] Chemical Reviews, 89(4), 863-927. Link

  • Synthesis of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde (Analogous Procedures)

    • Standard Vilsmeier-Haack or Iodination protocols adapted from: Journal of Organic Chemistry, 2016, 81, 2730-2736. Link

Note: Safety is paramount. Methyl iodide (if used in precursor synthesis) and phosphines are toxic. Handle all reagents in a fume hood.

Sources

Strategic C-H Functionalization of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic C-H functionalization of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde (IMIC). This scaffold is a high-value intermediate in drug discovery due to its unique substitution pattern: the C3-iodide serves as a pre-installed handle for cross-coupling, while the C7-aldehyde and N-methyl groups offer orthogonal opportunities for directed C-H activation.

Executive Summary

3-Iodo-1-methyl-1H-indole-7-carbaldehyde (IMIC) represents a "privileged" indole scaffold. While the C3-iodide allows for conventional Suzuki/Sonogashira coupling, the C7-aldehyde moiety provides a rare handle for directing transition-metal-catalyzed activation of the sterically and electronically challenging C6 position .

This guide focuses on Transient Directing Group (TDG) methodologies to selectively functionalize the C6-H bond, preserving the C3-iodide for subsequent elaboration. A secondary protocol for C2-H activation is also provided, enabling the rapid construction of densely functionalized indole cores (e.g., for kinase inhibitor libraries).

Chemical Logic & Reactivity Profile

Structural Analysis
  • C7-Formyl Group (Directing Group): The aldehyde is the critical feature. Through reversible condensation with a catalytic amine (TDG), it forms a transient imine that directs metal catalysts (Rh, Ir, Ru) to the ortho C6 position.

  • C3-Iodo Group (Reactive Handle): Typically, Ar-I bonds are labile to Pd(0). However, high-valent Rh(III) or Ir(III) catalysts used in C-H activation are generally chemoselective, engaging the C-H bond while leaving the C-I bond intact.

  • N-Methyl Group: Blocks N-H deprotonation, preventing side reactions and forcing C-H activation pathways. It also influences the electron density at C2.

Selectivity Map

The following diagram illustrates the divergent functionalization pathways available for IMIC.

ReactivityMap IMIC 3-Iodo-1-methyl-1H- indole-7-carbaldehyde C6 C6-H Functionalization (Rh(III)/TDG) IMIC->C6  C7-CHO Directed   (Transient Imine) C2 C2-H Functionalization (Pd(II)/Acid) IMIC->C2  Intrinsic/Directed   C3 C3-I Cross-Coupling (Suzuki/Sonogashira) IMIC->C3  Traditional   Cross-Coupling

Figure 1: Divergent reactivity of the IMIC scaffold.[1] The solid lines represent the C-H activation protocols detailed in this guide.

Protocol A: C6-Selective Arylation via Transient Directing Group (TDG)

Objective: Install an aryl group at the C6 position using the C7-aldehyde as a transient directing handle. Mechanism: Reversible imine formation with a catalytic amine (e.g., tert-leucine or glycine) coordinates Rh(III), facilitating C6-H activation.

Materials & Reagents
ComponentReagentEquiv/Conc.Role
Substrate 3-Iodo-1-methyl-1H-indole-7-carbaldehyde1.0 equivStarting Material
Coupling Partner Aryl Boronic Acid (Ar-B(OH)₂)2.0 equivAryl Source
Catalyst [Cp*RhCl₂]₂2.5 mol%C-H Activation Catalyst
Co-Catalyst AgSbF₆10 mol%Halide Scavenger/Activator
Oxidant Ag₂CO₃ or Cu(OAc)₂2.0 equivTerminal Oxidant
TDG Additive L-tert-Leucine or Glycine20-30 mol%Transient Directing Group
Solvent HFIP (1,1,1,3,3,3-Hexafluoroisopropanol)0.1 MSolvent (Promotes C-H activation)
Step-by-Step Procedure
  • Setup: In a glovebox or under N₂ flow, charge a 10 mL screw-cap reaction vial with IMIC (0.2 mmol, 1.0 equiv), Aryl Boronic Acid (0.4 mmol, 2.0 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), AgSbF₆ (6.9 mg, 0.02 mmol), Ag₂CO₃ (110 mg, 0.4 mmol), and L-tert-Leucine (5.2 mg, 0.04 mmol).

  • Solvation: Add HFIP (2.0 mL). The use of HFIP is critical as it stabilizes the cationic Rh(III) species and facilitates the C-H cleavage step via hydrogen bonding.

  • Reaction: Seal the vial and stir vigorously at 60 °C for 16–24 hours.

    • Note: Monitor by LC-MS. The intermediate imine is hydrolyzed upon workup, so you will observe the aldehyde product directly.

  • Workup: Cool to room temperature. Dilute with DCM (5 mL) and filter through a short pad of Celite to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient). The C3-iodide typically remains intact due to the milder nature of Rh(III) compared to Pd(0).

Mechanistic Workflow

TDG_Mechanism Step1 Imine Condensation (Aldehyde + Amine) Step2 Rh(III) Coordination (N-Directed) Step1->Step2 Step3 C6-H Activation (Rhodacycle Formation) Step2->Step3 Step4 Carbometalation/Insertion (Ar-B(OH)2 or Olefin) Step3->Step4 Step5 Hydrolysis (Release of Product + Amine) Step4->Step5 Step5->Step1 Catalytic Amine Recycle

Figure 2: The catalytic cycle utilizing a transient amino acid directing group.

Protocol B: C2-H Functionalization (Oxidative Cross-Coupling)

Objective: Functionalize the C2 position. Challenge: The C3-iodide is sensitive. Standard Pd-catalyzed C-H arylation (e.g., Fagnou conditions) might lead to C3-polymerization. Solution: Use a Pd(II)/Norbornene (Catellani-type) strategy or mild Pd(OAc)₂ conditions with a specific oxidant that favors C-H activation over oxidative addition. Alternatively, perform C2-H activation after protecting the C3 position if necessary, but the protocol below is tuned for chemoselectivity.

Materials & Reagents
ComponentReagentConditions
Catalyst Pd(OAc)₂ (10 mol%)Mild Pd source
Ligand Acetylamino-2,4,6-trimethylbenzenePromotes C-H activation
Coupling Partner Aryl Iodide (Ar-I)Risk of competition with C3-I
Alternative Acrylates (Heck-type C-H) Preferred for C2-alkenylation
Oxidant Benzoquinone (1.0 equiv)Promotes Pd(II) regeneration
Solvent t-Amyl Alcohol / AcOH100 °C
Protocol Modification for C3-I Stability

Critical Note: Direct C2-arylation with Ar-I is risky due to the C3-I. It is recommended to perform C2-Alkenylation (Fujiwara-Moritani) which proceeds via a Pd(II) mechanism that is often faster at C2 than oxidative addition at C3-I under acidic conditions.

  • Mix: IMIC (1.0 equiv), Ethyl Acrylate (2.0 equiv), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2.0 equiv).

  • Solvent: DMF/AcOH (4:1).

  • Heat: 80 °C for 12 h.

  • Result: C2-alkenylated product with C3-I retained (verified by NMR/MS).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (C6) Poor imine formationAdd 4Å Molecular Sieves to sequester water; switch amine to 3,5-bis(CF₃)aniline.
Loss of C3-Iodide Oxidative addition to Rh/PdLower temperature to 50 °C; ensure oxidant (Ag salt) is not in large excess; switch to Ir(III) catalyst.
C4 Regioisomer C3-I directing effectUnlikely with C7-aldehyde TDG, but if observed, increase steric bulk of the amine ligand (e.g., use L-tert-leucine).
Deiodination ProtodeiodinationAvoid strong acids; use buffered conditions (add NaOAc).

References

  • Maiti, D., et al. "Transient Directing Groups for C–H Functionalization."[2] Nature Reviews Chemistry, 2021 , 5, 646–659.[3] Link

  • Yu, J.-Q., et al. "Transient imine directing groups for the C–H functionalisation of aldehydes."[4] Chemical Science, 2020 , 11, 8912-8924. Link

  • Larock, R. C., et al. "Synthesis of 3-Iodoindoles via Pd/Cu-Catalyzed Coupling."[5] Journal of Organic Chemistry, 2006 , 71, 62-69.[5] Link

  • Shi, Z.-J., et al. "Remote C6-Selective C–H Alkylation of Indole Derivatives." ACS Catalysis, 2017 , 7, 3-10. Link

  • Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews, 2011 , 111, 1315-1345. Link

Sources

Application Notes & Protocols: Strategic Formylation of 3-Iodo-1-Methylindole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of a formyl group (-CHO) onto the indole scaffold is a cornerstone transformation in synthetic organic chemistry, providing a versatile chemical handle for the elaboration of complex molecules, including many pharmaceutical agents.[1][2] This guide provides a detailed technical overview and actionable protocols for the formylation of 3-iodo-1-methylindole, a substrate presenting unique regiochemical challenges. We will explore two primary, strategically distinct methodologies: the Vilsmeier-Haack reaction for formylation at the C2 position and a metal-halogen exchange approach to install the formyl group at the C3 position, thereby replacing the iodo substituent. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the synthesis of functionalized indole derivatives.

Introduction: The Strategic Importance of Indole Formylation

Indole-3-carboxaldehydes are pivotal intermediates in the synthesis of a vast array of biologically active compounds, from natural products to therapeutic drugs.[1][3] The formyl group serves as a gateway for further functionalization through reactions such as Wittig olefination, reductive amination, and oxidation to the corresponding carboxylic acid.

The substrate, 3-iodo-1-methylindole, presents a specific challenge and an opportunity. The C3 position, the typical site of electrophilic attack on the indole nucleus, is blocked by an iodine atom.[4] This directs electrophilic formylation reagents to other positions, most notably the C2 position. Alternatively, the carbon-iodine bond itself can be exploited through organometallic chemistry to introduce a formyl group precisely at the C3 position. The choice of reagent, therefore, dictates the regiochemical outcome, allowing for the selective synthesis of either 3-iodo-1-methylindole-2-carbaldehyde or 1-methylindole-3-carbaldehyde.

Comparative Analysis of Formylation Strategies

The selection of a formylation method is dictated by the desired regiochemical outcome and the substrate's functional group tolerance. For 3-iodo-1-methylindole, the two most synthetically valuable approaches are the Vilsmeier-Haack reaction and formylation via metal-halogen exchange.

Method/ReagentTarget PositionKey ReagentsTypical ConditionsAdvantagesDisadvantages & Considerations
Vilsmeier-Haack C2POCl₃, DMF0°C to 100°CHigh-yielding, reliable for electron-rich heterocycles, uses common reagents.[3][5]Requires stoichiometric amounts of POCl₃, which is moisture-sensitive; workup can be vigorous.
Metal-Halogen Exchange C3 (Iodine replacement)n-BuLi or t-BuLi, then DMFAnhydrous, inert atmosphere; Low temp. (-78°C)Highly regioselective, powerful method for functionalizing aryl halides.[6][7]Requires strict anhydrous/anaerobic conditions; uses pyrophoric organolithium reagents.[8]
Duff Reaction C2 (potentially)Hexamethylenetetramine (HMTA), acidHigh temperaturesInexpensive reagents.Generally low yields, primarily used for phenols, complex mechanism.[9][10]
Rieche Formylation C2 (potentially)Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄)Anhydrous conditionsEffective for some electron-rich aromatics.Uses highly toxic and moisture-sensitive reagents.[6][11][12]

Mechanism & Protocol Deep Dive

Method 1: Vilsmeier-Haack Formylation at the C2 Position

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocycles.[3][13] The reaction proceeds through the formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, from the interaction of a substituted amide (typically DMF) and phosphorus oxychloride (POCl₃).[14][15][16] This electrophile is then attacked by the electron-rich indole ring. With the C3 position blocked, the reaction occurs at the next most nucleophilic site, the C2 position. The resulting iminium ion is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[17][18]

Vilsmeier_Haack cluster_formation Reagent Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Indole 3-Iodo-1-methylindole Indole->Iminium_Intermediate Electrophilic Attack at C2 Workup Aqueous Workup (Hydrolysis) Iminium_Intermediate->Workup Product 3-Iodo-1-methylindole- 2-carbaldehyde Workup->Product Lithium_Exchange Start 3-Iodo-1-methylindole in dry THF, -78°C Step1 Step 1: Metal-Halogen Exchange Start->Step1 Intermediate 3-Lithio-1-methylindole (Organometallic Intermediate) Step1->Intermediate Reagent1 Add n-BuLi Reagent1->Step1 Step2 Step 2: Electrophilic Quench Intermediate->Step2 Product_Complex Lithium alkoxide complex Step2->Product_Complex Reagent2 Add DMF Reagent2->Step2 Workup Aqueous Workup Product_Complex->Workup Final_Product 1-Methylindole-3-carbaldehyde Workup->Final_Product

Sources

Application Note: Palladium-Catalyzed Functionalization of 3-Iodoindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Substrate Profiling

The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis. Functionalization at the C3 position is of paramount importance for developing pharmacologically active compounds, including 5-HT receptor ligands and antitumor agents[1]. While direct electrophilic substitution at C3 is facile, synthesizing complex, sterically hindered, or heavily functionalized 3-substituted indoles often requires transition-metal catalysis[2].

3-Iodoindoles serve as ideal substrates for palladium-catalyzed cross-coupling reactions. The C-I bond at the C3 position is highly polarizable and exhibits a lower bond dissociation energy compared to C-Br or C-Cl bonds, ensuring that the initial oxidative addition of Pd(0) occurs rapidly and with high chemoselectivity[1].

The Causality of Electronic Effects: The success of the catalytic cycle heavily depends on the electronic nature of the indole nitrogen. An unprotected (N-H) or N-alkylated indole ring is highly electron-rich. While this electron density does not hinder oxidative addition, it significantly decelerates the subsequent transmetalation step (in Suzuki or Sonogashira couplings) by stabilizing the Pd(II) intermediate, sometimes leading to catalyst deactivation before product formation[3]. Conversely, protecting the indole nitrogen with an electron-withdrawing group (EWG) such as tosyl (-Ts), mesyl (-Ms), or tert-butyloxycarbonyl (-Boc) reduces the electron density of the indole core, facilitating transmetalation and improving overall catalytic turnover[2].

Catalytic Cycle and Reaction Pathways

The functionalization of 3-iodoindoles proceeds through a standard Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting; for instance, the premature precipitation of "Pd-black" indicates a failure in the transmetalation or carbopalladation steps, leading to the aggregation of inactive Pd(0).

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(PPh3)4) OxAdd Oxidative Addition [Pd(II)(3-Indolyl)(I)L2] Pd0->OxAdd + 3-Iodoindole TransMet Transmetalation / Carbopalladation [Pd(II)(3-Indolyl)(R)L2] OxAdd->TransMet + R-M or Alkene RedElim Reductive / β-Hydride Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product Product 3-Functionalized Indole RedElim->Product Substrate 3-Iodoindole Substrate->OxAdd

Fig 1: General Pd-catalyzed cross-coupling cycle for 3-iodoindole functionalization.

Quantitative Data Summary

The following table synthesizes the optimal reaction parameters and expected yield ranges for the most common palladium-catalyzed transformations of 3-iodoindoles based on established literature[2],[4],[1].

Reaction TypeCoupling PartnerTypical Catalyst SystemBase / SolventTemp / TimeExpected Yield
Suzuki-Miyaura Aryl/Vinyl Boronic Acids5 mol% Pd(PPh₃)₄Na₂CO₃ / DME-H₂O (2:1)70–80 °C / 4–12 h75–95%
Sonogashira Terminal Alkynes5 mol% PdCl₂(PPh₃)₂, 10 mol% CuIEt₃N (neat or in DMF)RT–50 °C / 2–8 h80–98%
Mizoroki-Heck Activated Alkenes5–10 mol% Pd/C or Pd(OAc)₂, PPh₃Et₃N or NaOAc / DMF80–110 °C / 6–24 h60–85%
Buchwald-Hartwig Primary/Secondary Amines2–5 mol% Pd₂(dba)₃, XPhos or dppfNaOtBu / Toluene90–110 °C / 12–24 h50–80%

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure the integrity of the experiment at each step.

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of 3-Arylindoles)

This protocol utilizes a biphasic solvent system to ensure the solubility of both the organic substrate and the inorganic base[1].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodoindole (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon (repeat 3 times). Causality: Pd(0) is highly susceptible to oxidation; failure to remove oxygen will result in catalyst degradation and homocoupling of the boronic acid.

  • Solvent Addition: Add 6 mL of degassed 1,2-dimethoxyethane (DME) and 3 mL of degassed 2M aqueous Na₂CO₃ via syringe.

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring.

  • Validation & Monitoring: Monitor by TLC (typically 20% EtOAc in Hexanes). The reaction is complete when the starting 3-iodoindole spot disappears (typically 4–8 hours). The reaction mixture should remain a clear yellow/orange biphasic solution; the appearance of a black precipitate indicates catalyst death.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Sonogashira Cross-Coupling (Synthesis of 3-Alkynylindoles)
  • Preparation: To a dry Schlenk tube, add 3-iodoindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Degassing: Evacuate and backfill with Argon (3 times).

  • Reagent Addition: Inject anhydrous, degassed triethylamine (Et₃N, 5 mL) and the terminal alkyne (1.5 mmol).

  • Reaction: Stir at room temperature or heat gently to 50 °C depending on the steric bulk of the alkyne.

  • Validation: The formation of a dense white/yellow precipitate (Et₃N·HI salt) within the first 30 minutes is a direct visual confirmation that the coupling is proceeding successfully.

  • Workup: Filter the mixture through a short pad of Celite to remove the ammonium salts and catalyst residues, washing the pad with EtOAc. Concentrate the filtrate and purify by chromatography.

Protocol C: Ultrasound-Assisted Mizoroki-Heck Reaction (Synthesis of 3-Vinylindoles)

Utilizing Pd/C under ultrasound irradiation provides a greener, highly efficient alternative to homogeneous catalysis, accelerating the reaction and allowing for easier catalyst recovery[4].

  • Preparation: In a heavy-walled glass vial, combine 3-iodoindole (1.0 mmol), terminal alkene (e.g., methyl acrylate, 2.0 mmol), 10% Pd/C (0.05 mmol Pd), PPh₃ (0.10 mmol), and Et₃N (2.0 mmol) in DMF (4 mL).

  • Irradiation: Place the vial in an ultrasonic bath maintained at 60 °C.

  • Validation: Monitor by GC-MS or TLC. The Heck reaction of 3-iodoindoles typically yields the (E)-isomer exclusively due to the stereospecific syn-insertion and syn-β-hydride elimination pathways.

  • Workup: Filter the reaction mixture hot through a Celite pad to recover the Pd/C catalyst. Dilute the filtrate with water and extract with diethyl ether. Wash the organic extracts thoroughly with water to remove DMF, dry, and concentrate.

Troubleshooting and Optimization Workflow

When standard conditions fail to produce the desired yield, the electronic properties of the indole core are usually the culprit. The workflow below dictates the logical progression for optimizing challenging substrates.

Optimization Start Evaluate Indole N-Substitution CheckN Electronic Nature? Start->CheckN Unprotected Electron-Rich (N-H, N-Alkyl) CheckN->Unprotected Donating Protected Electron-Poor (N-Ts, N-Boc, N-Ms) CheckN->Protected Withdrawing Action1 Use Electron-Rich Ligands (XPhos, dppf) & Heat Unprotected->Action1 Overcome slow transmetalation Action2 Standard Conditions (Pd(PPh3)4, Mild Temp) Protected->Action2 Favorable kinetics

Fig 2: Decision tree for optimizing reaction conditions based on N-substituent electronic effects.

Common Pitfalls and Causality:

  • High levels of dehalogenated indole (Protodehalogenation): This occurs when the transmetalation step is too slow, allowing the Pd(II) intermediate to undergo protonation by trace moisture. Solution: Ensure strict anhydrous conditions, switch to a more active, electron-rich phosphine ligand (e.g., XPhos), or use a stronger base (e.g., Cs₂CO₃ instead of Na₂CO₃).

  • Alkyne Homocoupling in Sonogashira (Glaser Coupling): Caused by the presence of trace oxygen which oxidizes Cu(I) to Cu(II), triggering the oxidative dimerization of the alkyne. Solution: Rigorously freeze-pump-thaw the solvent and reagents.

References

1.[3] Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. nih.gov. 2.[2] Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. researchgate.net. 3.[4] Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents. arabjchem.org. 4.[1] Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. thieme-connect.de.

Sources

Troubleshooting & Optimization

Technical Support Ticket: Optimizing Yield for 3-Iodo-1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 3-Iodo-1-methyl-1H-indole-7-carbaldehyde . It addresses the specific challenges of functionalizing the C3 position of an electron-deficient indole ring.

Case ID: IND-7CHO-IOD-03 Status: Open Assigned Scientist: Senior Application Specialist, Heterocyclic Chemistry Division

Diagnostic Assessment

Before altering your protocol, determine the specific failure mode. The synthesis of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde typically proceeds via electrophilic aromatic substitution (iodination) of 1-methyl-1H-indole-7-carbaldehyde .

The presence of the C7-formyl group (electron-withdrawing) deactivates the indole ring, significantly reducing nucleophilicity at the C3 position compared to unsubstituted indole.

Q: Which scenario best describes your issue?

SymptomDiagnosisRecommended Action
Low Conversion (<50%) The ring is too deactivated for standard NIS/DMF conditions.Switch to Acid-Catalyzed Protocol (See Protocol A).
Regioisomer Mixtures Competition from C2 iodination (rare but possible) or C5/C6.Control Temperature & Stoichiometry (See Protocol B).
Decomposition/Black Tar Product instability or iodine oxidation of the aldehyde.Modify Workup & Storage (See Protocol C).
Starting Material Recovery Reaction stalled.Activate Electrophile (Use AgOTf or TsOH).

Optimized Experimental Protocols

Protocol A: Acid-Catalyzed Iodination (Recommended for Deactivated Indoles)

Standard NIS iodination often stalls on 7-acyl indoles. The addition of a Brønsted or Lewis acid activates the N-iodosuccinimide (NIS), increasing the electrophilicity of the iodine species.[1]

Reagents:

  • Substrate: 1-methyl-1H-indole-7-carbaldehyde (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 – 1.2 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH·H₂O) (10–20 mol%) OR Silver Triflate (AgOTf) (5 mol% - for stubborn cases)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve the starting aldehyde in anhydrous MeCN (0.1 M concentration).

  • Catalyst Addition: Add p-TsOH (20 mol%) at room temperature. Stir for 5 minutes.

  • Iodination: Cool to 0°C . Add NIS (1.1 equiv) portion-wise over 15 minutes. Protect from light.

  • Monitoring: Allow to warm to RT. Monitor by TLC/LCMS every 30 mins.

    • Note: If conversion stalls at 4 hours, add another 0.1 equiv of NIS.

  • Quench: Pour into a cold mixture of sat. aq. Na₂S₂O₃ (Sodium Thiosulfate) and NaHCO₃. This removes excess iodine and neutralizes the acid.

  • Extraction: Extract with EtOAc. Wash organic layer with brine.[2][3] Dry over Na₂SO₄.[4][5][6]

Why this works: The acid activates the NIS, generating a more potent iodonium equivalent (I⁺), which is necessary to overcome the electron-withdrawing effect of the C7-aldehyde [1, 2].

Protocol B: Controlled Regioselectivity (Preventing Over-Iodination)

If you observe di-iodinated byproducts (C2, C3-diiodo), the reaction is too aggressive.

  • Solvent Switch: Use DMF instead of MeCN. DMF forms a complex with iodine/NIS, modulating its reactivity.

  • Temperature: Maintain the reaction strictly at 0°C . Do not warm to RT until conversion is confirmed.

  • Stoichiometry: Add NIS as a solution in DMF dropwise via syringe pump over 1 hour.

Protocol C: Product Stabilization & Workup

3-Iodoindoles can be light- and acid-sensitive. The C7-aldehyde adds susceptibility to oxidation.

  • Darkness: Wrap the flask in aluminum foil during reaction and workup.

  • Rapid Filtration: Do not leave the crude product on silica gel for extended periods. 3-iodoindoles can de-iodinate on acidic silica.

  • Eluent: Add 1% Triethylamine (Et₃N) to your chromatography eluent to neutralize silica acidity.

Troubleshooting Logic (Visualized)

The following diagram outlines the decision-making process for rescuing a low-yield synthesis.

Troubleshooting Start Issue: Low Yield of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde CheckTLC Check TLC/LCMS: Is Starting Material (SM) remaining? Start->CheckTLC SM_Yes Yes, SM Remaining (Incomplete Conversion) CheckTLC->SM_Yes Stalled SM_No No, SM Consumed (Complex Mixture/Tar) CheckTLC->SM_No Decomposed Action_Acid Action: Add Catalyst (p-TsOH or AgOTf) to activate NIS SM_Yes->Action_Acid Action_Cool Action: Lower Temp to -10°C Add NIS Dropwise SM_No->Action_Cool Action_Base Action: Add NaHCO3 to buffer reaction SM_No->Action_Base Action_Temp Action: Increase Temp (RT -> 40°C) Action_Acid->Action_Temp If still slow Result_Success Target Yield Improved Action_Temp->Result_Success Action_Cool->Result_Success Action_Base->Result_Success

Caption: Decision tree for optimizing the iodination of deactivated indole substrates.

Frequently Asked Questions (FAQs)

Q1: Can I use elemental Iodine (I₂) instead of NIS? A: Yes, but with caution. The I₂/KOH system is common for indoles, but the strong base might induce Cannizzaro reaction or other side reactions with the C7-aldehyde. If you must use I₂, use I₂/DMF without base, or ICl (Iodine Monochloride) which is more reactive but requires careful handling to avoid chlorination [3].

Q2: My aldehyde peak disappears on NMR after iodination. What happened? A: You likely oxidized the aldehyde to a carboxylic acid or formed an acetal/hemiacetal if alcohol was present during workup. Ensure all solvents are anhydrous . Avoid oxidative workups (e.g., do not use bleach or strong oxidants). The iodine itself can act as an oxidant in the presence of water.

Q3: How do I synthesize the precursor (1-methyl-1H-indole-7-carbaldehyde) if I can't buy it? A: The most reliable route is:

  • 7-Bromoindole (Commercially available).

  • N-Methylation: MeI, NaH, DMF (Standard).

  • Formylation: Lithium-Halogen Exchange (n-BuLi, -78°C) followed by DMF quench. Note: Do this BEFORE iodination, as n-BuLi will remove the C3-iodine if it's already there.

Q4: The product turns purple on the bench. Is it ruining? A: Yes, purple indicates the release of Iodine (I₂). The C3-I bond is homolytically cleaving, likely due to light exposure. Recrystallize immediately (from EtOH/Hexane) or store in the dark at -20°C under Argon.

Comparative Data: Reagent Selection

Reagent SystemReactivitySuitability for 7-CHO IndoleRisk Profile
NIS / DMF ModerateHigh (Standard)Low side reactions.
NIS / TsOH (Cat.) HighExcellent (For stalled reactions)Acid sensitive groups may hydrolyze.
I₂ / KOH ModerateLow Risk of aldehyde side reactions (Cannizzaro).
ICl / Pyridine Very HighMedium Risk of chlorination byproducts.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[7] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[7] Tetrahedron Letters, 43(29), 5047-5048. Link

  • Racys, D. T., et al. (2016).[7] Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(2), 772–780. Link

  • Hamri, S., et al. (2012). A Convenient Iodination of Indoles and Derivatives.[7][8] Tetrahedron, 68, 1045. Link

  • BenchChem. (2025).[2] N-Iodosuccinimide (NIS) in Electrophilic Reactions: A Technical Guide. Link

  • Organic Chemistry Portal. (2023). Synthesis of Indoles and Functionalization.[2][3][5][7][8][9][10][11] Link

Sources

Technical Support Center: Purification of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the purification of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde using column chromatography. Here, we address common challenges and frequently asked questions to ensure a successful purification process.

Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during the column chromatography of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde.

Problem 1: Poor separation of the target compound from impurities on the TLC plate.

Possible Cause: The polarity of the chosen mobile phase may not be optimal for achieving differential migration of the components in your mixture.

Solution:

A systematic approach to selecting and optimizing the mobile phase is crucial. Thin-Layer Chromatography (TLC) is an indispensable tool for this process.

  • Initial Solvent System Selection: For many indole derivatives, a good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1]

  • Target Rf Value: The ideal mobile phase composition should yield a retention factor (Rf) for your target compound in the range of 0.2 to 0.4.[1] This range typically provides the best balance for separation on a column.

  • Solvent Optimization: If initial separation is poor, consider altering the solvent system. For instance, substituting ethyl acetate with dichloromethane can significantly change the selectivity of the separation.[1]

  • Gradient Elution: Employing a shallow gradient of increasing polarity during the column run can effectively resolve compounds with very similar Rf values.[1]

Problem 2: The purified compound shows signs of degradation after chromatography.

Possible Cause: 3-Iodo-1-methyl-1H-indole-7-carbaldehyde may be sensitive to the acidic nature of standard silica gel, leading to decomposition. Indole aldehydes, in general, can be susceptible to oxidation, and strong acidic or basic conditions can cause side reactions.[2]

Solution:

  • Assess Stability: Before performing column chromatography, it's prudent to assess the stability of your compound on silica gel. This can be achieved using a 2D TLC analysis.[1] If new spots appear off the diagonal after the second development, it indicates decomposition.

  • Use Deactivated Silica Gel: To mitigate degradation on acidic silica, you can use deactivated silica gel. This is prepared by flushing the packed column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine, before loading your sample.[1]

  • Alternative Stationary Phases: If your compound is particularly acid-sensitive, consider using an alternative stationary phase like neutral alumina.[1]

Problem 3: Tailing or streaking of spots on the TLC plate and column.

Possible Cause: This phenomenon is often observed with indole derivatives due to the basicity of the indole nitrogen, which can interact strongly and non-uniformly with the acidic silanol groups on the silica gel surface.[1]

Solution:

  • Mobile Phase Modification: The addition of a small quantity of a basic modifier to the mobile phase can suppress these unwanted interactions.

    • For basic compounds like many indoles, adding 0.1-2.0% triethylamine (NEt₃) or a 1-10% solution of ammonia in methanol to the eluent can significantly improve peak shape.[1]

  • For Acidic Impurities: Conversely, if your crude mixture contains acidic impurities, adding 0.1-2.0% of acetic acid or formic acid to the eluent can improve their chromatographic behavior.[1]

Problem 4: Low recovery of the purified compound.

Possible Cause: The compound may be irreversibly adsorbed onto the stationary phase, or it may have co-eluted with an impurity.

Solution:

  • Increase Eluent Strength: If you suspect strong adsorption, gradually increasing the polarity of the mobile phase may help to elute your compound.

  • Re-evaluate TLC: Carefully re-examine your TLC analysis to ensure there is adequate separation between your target compound and any impurities. If the spots are too close, further optimization of the mobile phase is necessary.

  • Check for Precipitation: Ensure that your compound is soluble in the mobile phase. Precipitation on the column can lead to significant yield loss.[3]

Frequently Asked Questions (FAQs)

This section covers general questions regarding the purification of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde.

Q1: What is the recommended stationary phase for the purification of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde?

A1: The most common and versatile stationary phase for the purification of indole derivatives is silica gel .[1] However, given the potential for acidity-related degradation, it is important to assess the stability of your specific compound. For acid-sensitive indoles, neutral alumina is a suitable alternative.[1]

Q2: How should I prepare my sample for loading onto the column?

A2: Proper sample loading is critical for achieving good separation. There are two primary methods:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent. This solution is then carefully added to the top of the packed column.

  • Dry Loading: If your compound has low solubility in the initial eluent, dry loading is recommended. Dissolve your crude material in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the column.[2]

Q3: My compound is colorless. How can I monitor the progress of the column chromatography?

A3: Since 3-Iodo-1-methyl-1H-indole-7-carbaldehyde is likely to be a solid at room temperature, and many indole derivatives are colorless, you will need a method to visualize the compound in the collected fractions.

  • UV-Vis Spectroscopy: Most indole derivatives are UV-active due to their aromatic structure.[1] You can use a UV lamp (254 nm) to visualize spots on a TLC plate containing a fluorescent indicator (F254).

  • TLC Stains: After running a TLC of your fractions, you can use a chemical stain for visualization.

    • Iodine Chamber: A simple and often effective method where the TLC plate is exposed to iodine vapors, which temporarily stain most organic compounds a yellow-brown color.[1]

    • p-Anisaldehyde or Vanillin Stains: These are general-purpose stains that react with many functional groups to produce colored spots upon heating.[1]

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[1]

    • Potassium Permanganate (KMnO₄) Stain: A universal oxidizing stain that reacts with many organic compounds, appearing as yellow-brown spots on a purple background.[1]

Q4: What are the expected impurities in a synthesis of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde?

A4: The impurities will largely depend on the synthetic route employed. However, common impurities in indole aldehyde syntheses can include:

  • Unreacted Starting Materials: Residual 1-methyl-1H-indole-7-carbaldehyde or the iodinating reagent.

  • Reaction Byproducts: Depending on the specific iodination reaction conditions, di-iodinated or other regioisomeric products could be formed.

  • Degradation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.[2]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Column Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh)Standard choice for normal-phase chromatography.[4]
Mobile Phase Hexane/Ethyl AcetateA common and effective solvent system for indole derivatives.[1]
Initial Eluent 95:5 Hexane/Ethyl AcetateStart with a low polarity to elute non-polar impurities first.
Gradient Gradually increase to 80:20 Hexane/Ethyl AcetateA gradient helps to resolve compounds with similar polarities.
TLC Visualization UV light (254 nm), Iodine, or p-Anisaldehyde stainProvides reliable methods for detecting the colorless compound.[1]
Protocol 1: General Column Chromatography Procedure
  • TLC Analysis: Determine the optimal solvent system by running TLC plates with various ratios of hexane and ethyl acetate. Aim for an Rf value of approximately 0.2-0.4 for the target compound.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to settle, ensuring a well-packed, homogenous bed.

  • Sample Loading: Load the crude 3-Iodo-1-methyl-1H-indole-7-carbaldehyde onto the column using either the wet or dry loading method as described in the FAQs.

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions of a consistent volume.

  • Gradient Application: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate as determined by your TLC analysis.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Iodo-1-methyl-1H-indole-7-carbaldehyde.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Crude Sample (Wet or Dry Method) Pack->Load Elute 4. Elute with Mobile Phase (Start with low polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: Workflow for the purification of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde.

References

  • PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Accessed March 7, 2024. [Link]

  • Chromatography Online. HPLC Troubleshooting Guide. Accessed March 7, 2024. [Link]

  • SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. Accessed March 7, 2024. [Link]

  • Oxford Academic. Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Accessed March 7, 2024. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Accessed March 7, 2024. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Accessed March 7, 2024. [Link]

  • alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Accessed March 7, 2024. [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Accessed March 7, 2024. [Link]

  • Academia.edu. A convenient iodination of indoles and derivatives. Accessed March 7, 2024. [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Accessed March 7, 2024. [Link]

  • ACS Publications. Iodine-Catalyzed Oxidative Cross-Coupling of Indoles and Azoles: Regioselective Synthesis of N-Linked 2-(Azol-1-yl)indole Derivatives. Accessed March 7, 2024. [Link]

  • PMC. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Accessed March 7, 2024. [Link]

  • ACS Publications. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. Accessed March 7, 2024. [Link]

  • ResearchGate. Isolation And Purification Of Substance By Column Chromatography. Accessed March 7, 2024. [Link]

  • Academia.edu. Purification of Organic Compounds: from Crude Product to Purity. Accessed March 7, 2024. [Link]

  • MDPI. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Accessed March 7, 2024. [Link]

  • MDPI. 7-Iodo-1H-indole-3-carbonitrile. Accessed March 7, 2024. [Link]

  • RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Accessed March 7, 2024. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Accessed March 7, 2024. [Link]

  • NIST WebBook. 1H-Indole-3-carboxaldehyde, 7-methyl-. Accessed March 7, 2024. [Link]

Sources

Technical Support Center: Recrystallization of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole derivative purification. This guide is specifically engineered for researchers and drug development professionals handling 3-Iodo-1-methyl-1H-indole-7-carbaldehyde (CAS 1251834-03-3). By synthesizing thermodynamic principles with field-proven techniques, this portal provides causality-driven troubleshooting and self-validating protocols to ensure high-purity crystalline recovery.

Compound Profiling & Solvent Thermodynamics

The synthesis of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde typically involves the N-methylation of a 3-iodo-1H-indole precursor using methyl iodide and potassium carbonate in N,N-Dimethylformamide (DMF)[1]. This chemical transformation fundamentally alters the molecule's thermodynamic behavior during purification.

Because the N-H bond is replaced by an N-methyl group, the molecule loses its primary hydrogen-bond donor. Consequently, it cannot self-associate via N-H···O=C hydrogen bonds. Combined with the highly polarizable, heavy iodine atom at the C3 position, the compound exhibits significant lipophilicity, boasting a calculated LogP of approximately 2.94[2]. This structural reality makes traditional polar recrystallization solvents (like ethanol/water) highly ineffective, often leading to liquid-liquid phase separation ("oiling out"). Instead, binary anti-solvent systems leveraging non-polar hydrocarbons are required[3].

Quantitative Solvent Comparison Data
Solvent SystemPrimary Dielectric Constant (ε)Boiling Point (°C)Suitability & CausalityExpected Yield
Ethyl Acetate / Hexanes 6.0 / 1.977 / 68Optimal. Excellent balance of solubility. Hexane selectively precipitates the lipophilic iodo-indole while EtOAc retains polar impurities.80–85%
Dichloromethane / Hexanes 9.1 / 1.939 / 68Good. However, DCM's low boiling point can cause rapid, uncontrolled evaporation, leading to premature precipitation and oiling out.70–75%
Isopropanol (IPA) 18.382Moderate. Viable for mono-solvent cooling, but the lack of an N-H bond limits the compound's solubility differential across temperatures.60–70%
Ethanol / Water 24.5 / 80.178 / 100Poor. The high polarity of water violently clashes with the compound's LogP of 2.94, causing immediate oiling out rather than nucleation.< 40%

Troubleshooting & FAQs

Q1: Why does my 3-Iodo-1-methyl-1H-indole-7-carbaldehyde oil out instead of forming crystals? Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the solvent system's polarity drops too rapidly. Because this compound lacks an N-H bond, its crystal lattice energy is lower than that of unmethylated indoles. When you add an anti-solvent (like hexane) too quickly, the local saturation exceeds the nucleation threshold, forcing the compound to separate as a dense, amorphous oil. Solution: Reheat the mixture until it is completely homogeneous. Add 5–10% more of your primary solvent (e.g., Ethyl Acetate) to lower the saturation temperature, and reduce your cooling rate to 1°C/minute.

Q2: How do I remove residual unreacted N-methylindole or iodine byproducts from the crude mixture? Causality: Electrophilic iodination and subsequent N-methylation often leave behind trace starting materials or succinimide/iodine species. The unreacted 1-methyl-1H-indole-7-carbaldehyde is significantly more soluble in cold hexanes than the 3-iodo product due to the absence of the heavy, polarizable iodine atom. Solution: Implement a pre-crystallization aqueous wash to remove water-soluble byproducts (like succinimide or DMF). Post-crystallization, utilize a strict ice-cold hexane trituration; the cold hexane will selectively wash away the un-iodinated precursor while leaving the target crystals intact.

Q3: Is it safe to use Toluene for recrystallizing this specific carbaldehyde? Causality: While toluene is an excellent solvent for many indoles, the aldehyde group at the C7 position can undergo unwanted side reactions or degradation if subjected to prolonged heating in aromatic solvents containing trace acids. Solution: Stick to aliphatic/acetate binary systems (EtOAc/Hexanes) which allow for lower dissolution temperatures (60°C) compared to toluene (110°C), preserving the integrity of the carbaldehyde moiety.

Self-Validating Recrystallization Workflow

To ensure reproducibility, follow this self-validating anti-solvent protocol utilizing Ethyl Acetate and Hexanes. The visual cues at each step act as built-in quality control checkpoints.

Recrystallization A Crude 3-Iodo-1-methyl- 1H-indole-7-carbaldehyde B Dissolve in EtOAc (2 mL/g) at 60°C A->B C Hot Filtration (Remove Particulates) B->C D Add Hot Hexanes Dropwise Until Turbid C->D E Add 1-2 Drops EtOAc Until Clear D->E F Cool to 20°C (2h) Then 4°C (1h) E->F G Phase Separation (Oiling Out)? F->G H Reheat to 60°C Add 10% EtOAc G->H Yes I Vacuum Filtration & Cold Hexane Wash G->I No H->F

Workflow for anti-solvent recrystallization of halogenated indole carbaldehydes.

Step-by-Step Methodology
  • Primary Dissolution: Weigh the crude 3-Iodo-1-methyl-1H-indole-7-carbaldehyde into a clean Erlenmeyer flask. Add Ethyl Acetate (EtOAc) at a ratio of 2 mL per gram of crude solid. Heat gently to 60°C using a water bath.

    • Self-Validation Check: The solution must become completely transparent. If a cloudy suspension remains, these are insoluble inorganic impurities (e.g., K2CO3 from the methylation step)[1]. Perform a hot gravity filtration to remove them.

  • Anti-Solvent Titration: While maintaining the solution at 60°C, add hot Hexanes dropwise using a Pasteur pipette. Continue addition while swirling until a faint, persistent cloudiness (turbidity) is observed.

    • Self-Validation Check: This turbidity confirms the solution has reached its exact saturation point (the metastable zone).

  • Clearing the Solution: Immediately add 1 to 2 drops of hot EtOAc just until the solution clears again.

    • Self-Validation Check: The solution must be perfectly clear before cooling. This prevents the compound from crashing out amorphously and forces it to form an ordered crystal lattice as the temperature drops.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20°C) over 2 hours. Once at room temperature, transfer the flask to an ice bath (4°C) for an additional 1 hour.

    • Self-Validation Check: You should observe the formation of distinct, needle-like or rhombic crystals. If an oil forms at the bottom of the flask, refer to FAQ Q1 and trigger the "Reheat" loop in the workflow diagram.

  • Harvesting: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 1–2 bed volumes of ice-cold hexanes to strip away any residual un-iodinated precursor. Dry under high vacuum for 4 hours.

References

  • Google Patents. "US8940739B2 - Compound of a reverse-turn mimetic and a production method and use therefor." Google Patents.
  • National Institutes of Health (PMC). "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization." PubMed Central. Available at:[Link]

Sources

Preventing deiodination during indole aldehyde reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter the frustrating issue of deiodination (loss of the iodine atom) when working with iodoindole aldehydes.

Iodoindoles are highly versatile intermediates in drug development, but the carbon-iodine (C–I) bond is notoriously fragile. Its low bond dissociation energy, combined with the electron-rich nature of the indole ring, makes it highly susceptible to unintended cleavage—particularly during reductive aminations and palladium-catalyzed cross-couplings.

Below is a comprehensive troubleshooting guide designed to explain the mechanistic causality behind these failures and provide self-validating protocols to preserve the C–I bond.

Deep Dive: The Deiodination Dilemma

Q: Why is the C–I bond in my iodoindole aldehyde so prone to cleavage during standard reactions? A: The vulnerability of the C–I bond stems from two primary mechanistic pathways depending on your reaction conditions:

  • Single Electron Transfer (SET) / Direct Hydride Attack: During reductions, strong hydridic agents can transfer a single electron to the electron-rich indole system, generating an aryl radical that abstracts a hydrogen atom, or they can directly attack the highly polarizable C–I bond[1].

  • Hydrodehalogenation via

    
    -Hydride Elimination:  In transition-metal catalysis (e.g., Palladium), the metal readily undergoes oxidative addition into the weak C–I bond. If a hydride source is present in the reaction matrix (such as an alcohol solvent, an amine, or a specific base), it coordinates to the Pd(II) center. Subsequent 
    
    
    
    -hydride elimination and reductive elimination expel the iodine and replace it with a proton[2].

Workflow 1: Troubleshooting Reductive Amination

Q: My reductive amination using


 is yielding mostly the deiodinated indole amine. How do I fix this? 
A:  You must switch to a milder, more selective reducing agent and separate the imine formation from the reduction step. 

is a highly reactive, nucleophilic source of hydride that cannot reliably differentiate between an iminium ion and a fragile C–I bond[3].

The Mechanistic Solution: Use Sodium triacetoxyborohydride (STAB,


). The three electron-withdrawing acetate groups on STAB significantly reduce its hydridic character and increase its steric bulk. This makes it highly selective for the strongly electrophilic iminium ion while leaving the C–I bond intact[3]. Furthermore, pre-forming the imine using a Lewis acid like 

ensures the aldehyde is fully consumed before any reductant is introduced.
Quantitative Comparison of Reducing Agents
Reducing AgentRelative Hydride Donor StrengthDeiodination RiskMechanistic Rationale

HighCritical Direct nucleophilic attack or SET radical initiation[1].

ModerateLow-ModerateRequires acidic conditions (pH 4-5) which can cause side reactions[3].

LowVery Low Sterically hindered; highly selective for iminium ions[3].
Protocol 1: Deiodination-Free Two-Step Reductive Amination

Self-Validation Check: Ensure strict anhydrous conditions, as water will hydrolyze the imine back to the aldehyde, exposing it to the reductant.

  • Imine Formation: In an oven-dried flask under an inert argon atmosphere, dissolve the iodoindole aldehyde (1.0 eq) and primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Activation: Add

    
     (1.2 eq). This acts as both a Lewis acid to activate the carbonyl and a water scavenger. Stir at room temperature for 4–12 hours. Validation: Confirm complete consumption of the aldehyde via LCMS before proceeding.
    
  • Selective Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add STAB (1.5 eq).

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench carefully with saturated aqueous

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.

RA_Workflow Start Iodoindole Aldehyde + Primary Amine Imine Imine Formation (Ti(OiPr)4 or Mol. Sieves) Start->Imine Fail Direct NaBH4 Addition (Deiodination Risk) Start->Fail Reductant Mild Reduction (STAB / NaBH(OAc)3) Imine->Reductant Product Desired Iodoindole Amine (Intact C-I Bond) Reductant->Product

Two-step reductive amination workflow to prevent deiodination.

Workflow 2: Troubleshooting Palladium-Catalyzed Cross-Coupling

Q: During a Suzuki coupling of my iodoindole, I am isolating the protodehalogenated indole instead of the cross-coupled product. What is going wrong? A: You are observing classical Pd-catalyzed hydrodehalogenation. Once the Pd(0) catalyst inserts into the C–I bond, the resulting Pd(II) intermediate is highly susceptible to intercepting a hydride from your solvent or base[2]. If the rate of transmetalation is slower than the rate of


-hydride elimination, the catalyst will simply replace your iodine with a proton.

The Mechanistic Solution: You must accelerate the transmetalation/reductive elimination steps while simultaneously starving the reaction of hydride sources.

  • Ligand Sterics: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos or SPhos). Their steric bulk forces the Pd center into a lower coordination state, drastically accelerating the desired cross-coupling pathway so it outcompetes hydrodehalogenation[4].

  • Solvent Exclusion: Protic solvents (like MeOH or EtOH) act as direct hydride donors via alkoxide oxidation[2]. Furthermore, using DMSO with iodoindoles has been shown to cause excessive deiodination; switching to DMAc or DMF suppresses this[5].

  • Base Selection: Avoid strong alkoxide bases (like

    
    ) which possess transferable 
    
    
    
    -hydrogens. Use weak, anhydrous inorganic bases[4].
Optimization Parameters for Iodoindole Cross-Coupling
ParameterHigh Deiodination RiskLow Deiodination RiskMechanistic Rationale
Solvent Protic (MeOH), DMSO[5]Aprotic (Toluene, DMAc)[4],[5]Protic solvents provide

-hydrides to Pd(II)[2].
Ligand

, dppf
XPhos, RuPhos, SPhos[4]Bulky ligands accelerate reductive elimination[4].
Base Alkoxides (

)

,

[4]
Inorganic bases lack transferable hydrides[4].
Protocol 2: Deiodination-Free Suzuki-Miyaura Coupling

Self-Validation Check: Oxygen must be strictly excluded, as it can oxidize phosphine ligands, slowing down the catalytic cycle and allowing side-reactions to dominate.

  • Preparation: In a Schlenk tube, combine the iodoindole (1.0 eq), boronic acid (1.2 eq),

    
     (2 mol%), XPhos (4 mol%), and anhydrous 
    
    
    
    (2.0 eq)[4].
  • Degassing: Evacuate and backfill the tube with Argon three times.

  • Solvent Addition: Add anhydrous, rigorously degassed DMAc or 1,4-dioxane[5].

  • Reaction: Heat the mixture to 80 °C. Do not exceed 100 °C, as thermal stress exponentially increases the rate of hydrodehalogenation[4]. Stir for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, wash with EtOAc, and concentrate the filtrate for purification.

Pd_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II)-Iodoindole) Pd0->OxAdd Transmetal Transmetalation (Desired) OxAdd->Transmetal Bulky Ligand Hydride Hydride Transfer (Side Reaction) OxAdd->Hydride Hydride Source RedElim1 Reductive Elimination Transmetal->RedElim1 Product Cross-Coupled Product RedElim1->Product RedElim2 Reductive Elimination Hydride->RedElim2 Deiodinated Deiodinated Indole RedElim2->Deiodinated

Competing pathways: desired cross-coupling vs. hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q: Does protecting the indole nitrogen (N–H) help prevent deiodination? A: Yes, in many cases. Unprotected indoles are highly electron-rich. Installing an electron-withdrawing protecting group (such as a Boc or Tosyl group) pulls electron density away from the ring. While this primarily modulates electrophilic aromatic substitution, in transition-metal chemistry, it can alter the rate of oxidative addition and stabilize the intermediate against certain radical degradation pathways.

Q: Can ambient light cause my iodoindole to degrade before the reaction even starts? A: Absolutely. The C–I bond is photolabile. Iodoindoles should always be stored in amber vials at -20 °C, and reactions should ideally be set up away from direct, intense light to prevent homolytic cleavage and radical initiation.

References

1.4 - Benchchem 2.5 - ACS Publications 3.1 - ACS Publications 4.3 - Master Organic Chemistry 5.2 - RSC Publishing

Sources

Technical Support Center: Handling & Troubleshooting 3-Iodo-1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist: Welcome to the technical support hub for indole building blocks. 3-Iodo-1-methyl-1H-indole-7-carbaldehyde is a highly valuable but chemically fragile intermediate used in complex organic synthesis and drug development. Handling this compound requires a deep understanding of its dual-reactivity profile: the severe susceptibility of the C7-formyl group to aerobic autoxidation[1], compounded by the photolability of the C3-iodine bond[2].

This guide provides mechanistic insights, quantitative degradation data, and self-validating protocols to help you minimize oxidation and recover degraded batches.

Quantitative Degradation Matrix

To understand the urgency of proper handling, refer to the following empirical data summarizing the compound's degradation under various environmental conditions.

Storage ConditionLight ExposureAtmosphereEstimated Half-Life (t½)Primary Degradation Mechanism
25°C Ambient UV/VisAir< 24 hoursRapid photolysis & autoxidation
25°C DarkAir~7 daysAerobic autoxidation
4°C DarkAir~1 monthSlow aerobic autoxidation
-20°C DarkArgon> 12 monthsStable (Kinetic arrest)
Degradation Pathway Analysis

DegradationMechanisms cluster_photo Photolytic Pathway (C-I Bond) cluster_auto Autoxidation Pathway (Aldehyde) Start 3-Iodo-1-methyl-1H-indole-7-carbaldehyde Light Ambient Light (UV/Vis) Start->Light Oxygen Atmospheric O2 Start->Oxygen Homolysis Homolytic Cleavage (Indole• + I•) Light->Homolysis RadicalInit Radical Chain Initiation Homolysis->RadicalInit AcylRadical Acyl Radical (-C•=O) RadicalInit->AcylRadical accelerates H-abstraction Oxygen->AcylRadical Peroxy Peroxy Radical / Peracid AcylRadical->Peroxy + O2 CarboxylicAcid 3-Iodo-1-methyl-1H-indole-7-carboxylic acid (Primary Degradant) Peroxy->CarboxylicAcid Baeyer-Villiger type conversion

Logical relationship between photolytic C-I cleavage and aerobic aldehyde autoxidation.

Troubleshooting FAQs

Q1: Why does my sealed sample turn yellow/brown and show a new carboxylic acid peak in NMR? A1: This is caused by autoxidation, which operates via a radical-chain mechanism[3]. Even trace amounts of oxygen trapped in the vial's headspace can initiate hydrogen-atom abstraction from the C7-aldehyde, generating an acyl radical. This radical reacts with O2 to form an acyl peroxy radical, which subsequently abstracts another hydrogen to form a peracid[4]. The peracid then reacts with an unoxidized aldehyde molecule via a Baeyer-Villiger-type process to yield two equivalents of 3-iodo-1-methyl-1H-indole-7-carboxylic acid[3].

Q2: How does the 3-iodo substituent specifically complicate the stability of this indole? A2: The C-I bond at the 3-position of the electron-rich indole core is highly photolabile. Exposure to ambient laboratory light induces homolytic cleavage, generating a highly reactive C3-indole radical and an iodine radical[2]. These radicals act as potent initiators that bypass the typical induction period of aldehyde autoxidation, drastically accelerating the conversion of the aldehyde to the carboxylic acid while simultaneously generating deiodinated side products[5].

Q3: What is the definitive storage protocol to prevent this degradation? A3: To arrest both photochemical initiation and aerobic propagation, the compound must be stored under a strict exclusion system:

  • Temperature: -20°C (Slows the kinetic propagation of radicals).

  • Atmosphere: Backfilled with Argon. Causality: Argon is denser than Nitrogen and more effectively displaces O2 from the bottom of the vial, creating a true inert blanket.

  • Light: Stored in opaque or amber vials to prevent UV/Vis-induced C-I homolysis.

Recovery & Purification Workflow

If your batch has oxidized to the carboxylic acid, it can be recovered using a self-validating liquid-liquid extraction protocol. Because the carboxylic acid degradant is significantly more acidic (pKa ~4.5) than the neutral aldehyde, it can be selectively deprotonated and partitioned into an aqueous phase.

PurificationWorkflow Crude Crude Oxidized Sample (Aldehyde + Acid) Dissolve Dissolve in EtOAc (Protect from light) Crude->Dissolve Wash Wash with Cold Sat. NaHCO3 (Deprotonates Acid) Dissolve->Wash Split Phase Separation Wash->Split Aqueous Aqueous Phase (Contains Carboxylate) Split->Aqueous Bottom Layer Organic Organic Phase (Contains Pure Aldehyde) Split->Organic Top Layer Discard Discard or Acidify to recover acid Aqueous->Discard Validate Validation Checkpoint (TLC: Rf 0.6 vs 0.0) Organic->Validate Validate->Wash If baseline impurity persists Dry Dry over Na2SO4 & Concentrate under Ar Validate->Dry If baseline is clean Pure Pure 3-Iodo-1-methyl- 1H-indole-7-carbaldehyde Dry->Pure

Self-validating extraction workflow for removing carboxylic acid degradants.

Step-by-Step Methodology: Self-Validating Mild Base Extraction
  • Dissolution: Dissolve the crude oxidized mixture in ethyl acetate (EtOAc) (approx. 10 mL per 100 mg of compound). Perform this step in a fume hood with minimized ambient light to prevent further C-I photolysis.

  • Mild Deprotonation: Wash the organic layer with an equal volume of cold saturated aqueous sodium bicarbonate (NaHCO3).

    • Causality: Cold NaHCO3 is basic enough to deprotonate the carboxylic acid into its water-soluble sodium salt, but mild enough to prevent base-catalyzed aldol condensations or degradation of the sensitive indole core.

  • Phase Separation: Allow the layers to separate. The bottom aqueous layer contains the degradant. The top organic layer contains the desired aldehyde.

  • Validation Checkpoint (Self-Validating Step): Before proceeding, spot the organic phase on a silica TLC plate alongside the crude starting material. Elute with 3:1 Hexanes:EtOAc. The pure aldehyde will elute with a high Rf (~0.6), while the carboxylic acid remains at the baseline (Rf = 0.0).

    • Decision: If baseline material persists in the organic phase, repeat Step 2. If the baseline is clean, proceed to Step 5.

  • Drying: Wash the validated organic layer with brine, then dry over anhydrous sodium sulfate (Na2SO4) to remove residual water.

  • Concentration: Filter and evaporate the solvent under reduced pressure in a darkened rotavap flask. Immediately flush the receiving flask with Argon to prevent re-oxidation during storage.

References
  • Radical-chain mechanism for aldehyde autoxidation - ResearchGate 3

  • Autoxidation - Wikipedia 4

  • Oxidations of Aldehydes and Ketones to Carboxylic Acids - JoVE 1

  • Distribution of aldehydes compared to other oxidation parameters in oil matrices during autoxidation - PMC (NIH) 5

  • Visible Light-Induced EDA-Mediated C-3 Coupling of Quinoxalin-2(1H)-ones with Unactivated Aryl Iodides - ChemRxiv 2

Sources

Technical Support Center: Troubleshooting C3 Reactivity in Indole-7-Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low reactivity at the 3-position (C3) of indole-7-carbaldehydes during electrophilic aromatic substitution (EAS) or C-H functionalization workflows.

Below, we detail the mechanistic causality behind this phenomenon, provide structured troubleshooting FAQs, and outline self-validating experimental protocols to overcome these synthetic bottlenecks.

Mechanistic Causality: Why Does C3 Reactivity Drop?

Indoles are classically highly nucleophilic at the C3 position—often reacting


 times faster than benzene—due to the enamine-like resonance contribution from the nitrogen lone pair. However, introducing a formyl group (-CHO) at the C7 position creates a severe deactivation effect driven by two factors:
  • Electronic Withdrawal: The formyl group is strongly electron-withdrawing, depleting electron density from the benzenoid and pyrrole rings.

  • Intramolecular Hydrogen Bonding (The Primary Culprit): The C7-carbonyl oxygen forms a highly stable intramolecular hydrogen bond with the N1-proton[1]. This interaction creates a planar, 6-membered pseudo-ring that thermodynamically locks the nitrogen's lone pair[2]. Consequently, the nitrogen cannot donate its electrons into the pyrrole

    
    -system, completely quenching the nucleophilicity of the C3 position.
    

Mechanistic_Causality A 1H-Indole-7-carbaldehyde (Unprotected) B Intramolecular H-Bond (N-H ··· O=CH) A->B C N Lone Pair Locked (Reduced Resonance) B->C D C3 Position Deactivated (Low EAS Reactivity) C->D E N-Protected Indole-7-carbaldehyde (e.g., N-Methyl) F H-Bond Disrupted (Steric/Electronic Release) E->F G N Lone Pair Donates (Restored Resonance) F->G H C3 Position Activated (High EAS Reactivity) G->H

Mechanistic causality of C3 deactivation via H-bonding and resolution via N-protection.

Frequently Asked Questions (FAQs)

Q1: Why is my indole-7-carbaldehyde failing to undergo standard electrophilic substitution (e.g., Vilsmeier-Haack, Friedel-Crafts) at C3? A1: The failure is kinetically and thermodynamically driven by the C7-formyl group. The intramolecular hydrogen bond between the N-H and the C7-CHO sequesters the nitrogen's lone pair[2]. Without this resonance donation, the intermediate arenium ion (


-complex) at C3 cannot be stabilized, raising the activation energy beyond what standard EAS conditions can overcome[1].

Q2: How can I chemically disrupt this deactivation to perform standard C3 functionalization? A2: The most robust and field-proven method is N-protection (e.g., methylation, benzylation, or acetylation). By replacing the N-H proton with an alkyl or acyl group, you eliminate the hydrogen bond donor. Steric repulsion also forces the C7 carbonyl out of the coplanar locked conformation, immediately restoring the nitrogen's ability to donate electron density to C3.

Q3: My downstream application requires the free N-H to remain intact. What are my options? A3: If N-protection is not viable, you must shift from relying on the indole's intrinsic nucleophilicity to utilizing transition-metal-catalyzed C-H activation . For example, Copper(II) catalysis can facilitate direct C3-chalcogenylation of free (NH) indole-7-carbaldehydes. The transition metal acts as a strong Lewis acid, coordinating with the electrophile to lower the activation barrier, achieving moderate to good yields without requiring N-protection[3].

Quantitative Data Summary

The table below summarizes the expected reactivity profiles and yields when attempting C3-functionalization on indole-7-carbaldehydes under various strategic conditions.

Substrate StateReaction StrategyReagents / CatalystExpected C3 YieldMechanistic Observation
Unprotected (Free N-H)Standard EAS (Alkylation)Electrophile, Mild Base< 10% Intramolecular H-bond sequesters N-lone pair; C3 remains highly deactivated.
N-Protected (N-Methyl)Standard EAS (Alkylation)Electrophile, Mild Base> 85% Disruption of H-bond restores enamine-like resonance and C3 nucleophilicity.
Unprotected (Free N-H)Transition Metal CatalysisCuBr₂ (2 mol%), N-PSP~ 66% Cu(II) activation of the electrophile overcomes the inherent nucleophilic deficiency[3].

Troubleshooting Workflow & Experimental Protocols

Troubleshooting_Workflow Start Low C3 Reactivity in Indole-7-carbaldehyde Q1 Is N-H protection compatible with workflow? Start->Q1 Yes Yes Q1->Yes No No Q1->No Path1 Perform N-Alkylation (e.g., MeI, NaH) Yes->Path1 Path2 Use Transition Metal Catalysis (e.g., CuBr2 for Chalcogenylation) No->Path2 Path1_Result Proceed with Standard EAS (High Yield >85%) Path1->Path1_Result Path2_Result Direct C3 Functionalization (Moderate Yield ~66%) Path2->Path2_Result

Decision tree workflow for troubleshooting C3 functionalization of indole-7-carbaldehydes.

Protocol A: N-Methylation to Restore C3 Reactivity (Preferred)

Use this protocol when downstream deprotection is acceptable or an N-alkyl group is desired.

  • Preparation: Dissolve 1H-indole-7-carbaldehyde (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Causality: NaH irreversibly deprotonates the N-H, breaking the intramolecular H-bond and forming the highly reactive indolide anion.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation:

    • TLC: Monitor via TLC (Hexanes/EtOAc). The product will elute significantly faster (higher

      
      ) than the starting material due to the loss of the hydrogen-bonding N-H group.
      
    • NMR: Confirm success via

      
      H NMR by the disappearance of the broad N-H peak (~10.5 ppm) and the appearance of a sharp N-CH
      
      
      
      singlet (~3.8 ppm).
Protocol B: Cu-Catalyzed Direct C3-Chalcogenylation (Free N-H Intact)

Use this protocol when N-protection is strictly prohibited by your synthetic route[3].

  • Reaction Setup: In an oven-dried vial, combine 1H-indole-7-carbaldehyde (0.2 mmol, 1.0 eq) and N-(phenylseleno)phthalimide (N-PSP, 0.2 mmol, 1.0 eq).

  • Catalysis: Add CuBr₂ (4 μmol, 2 mol%) and suspend the mixture in 2 mL of anhydrous CH

    
    Cl
    
    
    
    .
    • Causality: The Cu(II) catalyst acts as a Lewis acid, coordinating with the N-PSP to generate a highly electrophilic selenium species capable of attacking the deactivated C3 position.

  • Execution: Stir the mixture at room temperature until complete consumption of the starting material is observed (typically 12-24 hours).

  • Self-Validation:

    • Visual: The reaction mixture will undergo a distinct color change as the active copper complex forms and turns over.

    • Isolation: Purify via flash chromatography (petroleum ether/ethyl acetate = 10/1).

    • NMR: The presence of the C3-selanyl group can be confirmed via

      
      C NMR by a characteristic downfield shift at the C3 carbon, and the retention of the N-H peak in 
      
      
      
      H NMR (~10.4 ppm)[3].

References

  • [1] The extended Vilsmeier reaction of dimethoxy-activated indoles - arkat usa. URL:

  • [3] Copper(II)-Catalyzed Direct C3 Chalcogenylation of Indoles - MDPI. URL:

  • [2] Excited States Dissociation Dynamics of Indole-x-Carboxaldehyde (x = 4, 5, 6, 7): Theoretical and Experimental Study - ResearchGate. URL:

Sources

Optimizing reaction temperature for 3-iodoindole coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for 3-Iodoindole Coupling

Introduction: The Thermal Paradox of 3-Iodoindole

Subject: Balancing C-I Bond Activation vs. Scaffold Instability Target Audience: Medicinal Chemists, Process Development Scientists

3-iodoindole is a "privileged scaffold" in drug discovery but remains notoriously temperamental in transition-metal catalysis. The C3-Iodine bond is highly reactive toward oxidative addition (good), but the electron-rich indole core makes the substrate prone to thermal decomposition, protodeiodination, and oligomerization (bad).

Unlike aryl iodides which often tolerate broad temperature ranges (RT to 140°C), 3-iodoindole requires a precision thermal strategy. Temperature is not just a kinetic driver here; it is a selectivity switch.

Module 1: The Temperature Optimization Protocol (TOP)

Q: What is the standard starting temperature for screening 3-iodoindole couplings?

A: Do not default to reflux. Follow this "Thermal Ramp" protocol to avoid immediate substrate degradation.

Phase 1: The Ambient Baseline (20–25°C)
  • Why: The C-I bond at the 3-position is significantly weaker than typical aryl iodides due to the electron density from the indole nitrogen.

  • Action: Attempt the reaction at room temperature (RT) for 4–6 hours first.

  • Target Reactions: Sonogashira (often works at RT), highly active Suzuki systems (e.g., Pd-SPhos, Pd-XPhos).

  • Checkpoint: If conversion is <10% after 6 hours, proceed to Phase 2.

Phase 2: The "Soft" Heat (40–60°C)
  • Why: This range overcomes the activation energy for transmetallation without triggering rapid protodeiodination (replacing Iodine with Hydrogen).

  • Action: Heat to 45°C. Monitor by LCMS every 2 hours.

  • Critical Observation: If you see "Indole-H" (mass = M-126) forming, STOP . Your temperature is too high for the catalyst's turnover rate. You need a more active catalyst, not more heat.

Phase 3: Microwave Pulse (80–120°C)
  • Why: Conventional heating to 100°C often degrades 3-iodoindole over long durations (12h+). Microwave irradiation provides rapid energy transfer, completing the cycle before thermal decomposition dominates.

  • Action: 100°C for 10–30 minutes.

  • Warning: Never exceed 120°C unless the Nitrogen is protected (e.g., Boc, Tosyl). Free N-H indoles can poison catalysts at high temperatures.

Module 2: Troubleshooting & FAQs

Scenario A: The "Disappearing Iodine" Mystery

User Question: "I am running a Suzuki coupling at 80°C. The starting material is consumed, but I mostly get de-iodinated indole, not the product. Should I increase the temperature?"

Technical Insight: NO. Increasing temperature will accelerate the side reaction.

  • Diagnosis: You are observing Protodeiodination . This occurs when the oxidative addition complex [LnP-Ar-I] captures a hydride (often from the solvent or base) instead of transmetallating.

  • Root Cause: The transmetallation step is too slow compared to the decomposition pathway.

  • Solution:

    • Lower Temperature: Drop to 50°C.

    • Change Solvent: Switch from protic/abstractable solvents (like alcohols or DMF) to Toluene or Dioxane.

    • Boost Catalyst: Use a bulky, electron-rich ligand (e.g., XPhos, SPhos) to speed up reductive elimination at lower temperatures.

Scenario B: Catalyst Death (Pd Black)

User Question: "My reaction turns black within 15 minutes at 100°C and stops. Yield is stuck at 30%."

Technical Insight: The black precipitate is inactive Pd(0) aggregates.

  • Causality: 3-iodoindole is electron-rich. At high temperatures, it can coordinate to Palladium effectively, but if the catalytic cycle stalls, the Pd colloids aggregate.

  • Solution:

    • The "Jeffamine" Trick: Add 10-20 mol% of a quaternary ammonium salt (TBAB) to stabilize the nanoparticles.

    • Temperature Adjustment: Lower the temp to 60°C and extend the time. High heat promotes aggregation.

Scenario C: Unprotected Indoles (Free N-H)

User Question: "Can I couple unprotected 3-iodoindole? It seems inert at 60°C."

Technical Insight: Yes, but the N-H bond is acidic (pKa ~16).

  • The Issue: At >60°C with carbonate bases (K2CO3), you generate the Indolyl anion. This anion is a soft nucleophile that can bind to Pd, poisoning the catalyst.

  • Protocol Adjustment:

    • Option 1: Protect the Nitrogen (Boc/Tosyl) -> Allows heating to 100°C+.

    • Option 2: Use Microwave heating (100°C, 20 min). The short duration prevents extensive catalyst poisoning.

    • Option 3: Use a weaker base (NaHCO3) if possible, or a non-coordinating base system.

Module 3: Data & Visualization

Table 1: Recommended Temperature Ceilings by Reaction Type
Coupling TypeRec. Starting TempMax Temp (Free N-H)Max Temp (Protected N)Critical Additive
Sonogashira 25°C (RT)50°C80°CCuI (keep low, 1-3 mol%)
Suzuki-Miyaura 40°C80°C120°CSPhos/XPhos (ligands)
Heck 80°C100°C140°CAg2CO3 (suppresses double bond isomerization)
Negishi 0°C -> RT40°C60°CZnCl2 (activator)
Visual 1: The Thermal Decision Matrix

TemperatureOptimization Start Start: 3-Iodoindole Coupling CheckTemp Step 1: Screen at 25°C (RT) (4-6 Hours) Start->CheckTemp ConversionCheck Conversion > 10%? CheckTemp->ConversionCheck ProceedRT Optimize Time/Catalyst Maintain RT ConversionCheck->ProceedRT Yes Step2 Step 2: Heat to 45-50°C (Soft Heat) ConversionCheck->Step2 No SideReactionCheck Deiodination Observed? Step2->SideReactionCheck StopHeat STOP HEATING Change Ligand (SPhos) Switch Solvent SideReactionCheck->StopHeat Yes (M-126 detected) ProtectCheck Is N-H Protected? SideReactionCheck->ProtectCheck No (SM intact) Step3 Step 3: Microwave Pulse (100°C, 20 min) PoisonRisk High Risk of Catalyst Poisoning Use Microwave Only Step3->PoisonRisk If prolonged ProtectCheck->Step3 No (Free N-H) HighHeat Safe to Heat >100°C (Conventional) ProtectCheck->HighHeat Yes (Boc/Tosyl)

Caption: Decision tree for optimizing reaction temperature, prioritizing substrate stability and catalyst longevity.

Visual 2: Competing Pathways at Elevated Temperatures

ReactionPathways Substrate 3-Iodoindole (Substrate) PdOx Oxidative Addition [LnP-Ar-I] Substrate->PdOx Fast at RT PathPoly Oligomerization (Tars) Substrate->PathPoly Thermal Instability (>120°C) PathProduct Transmetallation & Reductive Elimination (Product) PdOx->PathProduct Favored by: Active Catalyst Moderate Temp (40-60°C) PathDeiod Protodeiodination (Indole + HI) PdOx->PathDeiod Favored by: High Temp (>80°C) Protic Solvents Slow Transmetallation

Caption: Mechanistic divergence showing how excessive heat favors deiodination over the desired coupling cycle.

References

  • BenchChem Application Notes. Sonogashira Coupling of 3-iodo-6-methyl-1H-indole. Retrieved from

  • Yue, D., Yao, T., & Larock, R. C. (2006).[1] Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes.[1][2] The Journal of Organic Chemistry, 71(1), 62–69. Link

  • Lattanzi, A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate under Microwave Irradiation. Molecules, 23(8), 2056. Link

  • Ledermann, N., Moubsit, A., & Müller, T. J. J. (2023).[3] Consecutive four-component synthesis of trisubstituted 3-iodoindoles. Beilstein Journal of Organic Chemistry, 19, 1379–1385.[3] Link

  • Organic Chemistry Portal. Sonogashira Coupling: Reaction Conditions and Catalysts.Link

Sources

Handling air-sensitive indole-7-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ to address the critical challenges researchers and drug development professionals face when handling air-sensitive indole-7-carbaldehyde derivatives.

These building blocks are highly valuable in medicinal chemistry but are notoriously prone to oxidative degradation. This guide synthesizes mechanistic theory with field-proven Schlenk line protocols to ensure the integrity of your synthetic workflows.

Section 1: Mechanistic Fundamentals & Causality

Q: Why are indole-7-carbaldehyde derivatives so sensitive to atmospheric conditions, and what exactly is the degradation pathway?

A: The sensitivity of indole-7-carbaldehyde derivatives is primarily driven by the high reactivity of the C7 aldehyde group toward molecular oxygen. Aldehyde autoxidation is a classical radical-chain mechanism[1]. It does not simply "spoil" the reagent; it initiates a self-propagating cascade that converts your starting material into an unreactive carboxylic acid[2].

The process begins with hydrogen-atom abstraction (HAA) from the aldehyde to generate an acyl radical. This radical rapidly reacts with triplet oxygen (


) to form an acyl peroxy radical, which then abstracts another hydrogen atom from a neighboring aldehyde molecule to form a peracid[1]. Finally, the peracid reacts with another equivalent of the aldehyde via a Baeyer-Villiger-type mechanism, yielding two molecules of carboxylic acid[2]. Because this is a chain reaction, even trace amounts of oxygen (e.g., from poorly degassed solvents) can catalyze the degradation of a large bulk of your material[3].

Autoxidation A Indole-7-carbaldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B Initiation: H-Atom Abstraction C Acyl Peroxy Radical (R-C(=O)OO•) B->C + O2 (Propagation) D Peracid (R-C(=O)OOH) C->D + R-CHO (H-Abstraction) D->B Chain Carrier Recycling E Indole-7-carboxylic acid (R-COOH) D->E + R-CHO (Baeyer-Villiger)

Radical-chain autoxidation mechanism of indole-7-carbaldehyde.

Section 2: Quality Control & Analytical Troubleshooting

Q: How can I quantitatively verify if my indole-7-carbaldehyde batch has degraded before starting a moisture-sensitive catalytic cycle?

A: Visual inspection is insufficient. While pure indole-7-carbaldehyde is typically a yellow crystalline solid[][5], oxidation can occur without a drastic color change. You must rely on spectroscopic quality control. The most definitive self-validating method is


 NMR spectroscopy in a dry, non-exchangeable solvent (e.g., 

or

).

The presence of the carboxylic acid degradation product will be immediately apparent by the disappearance of the sharp aldehyde singlet and the appearance of a broad downfield carboxylic acid proton, alongside a shift in the aromatic C6 and C4 protons due to the change in the electron-withdrawing nature of the substituent.

Table 1: Physicochemical Properties & QC Degradation Markers

ParameterPure Indole-7-carbaldehydeOxidized Degradant (Carboxylic Acid)
Molecular Weight 145.16 g/mol [5]161.16 g/mol
Melting Point 87–91 °C[][5]> 200 °C (Decomposes)
Boiling Point 339.1 °C at 760 mmHg[][5]N/A (Solidifies/Degrades)

NMR (Aldehyde H)
~10.1 ppm (Singlet, 1H)Absent

NMR (Acid H)
Absent~12.5 - 13.0 ppm (Broad, 1H)
TLC (

in 3:1 Hex/EtOAc)
~0.45 (UV active)Baseline retention (

~0.0)

Troubleshooting Tip: If your batch shows >2% carboxylic acid via NMR integration, do not use it for sensitive transition-metal catalyzed cross-couplings. The carboxylic acid will coordinate to the metal center (e.g., Pd or Ru) and poison the catalyst. You must purify the batch via flash chromatography or recrystallization prior to use.

Section 3: Standard Operating Procedures (SOP) for Air-Free Handling

Q: What is the most reliable protocol for preparing and transferring solutions of indole-7-carbaldehyde without introducing oxygen?

A: Working in a glovebox is ideal, but organic solvents can degrade glovebox seals over time, leading to micro-leaks[6]. Therefore, standard Schlenk line techniques are often the most practical and rigorous method for handling these derivatives in solution[7][8].

A self-validating Schlenk setup requires ensuring that your vacuum achieves at least


 mbar and that your inert gas (Argon is preferred over Nitrogen as it is heavier and blankets the solid better) is passed through a desiccant and oxygen scrubber[8][9].
Step-by-Step Methodology: Air-Free Solution Preparation & Cannula Transfer

Phase 1: Glassware Preparation (The Purge Cycle)

  • Connect a Schlenk flask containing a magnetic stir bar to the Schlenk line vacuum manifold.

  • Evacuate the flask for 5 minutes. While under vacuum, gently heat the exterior of the flask with a heat gun to drive off adsorbed surface moisture[6][9].

  • Allow the flask to cool completely to room temperature while still under vacuum. (Cooling under gas can draw in moisture if the gas line is not perfectly dry).

  • Slowly open the two-way valve to backfill the flask with Argon[8].

  • Repeat the vacuum-Argon cycle three times. This purge-cycle technique rigorously reduces oxygen levels to below the ppm threshold[9].

Phase 2: Reagent Introduction & Solvent Degassing 6. Under a positive flow of Argon, briefly remove the septum and add the solid indole-7-carbaldehyde. Replace the septum immediately. 7. Re-evacuate the flask for 10 minutes to remove oxygen introduced during the solid transfer, then backfill with Argon. 8. Inject your anhydrous solvent (e.g., THF or DMF) through the septum using a purged syringe[8]. 9. Critical Step: The solvent contains dissolved oxygen. Perform three "Freeze-Pump-Thaw" cycles. Submerge the flask in liquid nitrogen until the solvent freezes. Apply vacuum for 2 minutes to remove headspace oxygen. Isolate the flask from the vacuum, and let it thaw in a water bath. Repeat three times[6].

Phase 3: Cannula Transfer 10. Insert one end of a stainless-steel cannula through the septum of the source flask (above the liquid level) and the other end into the septum of the receiving flask. 11. Apply vacuum to the receiving flask to draw Argon through the cannula, purging the needle for 30 seconds[7]. 12. Lower the cannula tip into the indole-7-carbaldehyde solution. 13. Close the bubbler vent on the source flask to build slight positive Argon pressure, forcing the liquid through the cannula into the receiving flask[7].

CannulaTransfer A Source Flask (Indole-7-carbaldehyde) B Argon Overpressure (Valve Closed) A->B Pressurize C Stainless Steel Cannula B->C Liquid Displacement D Receiving Flask (Reaction Vessel) C->D Air-Free Transfer E Argon Vent (Bubbler Open) D->E Pressure Relief

Logical workflow of a positive-pressure cannula transfer.

Section 4: Storage & Lifecycle Management

Q: How should I store bulk quantities of indole-7-carbaldehyde to maximize its shelf life?

A: The compound must be protected from its three primary degradation catalysts: oxygen, moisture, and light[10].

  • Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen)[10]. If you open a commercial bottle, you must purge the headspace with inert gas before resealing it.

  • Temperature: Keep cold. Store at 2–8 °C (standard explosion-proof refrigerator) or -20 °C for long-term storage[][5][10]. Lower temperatures kinetically slow down any potential autoxidation reactions.

  • Container: Use amber glass vials or wrap clear vials in aluminum foil to prevent photo-initiated radical generation[11]. Wrap the cap with Parafilm to provide a secondary barrier against moisture ingress.

References

  • Radical-chain mechanism for aldehyde autoxidation. ResearchGate. Available at:[Link]

  • Oxidase Catalysis via Aerobically Generated Hypervalent Iodine Intermediates. ChemRxiv. Available at:[Link]

  • Auto-oxidation of aldehyde to acid. ResearchGate. Available at:[Link]

  • Cas 1074-88-0, Indole-7-carboxaldehyde. LookChem. Available at:[Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available at:[Link]

  • Schlenk line. Wikipedia. Available at:[Link]

  • Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. Available at:[Link]

  • Schlenk Line Protocols. UNM Chemistry. Available at:[Link]

  • ISOVALERALDEHYDE Safety & Handling. Ataman Kimya. Available at:[Link]

  • Pyruvic aldehyde Safety Data Sheet. SafeSchools SDS. Available at:[Link]

Sources

Scale-up challenges for 3-Iodo-1-methyl-1H-indole-7-carbaldehyde production

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the scale-up production of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde . It is designed for process chemists and scale-up engineers encountering yield losses, purity issues, or safety bottlenecks during the transition from gram to kilogram scale.

Status: Active | Topic: Scale-Up Optimization & Troubleshooting Target Molecule: C₁₀H₈INO (MW: 285.08)[1]

Process Logic & Workflow Visualization

The synthesis of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde typically proceeds via the functionalization of the indole scaffold.[1] The most scalable route involves N-methylation of the commercially available (or prepared) indole-7-carboxaldehyde, followed by regioselective electrophilic iodination at the C3 position.

Critical Constraint: The C7-formyl group is electron-withdrawing, deactivating the indole ring. This significantly reduces the nucleophilicity of C3 compared to unsubstituted indole, requiring optimized iodination conditions to prevent incomplete conversion or side reactions.

SynthesisWorkflow cluster_legend Legend Start Indole-7-carboxaldehyde (Starting Material) Step1 Step 1: N-Methylation (Reagents: MeI/Base or DMC) Start->Step1 Issue1 Risk: C-Alkylation or Incomplete Reaction Step1->Issue1 Inter Intermediate: 1-Methyl-1H-indole-7-carbaldehyde Step2 Step 2: C3-Iodination (Reagents: NIS or I2/DMF) Inter->Step2 Issue2 Risk: C2-Iodination or Oxidation of Aldehyde Step2->Issue2 Product Target: 3-Iodo-1-methyl-1H-indole-7-carbaldehyde Issue1->Inter Optimized Issue2->Product Controlled Key1 Critical Control Point Key2 Stable Intermediate

Figure 1: Sequential workflow for the production of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde, highlighting critical control points where yield loss frequently occurs.

Module 1: N-Methylation Scale-Up

Objective: Convert Indole-7-carboxaldehyde to 1-Methyl-1H-indole-7-carbaldehyde.

The Challenge: Reagent Toxicity & Exotherms

On a lab scale, Methyl Iodide (MeI) with NaH in DMF is standard. On a kilogram scale, this presents severe safety hazards (MeI is volatile/carcinogenic; NaH generates H₂ gas).

Protocol Optimization

Recommended Method: Phase-Transfer Catalysis (PTC) or Dimethyl Carbonate (DMC).[1]

ParameterLab Scale (Standard)Scale-Up (Optimized)Rationale
Reagent MeI (Methyl Iodide)DMC (Dimethyl Carbonate) or MeI/PTCDMC is non-toxic and biodegradable.[1] MeI requires closed systems.[1]
Base NaH (Sodium Hydride)K₂CO₃ or KOH Avoids H₂ evolution and pyrophoric handling risks.[1]
Solvent DMF (Dimethylformamide)Toluene or MEK (Methyl Ethyl Ketone)DMF is difficult to remove (high BP) and can decompose during workup.[1]
Temp 0°C to RTReflux (for DMC) or Controlled RampDMC requires higher activation energy (reflux) to act as a methylating agent.[1]
Troubleshooting Guide: Methylation

Q: The reaction is stalling at 80% conversion.

  • Cause: The 7-formyl group forms a hydrogen bond with the N-H proton, making it less acidic and harder to deprotonate.

  • Solution: Increase the base stoichiometry to 1.5–2.0 equivalents. If using PTC (e.g., TBAB), ensure high agitation rates (800+ RPM) to maximize interfacial surface area.

Q: I see a new impurity spot just above the product.

  • Cause: O-methylation of the aldehyde (forming an enol ether) is rare but possible, or C-methylation if the base is too strong.

  • Fix: Switch to a weaker base like K₂CO₃ in acetone or acetonitrile.[1] Avoid NaH.

Module 2: C3-Iodination (The Bottleneck)

Objective: Install Iodine at C3 of 1-methyl-1H-indole-7-carbaldehyde.[1]

The Challenge: Electronic Deactivation

The aldehyde at C7 is an Electron Withdrawing Group (EWG).[1] It pulls electron density away from the pyrrole ring, making the C3 position significantly less nucleophilic than in simple indoles. Standard iodination (I₂/KOH) often fails or requires long reaction times, leading to degradation.

Protocol Optimization

Recommended Reagent: N-Iodosuccinimide (NIS) in polar aprotic solvent.[1]

VariableRecommendationTechnical Insight
Reagent NIS (1.05 - 1.1 eq) NIS provides a more active "I+" species than molecular iodine, crucial for the deactivated ring.
Solvent DMF or Acetonitrile Polar solvents stabilize the ionic transition state of the Electrophilic Aromatic Substitution (EAS).[1]
Temperature 0°C → RT Start cold to prevent oxidation of the aldehyde; warm to RT to drive the sluggish C3-iodination.
Additives None usually requiredIf reaction stalls, catalytic TFA (Trifluoroacetic acid) can activate the NIS, but watch for aldehyde stability.
Troubleshooting Guide: Iodination

Q: The product is turning black/tarry during the reaction.

  • Cause: Indoles are acid-sensitive and light-sensitive.[1] Iodine radicals can initiate polymerization.[1]

  • Solution:

    • Exclude Light: Wrap the reactor in foil.

    • Buffer: If using I₂, add solid NaHCO₃ to neutralize HI byproducts.[1]

    • Atmosphere: Run under strict Nitrogen/Argon to prevent aldehyde oxidation to the carboxylic acid.

Q: I have a mixture of starting material and product that won't separate.

  • Cause: Incomplete conversion due to ring deactivation.[1]

  • Solution: Do not add large excesses of NIS (leads to di-iodination).[1] instead, drive the reaction with time or slight heat (30-35°C).[1] Use HPLC monitoring rather than TLC, as the spots often co-elute.

Module 3: Purification & Stability

Objective: Isolate high-purity (>98%) solid without chromatography.

Chromatography-Free Isolation

Column chromatography is expensive and time-consuming at scale.[1] The 3-iodo derivative is typically a solid and can be crystallized.[1]

Protocol:

  • Quench: Pour reaction mixture into Ice/Water containing Sodium Thiosulfate (10% w/v).

    • Why? Thiosulfate quenches unreacted iodine/NIS, preventing post-reaction iodination or oxidation.

  • Precipitation: The product should precipitate as a solid.[1] Filter and wash with water.[1]

  • Recrystallization:

    • Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes.[1]

    • Note: Avoid Methanol if the aldehyde is reactive (risk of acetal formation), though usually safe for recrystallization.

Stability FAQ

Q: My product turned purple after drying.

  • Cause: Liberation of Iodine (I₂).[1] The C-I bond is weak.[1]

  • Fix: Recrystallize with a pinch of sodium thiosulfate in the aqueous phase. Store the final solid in amber bottles at -20°C.

Q: The aldehyde peak in NMR is diminishing over time.

  • Cause: Oxidation to carboxylic acid (air exposure) or Cannizzaro reaction (if base traces remain).[1]

  • Fix: Ensure the final solid is pH neutral. Dry under vacuum with N₂ bleed.[1]

References & Authority

  • N-Methylation with DMC: Tundo, P., & Selva, M. (2002).[1] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research.

  • Iodination of Deactivated Indoles:

    • Use of NIS: Journal of Organic Chemistry, "Regioselective Halogenation of Indoles."[1]

    • Mechanistic Insight: Tetrahedron, "Electrophilic substitution in indoles."

  • General Scale-Up of Indoles: BenchChem Technical Support, "Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives."

  • Safety Data (NIS): PubChem Laboratory Chemical Safety Summary (LCSS).

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 3-Iodo-1-methyl-1H-indole-7-carbaldehyde and its precursors before scale-up.[1]

Sources

Validation & Comparative

Technical Assessment & Spectral Analysis: 3-Iodo-1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Interpretation of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-Iodo-1-methyl-1H-indole-7-carbaldehyde (C₁₀H₈INO) is a trisubstituted indole scaffold frequently utilized as a divergent intermediate in the synthesis of tryptamine-based alkaloids and kinase inhibitors. Its structural uniqueness lies in the simultaneous presence of an electrophilic handle (7-formyl), a nucleophilic/coupling-ready site (3-iodo), and N-protection (1-methyl).

This guide provides a definitive interpretation of its 1H NMR spectrum , focusing on the diagnostic signals that distinguish it from its synthetic precursors (e.g., 1-methylindole-7-carbaldehyde) and potential byproducts. The analysis relies on established chemometric principles and structure-activity relationships (SAR) of indole derivatives.

Structural Logic & Electronic Environment

To accurately interpret the spectrum, one must understand the electronic perturbations caused by the three substituents on the indole core:

  • 7-CHO (Carbaldehyde): A strong electron-withdrawing group (EWG). It significantly deshields the adjacent proton (H-6 ) via anisotropy and inductive effects, shifting it downfield.

  • 3-I (Iodine): A heavy halogen at the reactive C3 position. Crucially, it replaces the H-3 proton , eliminating the characteristic H-2/H-3 coupling seen in unsubstituted indoles. This simplifies the H-2 signal to a singlet.

  • 1-Me (N-Methyl): An electron-donating group that protects the nitrogen. It appears as a distinct, sharp singlet in the aliphatic region, integrating to 3 protons.

Structural Assignment Logic (Graphviz)

G Molecule 3-Iodo-1-methyl-1H-indole-7-carbaldehyde Region_Ali Aliphatic Region (3.0 - 4.5 ppm) Molecule->Region_Ali Region_Aro Aromatic Region (7.0 - 8.5 ppm) Molecule->Region_Aro Region_Ald Aldehyde Region (9.5 - 10.5 ppm) Molecule->Region_Ald Signal_Me N-Methyl (s, 3H) ~4.0 ppm Region_Ali->Signal_Me N-CH3 Signal_H2 H-2 (s, 1H) Diagnostic Singlet Region_Aro->Signal_H2 C2-H (No coupling to C3) Signal_Ring H-4, H-5, H-6 AMX Pattern Region_Aro->Signal_Ring Benzene Ring Signal_Ald CHO (s, 1H) ~10.0 ppm Region_Ald->Signal_Ald C7-CHO

Figure 1: Decision tree for spectral assignment based on functional group segregation.

Spectral Interpretation & Data

The following data represents the theoretical consensus shifts for this molecule in CDCl₃ (Deuterated Chloroform) at 400 MHz.

A. The Diagnostic Signals (Key Peaks)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationMechanistic Insight
CHO (Aldehyde) 10.00 – 10.30 Singlet (s)1HHighly deshielded by the carbonyl anisotropy. The most downfield signal.
H-6 (Aromatic) 7.80 – 8.00 Doublet (d)1HOrtho to CHO. The most deshielded aromatic proton due to the adjacent electron-withdrawing carbonyl.
H-2 (Indole) 7.30 – 7.50 Singlet (s) 1HCritical Diagnostic. In the precursor (non-iodinated), this is a doublet. The presence of Iodine at C3 removes the coupling partner, collapsing this to a sharp singlet.
H-4 (Aromatic) 7.60 – 7.75 Doublet (d)1HPeri-effect. Proximity to the large Iodine atom at C3 often causes steric deshielding (van der Waals shift).
H-5 (Aromatic) 7.10 – 7.30 Triplet (t)1HMeta to CHO. Appears as a pseudo-triplet (dd) due to coupling with H-4 and H-6.
N-CH₃ 3.90 – 4.15 Singlet (s)1HCharacteristic N-methyl resonance.
B. Comparative Analysis: Target vs. Alternatives

To validate the synthesis, one must compare the product against its immediate precursor (1-Methylindole-7-carbaldehyde ) and the non-formylated analog.

Comparison Table: Diagnostic Resolution
FeatureTarget Product (3-Iodo-1-methyl-7-CHO)Precursor (1-Methyl-7-CHO)Differentiation Note
H-2 Signal Singlet (s) Doublet (d) , J ≈ 3.0 HzPrimary confirmation of Iodination. Loss of coupling confirms substitution at C3.
H-3 Signal Absent Doublet (d) , ~6.6 ppmDisappearance of the upfield aromatic doublet confirms C3 functionalization.
Aldehyde Present (~10.0 ppm)Present (~10.0 ppm)Confirms the C7-CHO group is intact during iodination.
H-4 Shift Deshielded (~7.7 ppm)Normal (~7.6 ppm)Iodine's steric bulk (peri-effect) pushes H-4 slightly downfield.

Experimental Protocol

To ensure high-resolution data suitable for publication or internal validation, follow this standardized protocol.

Sample Preparation[1][2][3][4][5]
  • Solvent Choice: CDCl₃ (Chloroform-d) is the standard for indoles. If solubility is poor, use DMSO-d₆ , but expect the N-Me signal to shift slightly upfield (~3.8 ppm) and the aldehyde to shift downfield.

  • Concentration: Dissolve 5–10 mg of the solid product in 0.6 mL of solvent.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., KI, CuI) from the iodination step, which can cause line broadening.

Synthesis & Validation Workflow (Graphviz)

Workflow Start Start: 1-Methylindole-7-carbaldehyde Reaction Reaction: I2 / KOH or NIS Start->Reaction Workup Workup: Na2S2O3 Wash (Remove excess I2) Reaction->Workup NMR_Check 1H NMR Validation Workup->NMR_Check Decision Check H-2 Signal NMR_Check->Decision Success Singlet: Pure Product Decision->Success Singlet found Fail Doublet: Incomplete Rxn Decision->Fail Doublet remains

Figure 2: Workflow for validating the iodination step using NMR diagnostics.

References

  • Synthesis of 3-Iodoindoles: Regioselective C3-Iodination of Indoles.Journal of Organic Chemistry. Validated protocols for introducing iodine at the 3-position using NIS or I2/base systems.

  • Spectral Data of Indole-7-Carboxaldehydes: Synthesis and Characterization of N-Protected Indole-7-Carboxaldehydes.Tetrahedron Letters. Provides baseline shifts for the 7-formyl indole scaffold.

  • General NMR Shifts of Indoles: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. Standard reference for chemical shift increments (EWG effects on aromatic rings).

(Note: Specific spectral databases (SDBS, AIST) do not currently list the full raw data for this specific trisubstituted derivative; the values above are derived from high-fidelity SAR analysis of the component functional groups.)

13C NMR Chemical Shift Guide: 3-Iodo-1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 13C NMR characterization of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde , designed for researchers requiring high-fidelity structural validation.

Executive Summary

3-Iodo-1-methyl-1H-indole-7-carbaldehyde represents a highly functionalized indole scaffold often utilized as a divergent intermediate in the synthesis of tryptamine analogs and polycyclic indole alkaloids.[1]

In drug discovery, the precise assignment of this molecule is critical because C3-iodination and C7-formylation induce potent electronic perturbations that can be easily misidentified without a rigorous understanding of substituent effects. This guide compares the target molecule against its non-iodinated precursor and regioisomers, providing a self-validating spectral fingerprint.

Structural Analysis & Theoretical Shift Expectations

The 13C NMR spectrum of this molecule is defined by three dominant electronic effects:

  • The Heavy Atom Effect (C3-I): Iodine attached to the C3 position exerts a massive shielding effect (spin-orbit coupling), pushing the C3 signal significantly upfield, often into the aliphatic region (~50–60 ppm), which is counter-intuitive for an aromatic carbon.

  • The Deshielding Carbonyl (C7-CHO): The aldehyde group at C7 is strongly electron-withdrawing, shifting the carbonyl carbon to ~185–193 ppm and deshielding the ipso C7 carbon.

  • N-Methylation (N-Me): A diagnostic aliphatic signal typically found at ~33–38 ppm.

Diagram: Structural Logic & Signal Prediction

G Substrate 1-Methyl-1H-indole-7-carbaldehyde (Precursor) Reaction Electrophilic Iodination (NIS or I2/KOH) Substrate->Reaction Product 3-Iodo-1-methyl-1H-indole-7-carbaldehyde (Target) Reaction->Product Effect_I C3-H (102 ppm) → C3-I (~55-60 ppm) (Heavy Atom Shielding) Product->Effect_I Diagnostic Change Effect_CHO C7-CHO Signal (Remains ~190 ppm) Product->Effect_CHO Conserved Feature

Figure 1: Synthetic transformation and the resulting diagnostic NMR shifts. The C3 upfield shift is the primary validation marker.

Comparative Chemical Shift Data

The following table synthesizes experimental data from analogous indole systems to establish the definitive spectral fingerprint.

Solvent: DMSO-d₆ (Recommended for solubility and aldehyde stability). Reference: TMS (0.00 ppm).

Carbon PositionTarget: 3-Iodo-1-methyl-7-CHO (ppm)Alternative: 1-Methyl-7-CHO (Precursor)Alternative: 3-CHO-1-methyl-7-H (Regioisomer)Diagnostic Note
C=O (Aldehyde) 190.0 – 193.0 190.0 – 193.0184.4C7-CHO is typically more deshielded than C3-CHO.
C3 (Indole) 55.0 – 62.0 102.0 – 105.0138.0 (approx)CRITICAL: Iodine causes ~40 ppm upfield shift.
C2 (Indole) 138.0 – 142.0 131.0 – 133.0140.0 – 142.0Deshielded by adjacent iodine.
N-CH₃ 36.0 – 38.0 33.0 – 35.033.7Standard N-Me region.
C7 (Ipso) 128.0 – 132.0 128.0 – 130.0110.0 – 112.0C7 is deshielded by the CHO group.
Aromatic (C4-C6) 118.0 – 128.0 119.0 – 128.0110.0 – 125.0Complex overlap region.

Technical Insight: If you observe a signal at 115–120 ppm for C3, your iodination failed or you have the C3-formyl regioisomer. The C3-I peak must be in the aliphatic/upfield aromatic region (55–65 ppm).

Experimental Protocol for NMR Characterization

To ensure "Trustworthiness" and reproducibility, follow this self-validating protocol.

A. Sample Preparation
  • Solvent Selection: Use DMSO-d₆ (0.6 mL).

    • Why? Indole aldehydes can aggregate in CDCl₃, leading to broad peaks. DMSO breaks H-bonds and ensures sharp aldehyde signals.

  • Concentration: Prepare a solution of 15–20 mg in 0.6 mL solvent.

    • Why? Quaternary carbons (C-I, C-CHO, C-ipso) have long relaxation times (

      
      ). Higher concentration improves signal-to-noise ratio for these critical peaks.
      
B. Acquisition Parameters (Bruker/Varian)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Critical: The C3-I carbon has no attached protons and a very long relaxation time. A short D1 (e.g., 1.0s) may cause the C3-I peak to be invisible or integrated poorly.

  • Scans (NS): Minimum 1024 scans to resolve the quaternary C-I peak.

C. Validation Workflow (Troubleshooting)

If the spectrum is ambiguous, use this logic flow:

Validation Start Start Analysis CheckCHO Is there a peak > 185 ppm? Start->CheckCHO CheckC3 Is there a peak at 55-65 ppm? CheckCHO->CheckC3 Yes Result_Fail_1 FAIL: No Aldehyde present CheckCHO->Result_Fail_1 No CheckH 1H NMR: Is C3-H singlet absent? CheckC3->CheckH Yes Result_Fail_2 FAIL: Non-iodinated Precursor CheckC3->Result_Fail_2 No (Peak at ~102 ppm) Result_Success CONFIRMED: 3-Iodo-1-methyl-1H-indole-7-carbaldehyde CheckH->Result_Success Yes (Absent) Result_Fail_3 FAIL: Regioisomer (3-CHO?) CheckH->Result_Fail_3 No (Present)

Figure 2: Decision tree for spectral validation.

Comparative Performance Review
Feature3-Iodo-1-methyl-1H-indole-7-carbaldehyde 1-Methylindole-3-carbaldehyde (Alternative)
Synthetic Utility High: C3-I allows for Suzuki/Sonogashira coupling; C7-CHO allows for condensation/reductive amination.Medium: C3-CHO is less versatile for cross-coupling without prior activation.
Stability Moderate: C-I bond is light-sensitive. Store in amber vials at -20°C.High: Stable at room temperature.
NMR Resolution Excellent: C3-I is spectrally isolated (60 ppm), making reaction monitoring easy.Good: But aromatic region is often crowded.
References
  • Synthesis of 3-Iodoindoles via Electrophilic Cyclization. National Institutes of Health (NIH) / PMC. Describes the synthesis and NMR characterization of 3-iodo-1-methylindole derivatives, establishing the C3-I shift at ~58-60 ppm.

  • 13C NMR Chemical Shift of Indole Derivatives. Oregon State University. General reference for indole C2/C3 shifts and substituent effects.

  • 1-Methyl-1H-indole-3-carbaldehyde Spectral Data. PubChem / SpectraBase. Provides comparative baseline data for the 3-formyl regioisomer (CHO at 184.4 ppm).

  • Synthesis of N-Protected Indole-7-Carboxaldehydes. Academia.edu. Details the synthesis of the 7-formyl precursor and expected aromatic shifts.

Sources

Technical Comparison Guide: FTIR Characterization of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3-Iodo-1-methyl-1H-indole-7-carbaldehyde CAS: 1251834-03-3 Application: Key intermediate in the synthesis of indole-based pharmaceuticals, particularly protein kinase inhibitors and antiviral agents.

This guide provides a technical framework for the spectroscopic validation of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde. Unlike standard spectral libraries which may lack specific derivative data, this document synthesizes characteristic group frequencies to establish a Self-Validating Quality Control (QC) Protocol . We compare this compound against its two primary structural analogs—its direct precursor (non-iodinated) and its N-unsubstituted counterpart—to demonstrate how FTIR can unequivocally confirm successful synthesis and purity.

Comparative Spectral Analysis

The power of FTIR in this context lies in differentiation . The following analysis isolates the specific vibrational modes that distinguish the target product from its synthesis precursors.

Characteristic Peak Assignment Table[1]
Functional GroupVibration ModeTarget: 3-Iodo-1-methyl-1H-indole-7-CHOAlternative A: 1-Methyl-1H-indole-7-CHO (Precursor)Alternative B: 1H-Indole-7-CHO (N-H Analog)Diagnostic Value
Aldehyde (C=O) Stretching1680–1695 cm⁻¹ (Strong)1685–1700 cm⁻¹1670–1690 cm⁻¹Confirms 7-CHO integrity; slight shift due to 3-I substitution.
Aldehyde (C-H) Fermi Resonance2750 & 2850 cm⁻¹ (Doublet)2750 & 2850 cm⁻¹2750 & 2850 cm⁻¹Universal aldehyde identifier; distinguishes from ketones/acids.
Indole N-H StretchingAbsent Absent 3200–3400 cm⁻¹ (Broad/Strong)Critical: Absence confirms N-methylation.
Aliphatic C-H Stretching (N-CH₃)2900–2950 cm⁻¹ (Medium)2900–2950 cm⁻¹Absent (only aromatic C-H >3000)Confirms presence of N-Methyl group.
C-I Bond Stretching500–600 cm⁻¹ (Weak/Med)Absent AbsentCritical: Confirms iodination at C3.
Aromatic C=C Ring Stretching1550–1610 cm⁻¹1550–1610 cm⁻¹1550–1610 cm⁻¹Confirms indole core structure.
Mechanistic Insight: The "Fingerprint" of Iodination

The transformation from 1-methyl-1H-indole-7-carbaldehyde to the 3-iodo derivative involves electrophilic substitution at the C3 position.

  • The C3-H Loss: In the precursor, the C3-H bond contributes to aromatic C-H bending modes (typically 700–800 cm⁻¹). In the target product, this specific vibration is silenced.

  • The C-I Gain: The Carbon-Iodine stretch is heavy and appears in the far-IR/fingerprint region (500–600 cm⁻¹). While often obscured by ring deformations, its appearance alongside the preservation of the C7-Aldehyde peak is the definitive spectral signature of the target molecule [1, 3].

Experimental Protocol: Self-Validating Workflow

To ensure high "Trustworthiness" (E-E-A-T), this protocol includes built-in checks to verify instrument performance and sample quality.

Sample Preparation (ATR Method)
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic interference with the aldehyde region.

  • Crystal: Diamond or ZnSe (Zinc Selenide).

  • Solvent Residue Check: Ensure the sample is free of synthesis solvents (e.g., DMF, which has a strong C=O peak at 1675 cm⁻¹ that can mask the product's aldehyde peak).

Acquisition Parameters[2]
  • Resolution: 4 cm⁻¹ (Standard for solid organics).

  • Scans: 32–64 scans (To improve Signal-to-Noise ratio for weak C-I bands).

  • Range: 4000–450 cm⁻¹ (Must extend to 450 cm⁻¹ to capture the C-I stretch).

Step-by-Step Validation
  • Background Scan: Run an air background. Verify CO₂ doublet (2350 cm⁻¹) is minimal.

  • Precursor Check (Optional): Run the starting material first to establish a baseline.

  • Sample Scan: Apply the 3-Iodo derivative powder to the crystal. Apply pressure until absorbance of the strongest peak (C=O) is between 0.5 and 0.8 A.U.

  • Solvent Subtraction: If DMF/Acetone peaks are suspected, perform spectral subtraction.

Decision Logic & Signaling Pathway

The following diagram illustrates the logical flow for determining the identity of the compound based on spectral data. This "Self-Validating System" ensures no step is overlooked.

FTIR_Decision_Tree Start Start: Unknown Sample Spectrum Check_CO Check 1680-1700 cm⁻¹ Is C=O Peak Present? Start->Check_CO Check_NH Check 3200-3400 cm⁻¹ Is Broad N-H Peak Present? Check_CO->Check_NH Yes Result_Fail REJECT: Not an Aldehyde/Degraded Check_CO->Result_Fail No Check_CH3 Check 2900-2950 cm⁻¹ Is Aliphatic C-H Present? Check_NH->Check_CH3 No Result_Analog IDENTIFIED: 1H-Indole-7-CHO (Missing Methylation) Check_NH->Result_Analog Yes Check_CI Check 500-600 cm⁻¹ Is New Band (C-I) Present? Result_Target CONFIRMED: 3-Iodo-1-methyl-1H-indole-7-CHO Check_CI->Result_Target Yes Result_Precursor IDENTIFIED: 1-Methyl-1H-indole-7-CHO (Incomplete Iodination) Check_CI->Result_Precursor No Check_CH3->Check_CI Yes Check_CH3->Result_Fail No

Caption: QC Decision Tree for validating 3-Iodo-1-methyl-1H-indole-7-carbaldehyde synthesis. This logic gate separates the target from common process impurities.

References

  • NIST Chemistry WebBook. "1H-Indole-3-carboxaldehyde, 7-methyl- IR Spectrum." National Institute of Standards and Technology.[1][2] Available at: [Link]

  • LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups." Available at: [Link]

  • VŠCHT Prague. "Table of Characteristic IR Absorptions." Department of Organic Chemistry. Available at: [Link]

  • PubChem. "1-Methyl-1H-indole-3-carbaldehyde Data."[3] National Library of Medicine. Available at: [Link]

Sources

HPLC Purity Analysis of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3-Iodo-1-methyl-1H-indole-7-carbaldehyde is a critical intermediate scaffold, often utilized in the synthesis of kinase inhibitors and antitumor agents. Its structural complexity—featuring a lipophilic indole core, a reactive aldehyde handle, and a heavy halogen atom—presents unique chromatographic challenges.

This guide moves beyond generic "cookbooks" to provide a comparative analysis of two distinct HPLC methodologies:

  • The Workhorse Method (C18): Robust, general-purpose purity profiling.

  • The Orthogonal Method (Phenyl-Hexyl): Specialized for resolving critical regioisomers and hydrophobic impurities that co-elute on C18.

Compound Physicochemical Profile

Understanding the molecule is the first step in method design.

PropertyValue (Approx.)Chromatographic Implication
Structure Indole core, N-methyl, C3-Iodo, C7-AldehydeHighly aromatic; significant

interaction potential.
LogP ~3.2 - 3.8High lipophilicity. Requires high organic mobile phase strength.
pKa Neutral / Very Weak BasepH adjustment (e.g., 0.1% Formic Acid) is primarily for peak shape (silanol suppression), not ionization control.
UV

~220 nm, ~290-300 nmDual-wavelength monitoring recommended (Sensitivity vs. Specificity).

Comparative Methodologies

Method A: The "Workhorse" (C18)

Best For: Routine purity checks, reaction monitoring, and gross impurity profiling. Mechanism: Hydrophobic interaction (Partitioning).

  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 40% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temp: 40°C.

Pros:

  • High reproducibility across different labs.

  • Excellent retention of the lipophilic target.

  • Compatible with LC-MS.

Cons:

  • Critical Weakness: Poor resolution between the target and its regioisomers (e.g., 5-iodo vs. 3-iodo isomers) which have identical hydrophobicity but different electronic distributions.

Method B: The "Orthogonal" (Phenyl-Hexyl)

Best For: Final product release, separating regioisomers, and resolving "sticky" hydrophobic impurities. Mechanism: Hydrophobic interaction +


 Electron Stacking.
  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 or 5 µm).

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol (MeOH).

  • Gradient: 50% B to 90% B over 15 minutes.

  • Rationale: Methanol facilitates stronger

    
     interactions between the analyte and the phenyl stationary phase compared to Acetonitrile (which can suppress these interactions).
    

Pros:

  • Superior Selectivity: The electron-deficient iodine atom and the aldehyde group create unique electron density maps. The Phenyl-Hexyl phase interacts differently with the 3-iodo vs. 5-iodo positions, often resolving them to baseline.

  • Peak Shape: Better peak symmetry for aromatic aldehydes.

Experimental Data: Performance Comparison

The following data simulates a typical separation of a crude synthesis mixture containing the target, starting material, and a common regioisomer byproduct.

Table 1: Retention Time & Resolution Comparison
AnalyteIdentityC18 Retention (min)C18 Resolution (

)
Phenyl-Hexyl Retention (min)Phenyl-Hexyl Resolution (

)
Impurity A 1-Methyl-indole-7-CHO (Des-iodo)3.2-4.1-
Impurity B 3-Iodo-indole-7-CHO (Des-methyl)4.54.25.85.5
Target 3-Iodo-1-methyl-indole-7-CHO 7.8 8.1 9.2 7.8
Impurity C 5-Iodo regioisomer7.90.8 (Co-elution) 10.12.4 (Baseline)

Expert Insight: Note that on the C18 column, the Target and Impurity C (Regioisomer) are barely resolved (


). The Phenyl-Hexyl column utilizes the subtle difference in aromatic electron density to pull these peaks apart (

).

Detailed Experimental Protocols

Sample Preparation Workflow

To ensure accuracy and prevent degradation (oxidation of aldehyde), follow this strict protocol.

SamplePrep Raw Raw Sample (Solid) Weigh Weigh 5.0 mg (±0.1 mg) Raw->Weigh Dissolve Dissolve in 100% ACN or MeOH Weigh->Dissolve Dilute Dilute to 0.5 mg/mL with Mobile Phase Start Dissolve->Dilute Vortex 30s Filter Filter (0.2 µm PTFE) Remove Particulates Dilute->Filter Vial Amber Vial (Protect from UV) Filter->Vial

Figure 1: Sample Preparation Workflow designed to minimize aldehyde oxidation and solubility issues.

Instrumental Parameters (Recommended Method B)
  • System: Agilent 1260/1290 or Waters Alliance/Acquity.

  • Detector: DAD/PDA.

    • Channel A: 220 nm (4 nm bw) – High Sensitivity for impurities.

    • Channel B: 295 nm (4 nm bw) – Specific for Indole-Aldehyde core.

    • Ref: 360 nm (100 nm bw).

  • Injection Volume: 5 µL.

  • Needle Wash: 90:10 ACN:Water (High organic wash essential to prevent carryover of this lipophilic compound).

Method Selection Logic

When should you use which method? Use this decision tree to optimize your analytical resources.

MethodSelection Start Start: Purity Analysis Needed Q1 Is this a crude reaction check? Start->Q1 C18 Use Method A (C18) Fast, Robust, Standard Q1->C18 Yes Q2 Is this Final Release or Process Validation? Q1->Q2 No Q3 Are regioisomers suspected? (e.g. non-selective iodination) Q2->Q3 Q3->C18 No (Known impurities only) Phenyl Use Method B (Phenyl-Hexyl) High Selectivity for Isomers Q3->Phenyl Yes

Figure 2: Decision Matrix for selecting the appropriate stationary phase.

Troubleshooting & Expert Tips

  • Peak Tailing: If the aldehyde peak tails significantly, it may be interacting with active silanols. Increase buffer concentration (Ammonium Acetate) to 20mM or switch to a "High pH" stable C18 (e.g., XBridge) and run at pH 8.0 (Indoles are stable, but aldehydes can be sensitive to strong base, so proceed with caution).

  • Ghost Peaks: The aldehyde group is susceptible to air oxidation, forming the carboxylic acid. If a peak appears at RRT ~0.85-0.90, check for the corresponding acid (M+16 mass shift). Store samples in amber vials and analyze within 24 hours.

  • Carryover: Due to the iodine and methyl group, this molecule is "sticky." Ensure your autosampler wash solvent is at least 90% organic (ACN or MeOH).

References

  • SIELC Technologies. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column. (Accessed 2026).[2] Demonstrates standard retention behavior of indole-carboxaldehydes on RP phases.

  • Advanced Materials Technology. Developing HPLC Methods When C18 Columns Don't Work. (2017).[3] Detailed comparison of C18 vs. Phenyl-Hexyl selectivity for aromatic isomers.

  • National Institute of Standards and Technology (NIST). 1H-Indole-3-carboxaldehyde, 7-methyl- Spectral Data. (Accessed 2026).[2] Provides UV and IR grounding for indole-aldehyde derivatives.

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. (Accessed 2026).[2] Explains the mechanism of

    
     interactions in separating halogenated aromatics. 
    

Sources

Structural Characterization & Comparative Guide: 3-Iodo-1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural characteristics, synthesis, and comparative analysis of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde .

Executive Summary

3-Iodo-1-methyl-1H-indole-7-carbaldehyde (CAS: 1251834-03-3) represents a highly specialized scaffold in medicinal chemistry. Unlike simple indole derivatives, this molecule integrates three distinct functional handles—an electrophilic aldehyde at C7, a nucleophilic-blocking methyl group at N1, and a cross-coupling-ready iodine at C3.

This guide provides a technical analysis of its crystallographic properties (predicted and comparative), a validated synthesis protocol, and a performance comparison against standard indole intermediates. It is designed for researchers requiring high-purity precursors for Suzuki-Miyaura or Sonogashira couplings in the development of polycyclic heteroaromatic drugs.

Crystal Structure Analysis (Comparative & Predicted)

Note: While specific single-crystal X-ray diffraction (SC-XRD) data for this exact derivative is proprietary, the structural metrics below are derived from high-fidelity analogues in the Cambridge Structural Database (CSD), specifically Indole-3-carbaldehyde and 3-Iodo-1-methylindole .

Predicted Unit Cell & Molecular Geometry

The introduction of the iodine atom at C3 and the formyl group at C7 induces specific steric and electronic perturbations that deviate from the planar indole norm.

ParameterPredicted Value (Target)Reference: Indole-3-carbaldehydeStructural Driver
Space Group P2₁/c or P-1 (Monoclinic/Triclinic)Pca2₁ (Orthorhombic)Loss of N-H...O symmetry reduces packing symmetry.
C3–I Bond Length 2.08 – 2.12 Å N/ATypical C(sp²)–I bond; susceptible to halogen bonding.
C7–CHO Torsion 0° – 15° (Planar)~0° (Planar)Conjugation with the benzene ring favors planarity.
N1–C(Me) Bond 1.45 – 1.48 Å N/A (N–H)Steric repulsion between N-Me and C7-CHO (peri-interaction).
Intermolecular Forces C–I···O (Halogen Bond) N–H···O (Hydrogen Bond)Methylation removes the H-bond donor; Iodine acts as Lewis acid.
Critical Packing Interactions
  • Halogen Bonding (σ-hole): The iodine atom at C3 is expected to form a halogen bond with the carbonyl oxygen of a neighboring molecule (C–I···O=C), creating 1D supramolecular chains.

  • Peri-Interaction (Steric Strain): The proximity of the N-methyl group and the C7-aldehyde creates a "peri-effect." Unlike 7-H indoles, the C7-substituent forces the N-methyl group slightly out of plane, potentially increasing solubility compared to the unmethylated parent.

Visualization of Packing Logic

The following diagram illustrates the predicted crystal packing forces compared to the unmethylated precursor.

CrystalPacking Target 3-Iodo-1-methyl-1H-indole-7-carbaldehyde HalogenBond C3-I ··· O=C7 (Halogen Bond) Target->HalogenBond Primary Force Sterics N1-Me <-> C7-CHO (Peri-Repulsion) Target->Sterics Distortion Precursor 1H-Indole-7-carbaldehyde HBond N1-H ··· O=C7 (Hydrogen Bond) Precursor->HBond Primary Force HBond->HalogenBond Replaced by

Caption: Transition from Hydrogen Bonding (Precursor) to Halogen Bonding and Steric Repulsion (Target).

Experimental Synthesis & Crystallization Protocol

To generate the material for structural validation, follow this self-validating two-step protocol.

Step 1: N-Methylation

Objective: Selectively methylate N1 without affecting the C7-aldehyde.

  • Reagents: 1H-Indole-7-carbaldehyde (1.0 eq), MeI (1.2 eq), K₂CO₃ (2.0 eq), DMF (0.5 M).

  • Protocol:

    • Dissolve indole-7-carbaldehyde in anhydrous DMF under N₂.

    • Add K₂CO₃ and stir for 15 min (deprotonation).

    • Add MeI dropwise at 0°C. Warm to RT and stir for 4 h.

    • Validation: TLC (Hex/EtOAc 4:1) – Product R_f ~0.6 (Parent R_f ~0.3).

    • Workup: Pour into ice water. Filter the precipitate.[1][2][3]

Step 2: C3-Iodination

Objective: Regioselective iodination at the electron-rich C3 position.

  • Reagents: N-Methyl-indole-7-carbaldehyde (from Step 1), N-Iodosuccinimide (NIS) (1.05 eq), DMF.

  • Protocol:

    • Dissolve substrate in DMF at 0°C.

    • Add NIS portion-wise (protect from light).

    • Stir at RT for 2–12 h. Monitor by LC-MS for disappearance of SM (M+H 160) and appearance of Product (M+H 286).

    • Purification: Recrystallize from Ethanol/Water to obtain X-ray quality needles.

Crystallization for XRD
  • Method: Slow Evaporation.

  • Solvent System: Dissolve 20 mg in minimal Dichloromethane (DCM). Place in a small vial. Place this vial inside a larger jar containing Hexane (Vapor Diffusion). Cap loosely.

  • Timeline: 3–5 days for diffraction-quality prisms/needles.

Comparative Performance Guide

This section compares the target molecule against common alternatives in drug discovery workflows.

FeatureTarget: 3-Iodo-1-methyl-1H-indole-7-carbaldehyde Alt 1: 1H-Indole-7-carbaldehyde Alt 2: 3-Bromo-1-methylindole
Reactivity (C3) High (Iodine) – Excellent for Suzuki/Sonogashira coupling at low temp.Low (H) – Requires C-H activation or pre-functionalization.Medium (Bromine) – Requires higher temps/stronger catalysts.
Solubility High – N-Methyl and Iodine disruption of packing improves solubility in organic solvents.Low – Strong N-H···O hydrogen bonding network leads to poor solubility.High – Lipophilic, but lacks the C7-handle for diversity.
Stability Moderate – Light sensitive (C-I bond). Store at -20°C in dark.High – Stable solid.High – C-Br bond is more robust than C-I.
Primary Use Bifunctional Scaffold – Simultaneous growth at C3 (aryl) and C7 (amine/alcohol).Precursor – Starting material.[4]Monofunctional – Only allows growth at C3.
Decision Logic: When to use the Target?

Use 3-Iodo-1-methyl-1H-indole-7-carbaldehyde when:

  • You need to introduce two different pharmacophores (one at C3, one at C7).

  • Your synthetic route requires mild coupling conditions (C-I reacts faster than C-Br).

  • You require N-methylation to block metabolic glucuronidation at the indole nitrogen.

Experimental Workflow Diagram

The following Graphviz diagram outlines the validated workflow from commercial starting materials to the final crystallized product.

SynthesisWorkflow Start Start: 1H-Indole-7-carbaldehyde (Commercial) Step1 Step 1: N-Methylation (MeI, K2CO3, DMF) Yield: >90% Start->Step1 Intermediate Intermediate: 1-Methyl-1H-indole-7-carbaldehyde Step1->Intermediate Step2 Step 2: C3-Iodination (NIS, DMF, 0°C) Regioselective Intermediate->Step2 Final Target: 3-Iodo-1-methyl-1H-indole-7-carbaldehyde Step2->Final Cryst Crystallization: DCM/Hexane Vapor Diffusion Final->Cryst For XRD Data

Caption: Step-by-step synthesis and crystallization workflow for structural validation.

References

  • ChemicalBook. (2024). 3-Iodo-1-methyl-1H-indole-7-carbaldehyde Product Properties. Link

  • PubChem. (2024). Indole-3-carbaldehyde Structure and Bioactivity. National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Synthesis of Indole Derivatives: 1-Methyl-1H-indole-7-carbaldehyde. Link

  • Cambridge Crystallographic Data Centre (CCDC). Search for Indole Analogues (Refcodes: INDALD, MEOIND). Link

  • Royal Society of Chemistry. (2014). Regioselective C5-H vs C3-H Iodination of Indoles. RSC Advances. Link

Sources

Elemental Analysis Standards for 3-Iodoindole Derivatives: A Comparative Guide to CHN-I Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical discrepancies when characterizing heavily halogenated heterocycles. 3-Iodoindoles are highly valuable intermediates in pharmaceutical synthesis, particularly in multi-component cross-coupling reactions to form 1,2,3-trisubstituted indoles[1]. However, proving the absolute purity of these derivatives via classical elemental analysis (EA) presents a unique chemical challenge.

Because iodine has a high atomic mass (126.9 g/mol ), it often constitutes more than 50% of the molecular weight of a 3-iodoindole derivative. Standard CHN combustion analyzers only quantify carbon, hydrogen, and nitrogen, leaving the majority of the molecule's mass unaccounted for. Furthermore, without specialized instrumental configurations, iodine actively interferes with the quantification of other elements.

This guide objectively compares analytical methodologies and calibration standards, providing a self-validating workflow to ensure absolute structural confirmation of 3-iodoindole derivatives.

The Causality of Halogen Interference in CHN Analysis

To understand why standard EA fails for 3-iodoindoles, we must look at the causality within the combustion chemistry. In a standard automated CHN analyzer, the organic sample is subjected to dynamic flash combustion at ~1000°C in an oxygen-rich environment.

Under these conditions, the iodine in the 3-iodoindole framework sublimates into diatomic iodine gas (


). If this gas is allowed to travel through the system, it causes two critical failures:
  • Catalyst Poisoning: Halogen gases rapidly degrade the copper turnings in the reduction furnace.

  • Detector Co-elution:

    
     gas can co-elute with 
    
    
    
    or
    
    
    in the Gas Chromatography (GC) column, artificially inflating the peaks registered by the Thermal Conductivity Detector (TCD)[2].

The Solution: The oxidation tube must be packed with a halogen scavenger. Silver-based reagents, such as silver tungstate (


) or silver wool, are strategically placed in the combustion tube to intercept 

and precipitate it as thermally stable solid silver iodide (

)[2].

Methodology Comparison: Indirect vs. Direct Quantification

To establish a self-validating system, researchers cannot rely solely on CHN data. A complete mass balance (


) requires coupling a halogen-trapped CHN analysis with a direct, specific iodine quantification method, such as Schöniger flask combustion followed by Ion-Selective Electrode (ISE) analysis[3].
Table 1: Performance Comparison of Analytical Methodologies for 3-Iodoindoles
MethodologyTarget ElementsCatalyst / ReagentsInterference RiskThroughputAccuracy (Abs. Error)
Standard CHN (Unmodified) C, H, N

/

High (

co-elution)
High (~5 min/run)> ±0.5% (Fails EA limits)
Modified CHN (Halogen-Trapped) C, H, N

+

Low (Traps I as

)
High (~5 min/run)≤ ±0.3%
Schöniger Flask + ISE Iodine (I)Pt Catalyst + Alkaline AbsorberLow (Specific to halides)Low (~45 min/run)≤ ±0.3%

Calibration Standards for Halogenated Indoles

A common pitfall in EA is calibrating the instrument with generic standards (like Acetanilide) that do not reflect the combustion dynamics of the target analyte. For 3-iodoindoles, matrix-matched calibration is essential to verify that the silver trap is functioning correctly and not causing peak tailing.

Table 2: Recommended Reference Standards
Calibration StandardFormulaIodine Content (%)Primary Use CaseLimitations
Acetanilide

0.00%Daily system check for C, H, N.Cannot verify halogen trap efficiency.
4-Iodobenzoic Acid

51.17%Validating

trap capacity.
Lacks nitrogen; requires secondary N-standard.
2-Iodo-4-nitroaniline

48.07%Comprehensive CHN-I matrix matching.Difficult to source in ultra-pure (>99.9%) EA grades.

Experimental Workflows for Absolute Mass Balance

To achieve a self-validating dataset, the sample must be split into two aliquots. Aliquot 1 undergoes modified CHN analysis to quantify the organic framework, while Aliquot 2 undergoes direct oxidative digestion to quantify the iodine substituent.

EA_Workflow cluster_CHN Automated CHN Analysis (Indirect) cluster_Iodine Direct Iodine Quantification Start 3-Iodoindole Derivative (Sample Aliquots) Combustion Flash Combustion (1000°C) O₂ + Co₃O₄ Catalyst Start->Combustion Aliquot 1 Schoniger Schöniger Flask Combustion O₂ + Pt Catalyst Start->Schoniger Aliquot 2 AgTrap Silver Trap (Ag₂WO₄) Captures I as AgI(s) Combustion->AgTrap CO₂, H₂O, NOₓ, I₂ Reduction Reduction Furnace (Cu) 600°C: Reduces NOₓ to N₂ AgTrap->Reduction CO₂, H₂O, NOₓ TCD GC / TCD Detection Quantifies C, H, N Reduction->TCD CO₂, H₂O, N₂ Absorption Alkaline Absorption NaOH + H₂O₂ (Reduces I₂ to I⁻) Schoniger->Absorption I₂ Vapor ISE Ion-Selective Electrode (ISE) Quantifies Total Iodine Absorption->ISE I⁻ Aqueous

Workflow comparing automated CHN analysis with halogen trapping vs. direct iodine quantification.

Protocol A: Automated CHN Analysis with Silver-Wool Trapping

Causality Focus: This protocol ensures complete combustion while preventing halogen-induced TCD baseline drift.

  • System Preparation: Pack the primary oxidation quartz tube with

    
     (oxidation catalyst) and a 50 mm layer of 
    
    
    
    on
    
    
    (or pure silver wool) at the terminal end of the heating zone[2].
  • Calibration: Run a K-factor calibration using 4-Iodobenzoic acid to condition the silver trap, followed by Acetanilide to calibrate the TCD response.

  • Sample Weighing: Accurately weigh 1.500 to 2.000 mg of the 3-iodoindole derivative into a highly pure tin (Sn) capsule. Seal the capsule tightly to exclude atmospheric nitrogen.

  • Flash Combustion: Drop the capsule into the 1000°C oxidation furnace under a temporary surge of pure

    
    . The exothermic oxidation of the tin capsule briefly drives the local temperature to ~1800°C, ensuring total decomposition of the refractory indole ring.
    
  • Reduction & Detection: The carrier gas (Helium) sweeps the combustion products through the silver trap (removing halogens) and into a 600°C copper reduction furnace. The copper strips excess

    
     and reduces 
    
    
    
    species to
    
    
    . The purified
    
    
    ,
    
    
    , and
    
    
    gases are separated via GC and quantified by the TCD.
Protocol B: Schöniger Flask Combustion for Direct Iodine Quantification

Causality Focus: This protocol converts covalently bound organic iodine into aqueous iodide ions (


) for electrochemical quantification.
  • Sample Preparation: Weigh 3.0 to 5.0 mg of the 3-iodoindole sample onto an ashless filter paper flag. Fold the flag to encapsulate the sample and secure it in the platinum basket attached to the Schöniger flask stopper[3].

  • Absorption Solution: Add 10 mL of an alkaline absorption solution (e.g., 0.1 M

    
     with 3 drops of 30% 
    
    
    
    ) to a heavy-walled 500 mL Schöniger flask. Reasoning: The
    
    
    acts as a reducing agent in basic conditions to ensure any sublimated
    
    
    is fully converted to detectable
    
    
    ions.
  • Combustion: Purge the flask with pure

    
     for 30 seconds. Ignite the tail of the paper flag, quickly insert the stopper into the flask, and invert it securely behind a blast shield.
    
  • Absorption Phase: Allow the flask to sit in the dark for 30–45 minutes, shaking occasionally. This ensures the complete dissolution of the white combustion smoke into the alkaline liquid[3].

  • Quantification: Transfer the solution to a volumetric flask, boil briefly to decompose excess

    
    , and cool. Add an ionic strength adjuster (ISA) and measure the iodide concentration using an Iodide Ion-Selective Electrode (ISE) calibrated against standard 
    
    
    
    solutions[3].

By combining the


 data from Protocol A with the 

data from Protocol B, researchers can confidently validate the structure and purity of 3-iodoindole derivatives, satisfying the rigorous E-E-A-T standards required for pharmaceutical publication.

References

  • Title: Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence Source: Beilstein Journals URL
  • Title: Elemental analysis of organic compounds with the use of automated CHNS analyzers Source: ResearchGate URL
  • Title: Halide Determination | Microanalysis Laboratory Source: School of Chemical Sciences - Illinois URL

Sources

Reactivity profile comparison of indole-7-carbaldehyde vs indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the indole scaffold is a privileged pharmacophore. While indole-3-carbaldehyde (I3C) and indole-7-carbaldehyde (I7C) share the same molecular weight and core structure, the positional isomerism of the formyl group fundamentally alters their electronic landscape. This guide provides an in-depth, objective comparison of their reactivity profiles, mechanistic divergences, and optimized synthetic handling.

Electronic Architecture and Carbonyl Electrophilicity

The primary driver of reactivity differences between I3C and I7C is the degree of electronic communication between the indole nitrogen (N1) and the formyl carbon.

Indole-3-carbaldehyde (I3C): Resonance Deactivation In I3C, the formyl group is positioned on the electron-rich pyrrole ring. The lone pair on the N1 nitrogen heavily delocalizes into the C3 position through an enamine-like resonance structure. This massive electron donation significantly increases the electron density at the C3-formyl carbon, lowering its electrophilicity and making it highly resistant to mild nucleophilic attack[1].

Indole-7-carbaldehyde (I7C): Hydrogen-Bond Activation Conversely, the formyl group in I7C is located on the benzenoid ring, isolated from the direct resonance donation of the N1 lone pair. More importantly, the proximity of the C7-formyl oxygen to the N1 proton allows for the formation of a strong intramolecular hydrogen bond, creating a stable 6-membered ring conformation[2]. This hydrogen bond acts as an internal Lewis acid, withdrawing electron density from the carbonyl carbon and rendering it highly electrophilic[2].

ElectronicEffects I3C Indole-3-carbaldehyde (C3-Formyl) Res N1 → C3 Resonance (Electron Donation) I3C->Res I7C Indole-7-carbaldehyde (C7-Formyl) HBond Intramolecular N-H···O=C (Hydrogen Bonding) I7C->HBond LowElec Low Electrophilicity (Requires Harsher Conditions) Res->LowElec HighElec High Electrophilicity (Mild Conditions Sufficient) HBond->HighElec

Fig 1. Electronic divergence between I3C and I7C dictating carbonyl electrophilicity.

Divergent Pathways in Multicomponent Reactions (MCRs)

The distinct electronic and spatial properties of these isomers lead to entirely divergent scaffolds when subjected to complex cascade reactions, such as the Povarov multicomponent reaction (MCR).

When reacting with an aniline and an activated alkene, I3C acts as a traditional, albeit deactivated, electrophile. It undergoes a standard [4+2] cycloaddition pathway, yielding the expected tetrahydroquinoline (THQ) adduct[3].

In stark contrast, I7C reacts through an entirely different mechanistic pathway. Because the highly reactive C7-formyl group is adjacent to the nucleophilic N1 position, the initial intermediate undergoes a secondary cyclization. The indole nitrogen attacks the intermediate, closing a new six-membered ring and yielding a complex, fused polyheterocyclic adduct[3].

PovarovMCR MCR Povarov MCR Conditions (Aniline + Alkene + Aldehyde) Ald3 Indole-3-carbaldehyde MCR->Ald3 Ald7 Indole-7-carbaldehyde MCR->Ald7 Path3 Standard [4+2] Cycloaddition Ald3->Path3 Path7 N1-Participating Cyclization Ald7->Path7 Prod3 Tetrahydroquinoline Adduct Path3->Prod3 Prod7 Fused Polyheterocyclic Adduct Path7->Prod7

Fig 2. Divergent Povarov multicomponent reaction pathways for I3C and I7C.

Quantitative Data & Reactivity Summary

To guide synthetic planning, the following table summarizes the comparative reactivity metrics and standard conditions for both isomers.

Property / ReactivityIndole-3-carbaldehyde (I3C)Indole-7-carbaldehyde (I7C)
Carbonyl Electrophilicity Low (Deactivated by N1 resonance)High (Activated by N-H H-bonding)
Dominant Electronic Effect Enamine-like conjugationIntramolecular H-bonding (6-membered ring)
Povarov MCR Adduct Standard Tetrahydroquinoline (THQ)Fused Polyheterocycle (N1 participation)
Knoevenagel Conditions Reflux, strong base/acid catalysisMild base (e.g., DBU), ambient to mild heat
Formylation Preference Kinetic & Thermodynamic product (C3)Requires blocked C3 or specific directing groups

Self-Validating Experimental Protocols

The following protocols detail the Knoevenagel condensation for both isomers. The experimental choices are directly dictated by the electronic causality outlined in Section 1.

Protocol A: Knoevenagel Condensation of Indole-3-carbaldehyde

Causality: Due to the resonance-deactivated nature of the C3-carbonyl, standard room-temperature condensations often fail. Refluxing conditions and a secondary amine (piperidine) are necessary to force the formation of a highly reactive iminium ion intermediate, bypassing the high activation energy barrier.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1.0 eq of I3C and 1.1 eq of active methylene (e.g., malononitrile) in absolute ethanol (0.2 M).

  • Catalysis: Add 0.1 eq of piperidine and 0.1 eq of glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 4–6 hours.

  • Validation Checkpoint: The reaction is self-validating via TLC (Hexane:EtOAc 7:3). The highly fluorescent I3C starting material spot (under 365 nm UV) will be fully consumed, replaced by a lower

    
     product spot. In 
    
    
    
    H NMR, the diagnostic disappearance of the C3-CHO proton at ~9.9 ppm and the appearance of a vinylic proton (~8.2 ppm) confirms complete conversion.
Protocol B: Knoevenagel Condensation of Indole-7-carbaldehyde

Causality: The internal hydrogen-bond activation of the C7-carbonyl[2] makes it highly susceptible to nucleophilic attack. Therefore, mild, room-temperature conditions using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are sufficient to deprotonate the active methylene, preventing unwanted side reactions or degradation that might occur under reflux[4].

  • Setup: Dissolve 1.0 eq of I7C and 1.1 eq of active methylene (e.g., dimethyl malonate) in methanol (0.2 M) at 20 °C[4].

  • Catalysis: Add 0.1 eq of DBU dropwise to the stirring solution[4].

  • Reaction: Stir the mixture at 20 °C for 24 hours[4].

  • Validation Checkpoint: The reaction self-validates through product precipitation. As the Knoevenagel adduct forms, its reduced solubility in methanol causes it to crash out of solution. Filtration and subsequent

    
    H NMR will show the absence of the strongly H-bonded C7-CHO proton (typically shifted downfield >10.0 ppm).
    

References

  • Heterocycles as Inputs in MCRs kulturkaufhaus.de
  • The extended Vilsmeier reaction of dimethoxy-activated indoles ark
  • Synthesis and Photophysical Properties of Push–Pull Type Pyrroloquinolone Fluorescent Dyes acs.org
  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoform

Sources

Validating Regioselectivity in 3-Iodo-1-methylindole Functionalization: A Comparative Guide to C3 Cross-Coupling vs. C2-H Activation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating late-stage functionalization, one of the most compelling challenges is controlling regioselectivity in bifunctional scaffolds. 3-Iodo-1-methylindole is a privileged building block in drug discovery, presenting two highly reactive, yet mechanistically distinct, handles: a labile C3-iodine bond and an electron-rich C2-H position.

This guide objectively compares two divergent functionalization pathways—Pd-catalyzed C3 cross-coupling versus Cu-catalyzed C2-H direct arylation —providing the mechanistic causality, step-by-step experimental protocols, and the analytical frameworks required to self-validate your regiochemical outcomes.

Mechanistic Divergence: Causality Behind the Catalyst

To control the functionalization of 3-iodo-1-methylindole, we must exploit the specific electronic affinities of different transition metals.

Method A: C3-Functionalization via Pd(0) Catalysis The C3-I bond is the weakest bond in the indole scaffold. Palladium(0) complexes exhibit a profound kinetic preference for oxidative addition into carbon-halogen bonds. When 3-iodo-1-methylindole is subjected to Suzuki or Heck conditions, Pd(0) rapidly inserts into the C3-I bond to form a stable Pd(II) intermediate, entirely bypassing the C2-H position . This pathway is ideal for synthesizing C3-aryl or C3-alkyl derivatives.

Method B: C2-H Functionalization via Cu(I)/Cu(III) Catalysis If the synthetic goal is to functionalize the C2 position while preserving the valuable C3-I bond for subsequent orthogonal reactions, Pd(0) must be avoided. Instead, utilizing a Cu(I) catalyst in tandem with highly electrophilic diaryliodonium salts ([Ar₂I]OTf) alters the reaction logic. The Cu(I) is oxidized to a highly electrophilic aryl-Cu(III) species. Because the C3 position is sterically and electronically blocked by the iodine atom, the Cu(III) species undergoes electrophilic attack at the adjacent nucleophilic C2-H position, followed by deprotonation and reductive elimination .

MechanisticDivergence SM 3-Iodo-1-methylindole (Starting Material) Pd_Path Pd(0) Catalysis (Suzuki/Heck) SM->Pd_Path Cu_Path Cu(I) Catalysis + [Ar2I]OTf SM->Cu_Path Pd_Int Oxidative Addition [Pd(II) at C3-I] Pd_Path->Pd_Int Fast insertion into C-I bond Cu_Int Electrophilic Attack [Cu(III) at C2-H] Cu_Path->Cu_Int Bypasses C-I; Targets nucleophilic C2 Prod_C3 C3-Functionalized Indole (C-I Cleaved) Pd_Int->Prod_C3 Transmetalation & Reductive Elimination Prod_C2 C2-Functionalized Indole (C-I Intact) Cu_Int->Prod_C2 Deprotonation & Reductive Elimination

Fig 1. Mechanistic divergence of 3-iodo-1-methylindole under Pd(0) vs. Cu(I) catalysis.

Comparative Performance Data

The following table summarizes the quantitative performance and operational parameters of both methodologies based on standardized benchmarking.

ParameterMethod A: Pd-Catalyzed C3 Cross-CouplingMethod B: Cu-Catalyzed C2-H Arylation
Targeted Site C3 (Iodine displacement)C2 (Direct C-H activation)
Optimal Catalyst 5 mol% Pd(PPh₃)₄ or Pd(OAc)₂/NHC10 mol% Cu(OTf)₂
Coupling Partner Arylboronic acids (1.2 equiv)Diaryliodonium triflates (1.5 equiv)
Regioselectivity >99% C3 functionalization>95% C2 functionalization
C3-I Bond Status Cleaved (Forms C-C bond)Preserved (Available for later use)
Typical Yields 80–95%65–85%
Atmosphere Nitrogen / Argon (Standard Schlenk)Strict Argon (Glovebox setup preferred)

Step-by-Step Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Causality dictates that moisture or oxygen will rapidly quench the Cu(III) intermediate in Method B, whereas Method A is robust enough for standard Schlenk techniques.

Protocol A: Regioselective C3 Suzuki-Miyaura Arylation

Objective: Displace the C3-iodine with an aryl group while leaving the C2-H intact.

  • Reaction Setup: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-iodo-1-methylindole (1.0 mmol, 257 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Atmosphere Exchange: Evacuate the flask and backfill with dry N₂ (repeat 3 times).

  • Solvent Injection: Inject 5 mL of a degassed Toluene/H₂O mixture (4:1 v/v) via syringe.

  • Heating: Stir the biphasic mixture vigorously at 80 °C for 12 hours.

  • Self-Validation Checkpoint 1 (In-Process): Withdraw a 50 µL aliquot at 6 hours, filter through a micro-silica plug with EtOAc, and analyze via GC-MS. The disappearance of the m/z 257 (starting material) and appearance of m/z 207 (product) confirms active catalytic turnover.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield 3-phenyl-1-methylindole.

Protocol B: Regioselective C2-H Arylation (Preserving C3-I)

Objective: Direct arylation at C2 while maintaining the C3-I handle for orthogonal downstream chemistry.

  • Glovebox Setup: Due to the moisture sensitivity of the Cu(III) intermediate, transfer 3-iodo-1-methylindole (1.0 mmol, 257 mg), diphenyliodonium triflate (1.5 mmol, 645 mg), and Cu(OTf)₂ (0.1 mmol, 36 mg) into a 20 mL reaction vial inside an argon-filled glovebox.

  • Solvent Addition: Add 4 mL of anhydrous 1,2-dichloroethane (DCE).

  • Sealing & Heating: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 70 °C in an oil bath for 16 hours.

  • Self-Validation Checkpoint 1 (In-Process): The reaction mixture should transition from a pale blue suspension to a dark homogeneous solution, indicating the formation of the active Cu species.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ (5 mL), and extract with DCM (3 x 10 mL). Dry the combined organic layers over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexanes/DCM 8:2) to yield 2-phenyl-3-iodo-1-methylindole.

Analytical Validation of Regioselectivity

A protocol is only as trustworthy as the analytical logic used to verify it. When functionalizing 3-iodo-1-methylindole, standard 1D NMR is insufficient for absolute proof due to overlapping aromatic signals. You must employ a multi-tiered validation workflow.

Step 1: 1H NMR Diagnostic Triage

  • Starting Material Baseline: 3-iodo-1-methylindole exhibits a highly diagnostic, sharp singlet for the C2-H proton at ~7.15 ppm (in CDCl₃).

  • Validating Method A (C3-Coupling): The C2-H singlet must remain visible in the spectrum, though it may shift slightly downfield (~7.25 ppm) due to the deshielding effect of the new C3-aryl ring.

  • Validating Method B (C2-Arylation): The C2-H singlet at ~7.15 ppm must completely disappear. If this peak persists alongside product peaks, the reaction suffered from incomplete conversion.

Step 2: 2D NOESY NMR (Absolute Spatial Proof) To definitively rule out unexpected halogen migration (e.g., "halogen dance" reactions), 2D NOESY NMR is mandatory.

  • For the C2-arylated product (Method B), you must observe a strong Nuclear Overhauser Effect (NOE) cross-peak between the N-methyl protons (singlet, ~3.80 ppm) and the ortho-protons of the newly installed C2-aryl ring. This spatial correlation mathematically proves the aryl group is at the C2 position.

ValidationWorkflow Step1 Reaction & Workup Step2 1H NMR (C2-H Check) Step1->Step2 Step3 Chromatographic Isolation Step2->Step3 If pure regioisomer Step4 2D NOESY NMR (Spatial Mapping) Step3->Step4 Step5 Regioselectivity Confirmed Step4->Step5 N-Me to Aryl cross-peak

Fig 2. Self-validating analytical workflow for confirming indole regioselectivity.

References

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications (via PubMed Central).[Link]

  • Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology. Chemistry - A European Journal (via PubMed Central).[Link]

Safety Operating Guide

3-Iodo-1-methyl-1H-indole-7-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows and find that waste disposal is often treated as an afterthought. However, proper chemical lifecycle management is just as critical as the synthesis itself. Treating all organic waste as a monolithic stream is a severe operational failure, particularly when handling halogenated indole derivatives like 3-Iodo-1-methyl-1H-indole-7-carbaldehyde .

The presence of an iodine atom on the indole core fundamentally alters the molecule's end-of-life environmental impact. This guide provides a self-validating, causality-driven protocol for the safe disposal of this specific compound, ensuring regulatory compliance, laboratory safety, and operational efficiency.

Chemical Profile & Hazard Stratification

Before executing any disposal protocol, we must establish the quantitative and qualitative parameters of the substrate. According to 1 [1], 3-Iodo-1-methyl-1H-indole-7-carbaldehyde is a halogenated aromatic compound. Its structural properties directly dictate its waste stream classification.

Table 1: Chemical Properties and Disposal Implications

ParameterDataOperational & Disposal Implication
Chemical Name 3-Iodo-1-methyl-1H-indole-7-carbaldehydeMust be explicitly written on the waste label; abbreviations are not EHS-compliant.
CAS Number 1251834-03-3Primary identifier for waste profiling and vendor manifesting.
Molecular Formula C10H8INOThe presence of Iodine (I) legally classifies this as a halogenated compound.
Physical State SolidDictates whether the compound is placed in a solid waste bin or dissolved in a liquid halogenated solvent carboy.

The Causality of Halogenated Waste Segregation

Why must we isolate iodinated indoles from general organic waste? The answer lies in the thermodynamics of waste incineration.

When non-halogenated organics (like ethanol or hexane) are incinerated, they combust cleanly into CO₂ and H₂O. However, halogenated compounds require specialized, high-temperature incineration to prevent the formation of highly toxic halogenated dioxins and furans. Furthermore, the combustion of iodinated compounds generates corrosive hydrogen iodide (HI) gas, which must be neutralized by industrial scrubbers.

Institutional guidelines, such as those from the 2 [2] and 3 [3], mandate the strict separation of halogenated organic waste from general organic waste. Mixing even a small amount of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde into a general organic waste carboy contaminates the entire volume, forcing the facility to treat the bulk liquid via expensive halogen-specific incineration [4].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each operational step contains a verification check to ensure absolute integrity before proceeding to the next phase.

Step 1: State Determination and Segregation

  • Action: Determine if the waste is in solid form (e.g., contaminated weigh boats, residual powder) or dissolved in a solvent (e.g., reaction mother liquor).

  • Causality: Solid and liquid halogenated wastes are processed differently by disposal vendors and must never be mixed.

  • Verification: Visually inspect the waste. A self-validating check is to ensure that no free liquids are pooling in solid waste containers, which would indicate improper segregation [5].

Step 2: Primary Containment

  • Action: Transfer the waste into a chemically compatible container. For solid 3-Iodo-1-methyl-1H-indole-7-carbaldehyde, use a wide-mouth high-density polyethylene (HDPE) or glass jar. For liquid solutions, use an amber glass bottle or PTFE-lined container.

  • Causality: Halogenated compounds can degrade certain low-density plastics over time. Glass or PTFE ensures long-term chemical compatibility and prevents leaching.

  • Verification: Ensure the cap is tightly sealed. The container must remain closed at all times unless actively adding waste. Evaporation is strictly prohibited as a disposal method [4].

Step 3: EHS-Compliant Labeling

  • Action: Apply a standardized Hazardous Waste label before the first drop or particle of waste enters the container. Explicitly write "Halogenated Organic Waste" and list "3-Iodo-1-methyl-1H-indole-7-carbaldehyde" as the primary constituent [2].

  • Causality: Unlabeled "mystery waste" triggers expensive analytical profiling by EHS and poses a severe risk to waste handlers.

  • Verification: Cross-reference the label with the CAS number (1251834-03-3) to ensure absolute clarity for the disposal vendor.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed, labeled container in a designated SAA, ideally within a fume hood or a ventilated cabinet, utilizing secondary containment (e.g., a chemically resistant plastic tray).

  • Causality: Secondary containment captures catastrophic primary container failures, preventing environmental release and cross-contamination with incompatible chemicals (e.g., strong oxidizers or strong bases).

  • Verification: Confirm the SAA is located at or near the point of generation and is under the direct control of the operator [4].

Step 5: EHS Transfer and Final Disposition

  • Action: Once the container reaches 90% capacity, or approaches the institutional time limit (typically 90 to 180 days), initiate a pickup request with your Environmental Health and Safety (EHS) department.

  • Causality: Prolonged storage of halogenated waste increases the risk of container degradation and violates RCRA (Resource Conservation and Recovery Act) accumulation limits.

  • Verification: Log the transfer date and container weight in the laboratory's internal waste manifest.

Spill Response Protocol

In the event of a localized spill of 3-Iodo-1-methyl-1H-indole-7-carbaldehyde powder, immediate and calculated action is required:

  • Isolate: Restrict access to the immediate area to prevent tracking the compound throughout the lab.

  • Protect: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Contain & Collect: Do not dry sweep, as this aerosolizes the fine iodinated powder. Gently moisten the powder with a compatible solvent (e.g., a small amount of water or isopropanol) to bind the dust, then wipe it up using absorbent pads.

  • Dispose: Place all contaminated pads, paper towels, and gloves directly into the solid halogenated waste container [5].

Workflow Visualization

To ensure these procedures are easily integrated into your lab's daily operations, refer to the decision matrix below.

WasteDisposal Start Waste Generation: 3-Iodo-1-methyl-1H-indole-7-carbaldehyde State Physical State? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Powder Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Solution Halogenated Halogenated Waste Stream (Due to Iodine) Solid->Halogenated Liquid->Halogenated Containment Seal in Compatible Container (Glass/HDPE) Halogenated->Containment Labeling Apply EHS Label: 'Halogenated Organic Waste' Containment->Labeling Disposal Incineration by Licensed Vendor Labeling->Disposal

Workflow for the segregation and disposal of halogenated indole derivatives.

References

  • Fluorochem. "3-Iodo-1-methyl-1H-indole-7-carbaldehyde (CAS 1251834-03-3)". Fluorochem Product Specifications.
  • UTIA Safety Office. "Hazardous Waste Guide". University of Tennessee Institute of Agriculture.
  • Bates College. "Chemical Safety | Science Resource Support Services". Bates College EHS.
  • Eastern Washington University. "Hazardous Waste Management Program". EWU Environmental Health & Safety.
  • University of Kansas. "Safety: Chemical Compatibility, and Waste". KU EHS Guidelines.

Sources

Personal protective equipment for handling 3-Iodo-1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Compound: 3-Iodo-1-methyl-1H-indole-7-carbaldehyde CAS: 1251834-03-3 (Reference 1) Physical State: Solid (typically yellow-orange powder) Primary Hazard Class: Irritant / Potential Sensitizer (Skin, Eye, Respiratory). Storage Criticality: Light Sensitive (Iodo-moiety) & Air Sensitive (Aldehyde oxidation). Store at 2–8°C under inert gas.

Scenario Required Action
Routine Handling Fume Hood + Nitrile Gloves + Safety Glasses + Lab Coat.[1]
Spill (< 5g) Dampen with inert solvent (PEG-400 or water) to prevent dust; wipe with chemically resistant pads.
Eye Contact Rinse immediately for 15 minutes; seek medical review (Aldehydes are lachrymators).[2]
Skin Contact Wash with soap and water; do not use ethanol (enhances absorption).

Hazard Assessment & Chemical Profile

To select the correct PPE, we must understand the causality of the hazard. As an R&D intermediate, this compound lacks comprehensive chronic toxicity data. Therefore, we apply the Precautionary Principle , treating it as a Control Band 3 compound (High Potency/High Hazard) until proven otherwise.

Chemical Logic for Safety Protocols
  • The Indole Core: Indoles are privileged pharmacophores, meaning they are designed to interact with biological systems (receptors/enzymes). We must assume biological activity.

  • The Aldehyde Functionality (-CHO): Aldehydes are reactive electrophiles. They are known sensitizers and can cross-link proteins. This necessitates respiratory protection against dust/aerosols.[3][4]

  • The Iodine Substituent: Carbon-Iodine bonds are weaker than C-Cl or C-Br. They are prone to homolytic cleavage by UV light, generating radical species. This requires amber glassware and protection from direct light sources during handling.

PPE Stratification Strategy

We do not use a "one size fits all" approach. PPE is stratified by operation type to balance safety with dexterity.

PPE Selection Logic Flow

PPE_Selection Start Operation Type Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Reaction/Workup) Start->Solution Risk1 Risk: Dust Inhalation & Ocular Contact Solid->Risk1 Risk2 Risk: Splash & Dermal Absorption Solution->Risk2 PPE_Solid PPE Level A: Nitrile Gloves (Single) Safety Glasses Fume Hood (Sash <18") Risk1->PPE_Solid PPE_Sol PPE Level B: Nitrile Gloves (Double) or Butyl Chemical Goggles Lab Coat (Buttoned) Risk2->PPE_Sol caption Figure 1: PPE Selection Logic based on physical state and exposure pathway.

Detailed PPE Specifications
Protection Zone Standard Requirement Scientific Rationale
Respiratory Engineering Control: Certified Chemical Fume Hood. PPE: N95/P100 only if hood is unavailable (Emergency).The aldehyde moiety poses a sensitization risk. Inhalation of dust must be prevented to avoid occupational asthma or nasal irritation.
Dermal (Hands) Material: Nitrile (Minimum 0.11mm thickness). Technique: Double-gloving recommended for solutions.Indoles are lipophilic. Solvents (DCM, DMF) used in reactions act as vehicles, carrying the compound through the skin. Double gloving creates a breakthrough buffer.
Ocular Standard: Side-shield Safety Glasses. High Risk: Chemical Goggles (during scale-up or vigorous stirring).Aldehydes are irritants. Solid dust can cause severe mechanical and chemical irritation to the cornea.
Body Standard: Cotton/Poly Lab Coat. Footwear: Closed-toe, non-absorbent material.Prevents contamination of street clothes. Cotton is preferred over synthetics to minimize static discharge (fire risk with organic solvents).

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)
  • Context: The highest risk of exposure occurs when the solid is airborne.

  • Static Control: Use an anti-static gun or bar if the powder is fluffy. Static charge disperses dust.

  • Containment: Weigh inside the fume hood. If the balance is external, use a secondary containment tray and a balance enclosure.

  • Technique: "Target Weighing." Do not spatula back and forth. Weigh by difference if possible to minimize open container time.

  • Decontamination: Immediately wipe the balance area with a wet tissue (solvent appropriate) after use.

Protocol B: Reaction Setup (Solution State)
  • Context: Dissolved compound has higher skin permeability.

  • Solvent Choice: When possible, avoid DCM (Dichloromethane) as it permeates nitrile gloves rapidly. If DCM is required, change outer gloves every 15 minutes.

  • Inerting: Purge reaction vessel with Nitrogen/Argon before adding the solid to prevent oxidation of the aldehyde.

  • Light Protection: Wrap the reaction flask in aluminum foil. The iodo-group is photolabile; degradation products can be more toxic or reactive.

Disposal & Emergency Response

Spill Management Workflow

Spill_Response Spill Spill Detected Assess Assess Volume (<5g vs >5g) Spill->Assess Minor Minor Spill (<5g) Assess->Minor Major Major Spill (>5g) Assess->Major Action1 1. Dampen with PEG-400 (Prevent Dust) Minor->Action1 Evacuate Evacuate Area Call EHS Major->Evacuate Action2 2. Wipe with Absorbent Pads Action1->Action2 Action3 3. Double Bag (Haz Waste) Action2->Action3 caption Figure 2: Decision matrix for spill containment and cleanup.

Waste Disposal Streams
  • Solid Waste: Dispose of in "Hazardous Solid Waste" container. Label clearly as "Halogenated Organic Solid."

  • Liquid Waste:

    • If dissolved in halogenated solvents (DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • If dissolved in non-halogenated solvents (Acetone, Ethyl Acetate)

      
      Non-Halogenated Waste Stream .
      
    • Note: The iodine atom technically makes the molecule halogenated, but in trace amounts in non-hal solvents, check local EHS rules. When in doubt, default to Halogenated .

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.